2-Acetyl-4-methylpentanoic acid
Description
The exact mass of the compound 2-Acetyl-4-methyl-pentanoic acid is 158.094294304 g/mol and the complexity rating of the compound is 161. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-acetyl-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-5(2)4-7(6(3)9)8(10)11/h5,7H,4H2,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAODCCSGXMVTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Acetyl-4-methylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 2-Acetyl-4-methylpentanoic acid, a beta-keto acid with potential applications in chemical synthesis and drug development. This document summarizes its known physical and chemical characteristics, outlines a probable synthetic route, and discusses its potential biological significance and safety considerations based on available data for related compounds.
Core Chemical Properties
This compound, also known as 2-isobutylacetoacetic acid, is a carboxylic acid with a ketone functional group at the beta position. Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 5699-53-6 | [1] |
| Molecular Formula | C8H14O3 | [2][3] |
| Molecular Weight | 158.20 g/mol | [2][3] |
| Predicted Boiling Point | 260.5 ± 23.0 °C | [2] |
| Predicted Density | 1.033 ± 0.06 g/cm³ | [3] |
| Predicted pKa | Not Available | |
| Experimental Melting Point | Not Available | |
| Experimental Boiling Point | Not Available | |
| Solubility | Not Available |
Synthesis and Reactivity
A specific experimental protocol for the synthesis of this compound is not detailed in the available literature. However, based on established organic chemistry principles, a plausible synthetic route is the acetoacetic ester synthesis. This method involves the alkylation of an acetoacetic ester, followed by hydrolysis and decarboxylation.
Proposed Synthesis Workflow
Caption: Proposed synthesis of this compound via acetoacetic ester synthesis.
Experimental Protocol: Acetoacetic Ester Synthesis (General Procedure)
-
Enolate Formation: Ethyl acetoacetate is treated with a strong base, typically sodium ethoxide in ethanol, to generate the corresponding enolate. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the ester.
-
Alkylation: The enolate is then reacted with an appropriate alkyl halide, in this case, isobutyl bromide, via an SN2 reaction to introduce the isobutyl group at the α-carbon.
-
Hydrolysis and Decarboxylation: The resulting β-keto ester, ethyl 2-acetyl-4-methylpentanoate, is subsequently hydrolyzed to the corresponding β-keto acid using aqueous base (e.g., NaOH) followed by acidification. Gentle heating of the β-keto acid promotes decarboxylation to yield the final product, this compound.
Spectroscopic Data
Specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound is not available in the reviewed literature. However, data for structurally related compounds can provide an indication of the expected spectral features.
-
¹H NMR: The spectrum is expected to show signals corresponding to the isobutyl group (a doublet for the two methyl groups and a multiplet for the methine and methylene protons), a singlet for the acetyl methyl protons, a methine proton at the α-carbon, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The spectrum should display distinct signals for the carbonyl carbons of the ketone and carboxylic acid, as well as signals for the carbons of the isobutyl and acetyl groups.
-
IR Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (broad, ~3300-2500 cm⁻¹), the C=O stretch of the carboxylic acid (~1710 cm⁻¹), and the C=O stretch of the ketone (~1725 cm⁻¹).
Biological Activity and Toxicological Profile
Direct studies on the biological activity and toxicity of this compound are limited. However, its structural classification as a branched-chain keto acid (BCKA) allows for some extrapolation from related compounds.
BCKAs are metabolites of branched-chain amino acids (BCAAs) such as leucine.[4] Leucine itself is a vital amino acid involved in protein synthesis.[4] Some studies on other BCKAs have explored their effects on cellular metabolism and potential roles in various physiological and pathological states. For instance, some BCKAs have been investigated for their impact on mitochondrial respiration.
The toxicological profile of this compound has not been specifically determined. General safety precautions for handling carboxylic acids should be followed. A developmental toxicity study on the related compound, 2-methylhexanoic acid, in rats showed maternal toxicity at high doses, but no clear toxic effects on development.[5]
Potential Signaling Pathway Involvement (Hypothetical)
Given its relationship to BCAA metabolism, this compound could potentially interact with pathways regulated by these amino acids.
Caption: Simplified relationship of BCKAs to BCAA metabolism and cellular signaling.
Conclusion
This compound is a β-keto acid for which fundamental chemical data is available, though experimental values for key physical properties are lacking. Its synthesis can be logically approached through the well-established acetoacetic ester synthesis. While direct biological and toxicological data is scarce, its structural similarity to other branched-chain keto acids suggests potential involvement in metabolic pathways. Further experimental investigation is required to fully characterize this compound and explore its potential applications in research and development.
References
Elucidation of the Molecular Structure of 2-Acetyl-4-methylpentanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines the comprehensive process for the structural elucidation of 2-acetyl-4-methylpentanoic acid. In the absence of direct experimental spectroscopic data in publicly available literature, this document presents predicted data based on the analysis of analogous compounds and established principles of organic spectroscopy. The guide provides detailed methodologies for nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, which are pivotal for determining the molecular structure of organic compounds. Furthermore, this document includes a logical workflow for structure elucidation and a proposed mass spectral fragmentation pathway, visualized through Graphviz diagrams. The presented data and protocols serve as a robust framework for the characterization of this compound and related β-keto acids.
Introduction
This compound, a β-keto acid, possesses a molecular formula of C₈H₁₄O₃ and a molecular weight of 158.20 g/mol .[1] The structural elucidation of such molecules is fundamental in various scientific disciplines, including drug discovery and organic synthesis, as the precise arrangement of atoms dictates the compound's chemical and biological properties. This guide details the analytical techniques and data interpretation required to confirm the structure of this compound, presented as follows:
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 - 10.0 | Singlet (broad) | 1H | -COOH |
| ~3.5 | Triplet | 1H | H-2 |
| ~2.3 | Singlet | 3H | -C(O)CH₃ |
| ~2.1 | Multiplet | 1H | H-4 |
| ~1.6 | Multiplet | 2H | H-3 |
| ~0.9 | Doublet | 6H | -CH(CH₃)₂ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~205 | C-5 (Acetyl C=O) |
| ~175 | C-1 (Carboxyl C=O) |
| ~60 | C-2 |
| ~40 | C-3 |
| ~30 | C-6 (Acetyl CH₃) |
| ~25 | C-4 |
| ~22 | C-7, C-8 (-CH(CH₃)₂) |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Proposed Fragment Ion |
| 158 | [M]⁺ (Molecular Ion) |
| 143 | [M - CH₃]⁺ |
| 115 | [M - CH₃CO]⁺ |
| 101 | [M - C₄H₉]⁺ |
| 87 | [M - C₄H₉O]⁺ |
| 43 | [CH₃CO]⁺ (Base Peak) |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| 2960 - 2870 | Medium | C-H stretch (Alkyl) |
| ~1760 | Strong | C=O stretch (Keto) |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) |
| ~1470 | Medium | C-H bend (Alkyl) |
| ~1370 | Medium | C-H bend (Alkyl) |
| ~1250 | Medium | C-O stretch |
Experimental Protocols
The following are detailed experimental protocols for the key analytical techniques used in structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5 - 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 14 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
¹³C NMR Spectroscopy Parameters:
-
Pulse Program: Proton-decoupled experiment.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Temperature: 298 K.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the ion source via direct infusion or through a gas chromatograph (GC-MS).
EI-MS Parameters:
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1000 amu/s.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the neat liquid sample directly onto the ATR crystal.
-
Alternatively, dissolve the solid sample in a volatile solvent, deposit it on the crystal, and allow the solvent to evaporate.
FTIR Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean ATR crystal should be collected prior to sample analysis.
Visualization of Elucidation Workflow and Fragmentation
The following diagrams, generated using Graphviz, illustrate the logical flow of the structure elucidation process and a proposed mass spectral fragmentation pathway.
Conclusion
The structural elucidation of this compound can be confidently achieved through the synergistic application of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. While direct experimental data was not found in the surveyed literature, the predicted spectral data and detailed methodologies provided in this guide offer a comprehensive framework for researchers to confirm the structure of this and other related β-keto acids. The provided workflows serve as a logical guide for the process of structure determination from raw analytical data. It is recommended that any future experimental work on this compound be compared against the predicted values herein to further validate its structure.
References
Technical Guide: 2-Acetyl-4-methylpentanoic Acid (CAS 5699-53-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetyl-4-methylpentanoic acid, with the CAS number 5699-53-6, is a keto acid derivative of the essential amino acid L-leucine (2-amino-4-methylpentanoic acid). Its structure, featuring both a carboxylic acid and a ketone functional group, suggests potential for diverse chemical reactivity and makes it an interesting candidate for further investigation in synthetic chemistry and as a potential biological modulator. This document provides a summary of the currently available technical information for this compound. It is important to note that detailed experimental protocols and extensive biological studies on this compound are not widely available in peer-reviewed literature. Therefore, this guide also presents logical, proposed experimental workflows and discusses potential biological relevance based on its structural relationship to well-characterized molecules.
Physicochemical Properties
The physicochemical properties of this compound are primarily based on predicted data. Experimental validation of these properties is recommended for any research or development application.
| Property | Value | Source |
| CAS Number | 5699-53-6 | [1][2][3] |
| Molecular Formula | C8H14O3 | [1] |
| Molar Mass | 158.2 g/mol | [1] |
| Density (Predicted) | 1.033 ± 0.06 g/cm³ | [1] |
| Boiling Point (Predicted) | 260.5 ± 23.0 °C | [1] |
| pKa (Predicted) | 3.63 ± 0.21 | [1] |
Synthesis and Experimental Protocols
Proposed Synthesis Workflow: Acetoacetic Ester Route
This proposed method utilizes the alkylation of a β-keto ester (ethyl acetoacetate) followed by hydrolysis and decarboxylation.
Experimental Protocol (Proposed):
-
Deprotonation: Sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol. To this solution, an equimolar amount of ethyl acetoacetate is added dropwise at room temperature to form the sodium salt of the enolate.
-
Alkylation: 1-bromo-2-methylpropane (isobutyl bromide) is added to the reaction mixture. The mixture is then heated under reflux to facilitate the SN2 reaction, where the enolate displaces the bromide to form ethyl 2-acetyl-4-methylpentanoate.
-
Hydrolysis and Decarboxylation: The resulting ester is then subjected to acidic or basic hydrolysis. For instance, heating the ester with aqueous sodium hydroxide would hydrolyze the ester to a carboxylate salt. Subsequent acidification with a strong acid (e.g., HCl) would protonate the carboxylate and induce decarboxylation of the β-keto acid intermediate to yield this compound.
-
Purification: The final product would require purification, likely through extraction and distillation or chromatography.
Below is a Graphviz diagram illustrating this proposed synthetic workflow.
Biological Activity and Signaling Pathways
There is currently no direct evidence in the scientific literature detailing the biological activity or the involvement of this compound in any specific signaling pathways. However, its structural similarity to L-leucine, an essential branched-chain amino acid with well-documented metabolic and signaling roles, provides a basis for hypothetical biological functions.
L-leucine is a known activator of the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[4] The metabolism of leucine leads to the production of acetyl-CoA and other intermediates that are crucial for cellular energy.[4]
Given that this compound is a keto-analogue of leucine, it could potentially interact with enzymes and transporters involved in leucine metabolism. Further research would be required to determine if it can be metabolized to yield energy, or if it acts as an antagonist or a modulator of leucine-sensing pathways like mTOR.
The metabolic pathway of L-leucine is depicted below as a reference for the potential biological context of its acetylated analogue.
Conclusion and Future Directions
This compound is a compound with a well-defined chemical structure but limited characterization in the public domain. The provided physicochemical data are predominantly predictive and await experimental verification. While a plausible synthetic route is proposed, it requires laboratory validation. The biological role of this molecule remains unexplored.
For researchers and drug development professionals, this compound represents an open area for investigation. Future research should focus on:
-
Validated Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol and full spectroscopic characterization (NMR, IR, MS).
-
Biological Screening: Evaluation of its activity in various biological assays, particularly those related to leucine metabolism, mTOR signaling, and other pathways influenced by branched-chain amino acids and their metabolites.
-
Enzymatic Studies: Investigation of its potential as a substrate or inhibitor for enzymes involved in amino acid metabolism.
Such studies will be crucial in determining the potential of this compound as a tool compound for research or as a lead for therapeutic development.
References
An In-depth Technical Guide to the Synthesis of 2-Acetyl-4-methylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-acetyl-4-methylpentanoic acid, a β-keto acid with potential applications in medicinal chemistry and organic synthesis. The document details the theoretical basis of the synthesis, a step-by-step experimental protocol, and relevant quantitative data.
Introduction
This compound is a branched-chain β-keto acid. The presence of both a ketone and a carboxylic acid functional group on a flexible aliphatic chain makes it an interesting building block for the synthesis of more complex molecules. The structural motif of β-keto acids is of significant interest in organic chemistry due to the electronic interplay between the two functional groups, which facilitates reactions such as decarboxylation.[1] This guide focuses on a classical and reliable method for its preparation: the acetoacetic ester synthesis.
Synthetic Pathway: Acetoacetic Ester Synthesis
The acetoacetic ester synthesis is a versatile and widely used method for the preparation of ketones and β-keto acids.[2][3][4][5] The synthesis involves the alkylation of a β-keto ester, such as ethyl acetoacetate, followed by hydrolysis and decarboxylation of the resulting substituted ester.
The overall synthetic strategy for this compound via this route can be visualized as a two-step process. The first step involves the formation of an enolate from ethyl acetoacetate, which is then alkylated with a suitable alkyl halide. The second step is the hydrolysis of the ester and subsequent decarboxylation to yield the target β-keto acid.
Logical Workflow for the Synthesis
Caption: Synthetic workflow for this compound.
Experimental Protocol
This protocol provides a detailed methodology for the synthesis of this compound based on the acetoacetic ester synthesis.
Step 1: Synthesis of Ethyl 2-acetyl-4-methylpentanoate
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2.3 g (0.1 mol) of sodium metal in 50 mL of absolute ethanol under a nitrogen atmosphere. This process generates sodium ethoxide in situ.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add 13.0 g (0.1 mol) of ethyl acetoacetate dropwise at room temperature. Stir the mixture for 10 minutes to ensure complete formation of the enolate.
-
Alkylation: Add 13.7 g (0.1 mol) of 1-bromo-2-methylpropane (isobutyl bromide) dropwise to the reaction mixture. An exothermic reaction may be observed.
-
Reaction Completion: After the addition is complete, heat the mixture to reflux and maintain it for 2-3 hours to ensure the completion of the alkylation reaction.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of water. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude ethyl 2-acetyl-4-methylpentanoate can be purified by vacuum distillation.
Step 2: Synthesis of this compound
-
Hydrolysis: In a 100 mL round-bottom flask, mix the purified ethyl 2-acetyl-4-methylpentanoate (0.05 mol) with 50 mL of 1 M aqueous sodium hydroxide solution.
-
Saponification: Stir the mixture at room temperature overnight to ensure complete hydrolysis of the ester.
-
Extraction of Unreacted Ester: Extract the hydrolyzed solution with methyl tert-butyl ether (MTBE) (4 x 15 mL) to remove any unreacted ester.
-
Acidification: Carefully acidify the aqueous solution to a pH of approximately 2 by adding 1 M sulfuric acid. This will protonate the carboxylate to form the β-keto acid.
-
Product Extraction: Extract the acidified aqueous solution with MTBE (18 x 15 mL).
-
Drying and Concentration: Combine the MTBE extracts and dry over anhydrous sodium sulfate for 2 hours. Concentrate the solution under vacuum using a rotary evaporator with an ice bath to obtain the crude this compound.
-
Purification: The product can be further purified by crystallization from a mixture of heptane and a small amount of diethyl ether.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reagent and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Density (g/cm³) |
| Ethyl Acetoacetate | C6H10O3 | 130.14 | 1.021 |
| 1-Bromo-2-methylpropane | C4H9Br | 137.02 | 1.264 |
| Ethyl 2-acetyl-4-methylpentanoate | C10H18O3 | 186.25 | ~0.97 |
| This compound | C8H14O3 | 158.20 | 1.033±0.06 |
Table 2: Expected Yield and Purity
| Step | Product | Theoretical Yield (g) | Expected Yield (%) | Expected Purity (%) |
| 1. Alkylation | Ethyl 2-acetyl-4-methylpentanoate | 18.63 | 70-80 | >95 (after dist.) |
| 2. Hydrolysis & Acidification | This compound | 7.91 | 85-95 | >98 (after cryst.) |
Signaling Pathway Visualization
While there isn't a direct signaling pathway involved in this chemical synthesis, the reaction mechanism can be visualized to illustrate the flow of chemical transformations.
Caption: Key steps in the synthesis of this compound.
Conclusion
The acetoacetic ester synthesis provides a robust and high-yielding pathway for the preparation of this compound. This guide offers a detailed experimental protocol and the necessary data for researchers to successfully synthesize this compound. The versatility of the starting materials in the acetoacetic ester synthesis allows for the potential generation of a variety of substituted β-keto acids, which can be valuable intermediates in drug discovery and development. Careful control of reaction conditions is crucial for achieving high yields and purity.
References
An In-depth Technical Guide to 2-Acetyl-4-methylpentanoic Acid: Precursors, Synthesis, and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-acetyl-4-methylpentanoic acid, a beta-keto acid with potential applications in chemical synthesis and drug discovery. The document details its precursors, a robust synthetic methodology based on the acetoacetic ester synthesis, and explores the landscape of its known derivatives and their biological activities.
Core Compound: this compound
This compound, also known as isobutylacetoacetic acid, is a carboxylic acid featuring a ketone functional group at the beta position relative to the carboxyl group. Its structure incorporates an isobutyl side chain, lending it specific stereochemical and physicochemical properties.
Chemical Structure:
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 5699-53-6 | [1][2] |
| Molecular Formula | C8H14O3 | [3] |
| Molecular Weight | 158.19 g/mol | [3] |
| Predicted Density | 1.033±0.06 g/cm³ | [3] |
| Predicted Boiling Point | 260.5±23.0 °C | [3] |
Precursors and Synthesis
The most direct and established method for the synthesis of this compound is the acetoacetic ester synthesis . This versatile method allows for the formation of alpha-substituted ketones and their corresponding acids.
Key Precursors
The primary precursors for the synthesis of this compound via this route are:
-
Ethyl acetoacetate (or other acetoacetic esters): The starting material that provides the acetyl and carboxyl functionalities.
-
Isobutyl bromide (1-bromo-2-methylpropane) or Isobutyl iodide: The alkylating agent that introduces the 4-methylpentanoyl backbone.
-
Sodium ethoxide (or another suitable base): Used to deprotonate the alpha-carbon of the acetoacetic ester, forming a nucleophilic enolate.
-
Aqueous acid (e.g., HCl, H2SO4): For the final hydrolysis and decarboxylation steps.
Leucine, an essential amino acid, can be considered a natural precursor due to its structural similarity and its metabolic breakdown products which include acetyl-CoA. However, for synthetic purposes, the acetoacetic ester route is more practical.
Synthetic Pathway and Experimental Protocol
The synthesis proceeds in three main stages: enolate formation, alkylation, and hydrolysis/decarboxylation.
Caption: Synthetic pathway for this compound via acetoacetic ester synthesis.
Detailed Experimental Protocol (General Procedure):
-
Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in absolute ethanol is prepared. To this, an equimolar amount of ethyl acetoacetate is added dropwise with stirring. The reaction mixture is stirred at room temperature to ensure complete formation of the sodium salt of the enolate.
-
Alkylation: An equimolar amount of isobutyl bromide is then added to the reaction mixture. The mixture is heated to reflux for several hours to facilitate the SN2 reaction between the enolate and the alkyl halide. The progress of the reaction can be monitored by thin-layer chromatography.
-
Hydrolysis and Decarboxylation: After the alkylation is complete, the ethanol is removed by distillation. The resulting crude ethyl 2-acetyl-4-methylpentanoate is then subjected to acidic hydrolysis by adding a dilute solution of hydrochloric or sulfuric acid and heating the mixture. This step hydrolyzes the ester to the corresponding β-keto acid. Upon further heating, the unstable β-keto acid readily undergoes decarboxylation to yield this compound and carbon dioxide.
-
Work-up and Purification: The final product is extracted from the aqueous solution using an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or chromatography.
Derivatives of this compound
Several derivatives of this compound have been synthesized and investigated for their biological activities. These modifications often involve the carboxylic acid or the acetyl group to modulate the compound's properties.
N-Acetyl-L-leucyl-L-phenylalaninal
This dipeptide derivative, where the core structure is part of a larger molecule, has been identified and characterized.
| Derivative | Molecular Formula | Molecular Weight | IUPAC Name |
| 2-Acetylamino-4-methyl-pentanoic acid (1-formyl-2-phenyl-ethyl)-amide | C17H24N2O3 | 304.4 g/mol | (2S)-2-acetamido-4-methyl-N-[(2S)-1-oxo-3-phenylpropan-2-yl]pentanamide |
This compound is listed in drug and pharmaceutical databases, suggesting its relevance in medicinal chemistry.[4][5]
Thiazolidinone Derivatives
A series of complex derivatives incorporating a thiazolidinone ring have been synthesized and evaluated for their antibacterial properties.[6]
General Structure of Thiazolidinone Derivatives:
Caption: Logical relationship of the thiazolidinone derivatives' components.
These compounds have shown significant in-vitro activity against various Gram-positive bacteria, including multidrug-resistant strains.
Antibacterial Activity of Thiazolidinone Derivatives (Selected Data): [6]
| Compound | Substituent on Phenylfuran | MIC (µg/mL) vs. S. aureus RN 4220 | MIC (µg/mL) vs. S. aureus KCTC 503 |
| 4a | H | 2 | 4 |
| 4c | 4-F | 2 | 4 |
| 4d | 4-Cl | 2 | 4 |
| 4e | 4-Br | 2 | 4 |
| 4f | 4-CH3 | 2 | 4 |
| Norfloxacin | (Positive Control) | 2 | Not Reported |
| Oxacillin | (Positive Control) | 1 | Not Reported |
Experimental Protocol for Antibacterial Testing (Microdilution Method): [6]
-
Preparation of Inoculum: Bacterial strains are cultured overnight and then diluted to a standardized concentration (e.g., 10^5 CFU/mL).
-
Serial Dilution: The synthesized compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Phenyl/Naphthylacetyl Pentanoic Acid Derivatives
Structurally related pentanoic acid derivatives have been synthesized and evaluated for their anticancer activity. These findings suggest that the pentanoic acid scaffold can be a valuable starting point for the development of novel therapeutic agents.
Spectroscopic Characterization
Expected Spectroscopic Features:
-
¹H NMR: Signals corresponding to the methyl protons of the acetyl group, the alpha-proton, the methylene and methine protons of the isobutyl group, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Resonances for the two carbonyl carbons (ketone and carboxylic acid), the alpha-carbon, and the carbons of the isobutyl group.[7]
-
IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the ketone and carboxylic acid, and C-H stretches of the alkyl groups.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Potential Applications and Future Directions
The derivatives of this compound have demonstrated promising biological activities, particularly in the antibacterial and anticancer domains. The core structure represents a valuable scaffold for further chemical modifications to optimize these activities.
Future research could focus on:
-
Synthesis of a broader range of derivatives: Exploring different substituents on the isobutyl chain or modifications of the acetyl group could lead to compounds with enhanced potency and selectivity.
-
In-depth pharmacological studies: Investigating the mechanism of action of the active derivatives to understand their molecular targets.
-
Structure-Activity Relationship (SAR) studies: Systematically modifying the structure to identify the key features responsible for the observed biological effects.
-
Exploration of other therapeutic areas: Given the diverse bioactivities of related beta-keto acids, derivatives of this compound could be screened for other pharmacological properties, such as antiviral, anti-inflammatory, or neuroprotective effects.
References
- 1. This compound | CAS#:5699-53-6 | Chemsrc [chemsrc.com]
- 2. keyorganics.net [keyorganics.net]
- 3. chembk.com [chembk.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2-Acetylamino-4-methyl-pentanoic acid (1-formyl-2-phenyl-ethyl)-amide | C17H24N2O3 | CID 5288190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
The Biological Significance of α-Keto Acids: A Technical Guide for Researchers and Drug Development Professionals
Abstract
α-Keto acids (α-KAs) are a class of organic compounds characterized by a carboxylic acid group and a ketone functional group on the α-carbon. Far from being mere metabolic intermediates, recent research has unveiled their profound and multifaceted roles in cellular physiology and pathophysiology. This technical guide provides an in-depth exploration of the core biological significance of α-keto acids, tailored for researchers, scientists, and drug development professionals. We delve into their central roles in metabolism, their emerging functions as critical signaling molecules, and their implications in a range of diseases, including metabolic disorders and cancer. This guide also offers detailed experimental protocols for the quantification of α-KAs and the characterization of their signaling pathways, alongside a compilation of key quantitative data to facilitate comparative analysis.
Introduction to α-Keto Acids
α-Keto acids are pivotal players in the intersection of major metabolic pathways, including carbohydrate, lipid, and amino acid metabolism.[1][2] They are formed through the oxidative deamination of amino acids and are key intermediates in the Krebs cycle and glycolysis.[2][3] Their biological significance extends beyond their metabolic roles, as they are increasingly recognized as signaling molecules that modulate a variety of cellular processes, from gene expression to immune responses.
Core Metabolic Roles of α-Keto Acids
The central importance of α-keto acids in metabolism is undisputed. They are integral components of energy-producing pathways and serve as precursors for the biosynthesis of other essential molecules.
The Krebs Cycle
The Krebs cycle, also known as the citric acid cycle, is a fundamental metabolic pathway for cellular energy production. Several α-keto acids are key intermediates in this cycle:
-
α-Ketoglutarate: Formed from isocitrate, α-ketoglutarate is a crucial intermediate that can be converted to succinyl-CoA, generating NADH in the process.[2] It also serves as a key link between amino acid and carbohydrate metabolism.
-
Oxaloacetate: This four-carbon α-keto acid is the final intermediate of the Krebs cycle, reacting with acetyl-CoA to form citrate in the first step of the cycle.[2]
Amino Acid Metabolism
α-Keto acids are intrinsically linked to amino acid metabolism through transamination and deamination reactions.[3]
-
Transamination: Aminotransferases catalyze the transfer of an amino group from an amino acid to an α-keto acid, resulting in the formation of a new amino acid and a new α-keto acid. This reversible process is vital for the synthesis and degradation of amino acids.
-
Oxidative Deamination: This process removes the amino group from an amino acid, converting it into the corresponding α-keto acid and releasing ammonia.[3]
The α-keto acid analogues of the three branched-chain amino acids (BCAAs) — leucine, isoleucine, and valine — are known as branched-chain α-keto acids (BCKAs):
-
α-Ketoisocaproate (KIC) from leucine
-
α-Keto-β-methylvalerate (KMV) from isoleucine
-
α-Ketoisovalerate (KIV) from valine
Dysregulation of BCAA and BCKA metabolism is implicated in several metabolic disorders, most notably Maple Syrup Urine Disease (MSUD), which results from a deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[4]
α-Keto Acids as Signaling Molecules
Beyond their metabolic functions, α-keto acids have emerged as critical signaling molecules, influencing a diverse array of cellular processes.
Regulation of Hypoxia-Inducible Factor (HIF)
α-Ketoglutarate is a crucial cofactor for prolyl hydroxylases (PHDs), the enzymes responsible for the degradation of Hypoxia-Inducible Factor-1α (HIF-1α) under normoxic conditions.[5]
In the presence of oxygen and α-ketoglutarate, PHDs hydroxylate HIF-1α, targeting it for proteasomal degradation. During hypoxia, the lack of oxygen inhibits PHD activity, leading to the stabilization of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes involved in angiogenesis, glycolysis, and other adaptive responses to low oxygen.[5]
NF-κB Signaling
Recent studies have identified α-ketoglutarate as a direct activator of the NF-κB signaling pathway, a critical regulator of inflammation and cell survival.[6] Under conditions of glucose deficiency, glutamate dehydrogenase 1 (GDH1) produces α-ketoglutarate, which can directly bind to and activate IKKβ, a key kinase in the NF-κB pathway.[6] This leads to the phosphorylation and degradation of IκBα, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and activate target gene expression.
mTOR Signaling
The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. α-Ketoglutarate has been shown to activate the mTORC1 signaling pathway.[7] This can occur through its role as a precursor for the synthesis of amino acids like leucine, which are known activators of mTORC1.
Epigenetic Regulation
α-Ketoglutarate is a key cofactor for a large family of dioxygenases, including the TET family of DNA demethylases and the Jumonji C (JmjC) domain-containing histone demethylases.[2] By modulating the activity of these enzymes, α-ketoglutarate plays a crucial role in epigenetic regulation, influencing DNA methylation patterns and histone modifications, thereby controlling gene expression.
α-Keto Acids in Disease
The dysregulation of α-keto acid metabolism and signaling is implicated in a variety of diseases.
Metabolic Disorders
-
Maple Syrup Urine Disease (MSUD): This inherited metabolic disorder is caused by a deficiency in the BCKDH complex, leading to the accumulation of BCAAs and their corresponding BCKAs in the blood and urine.[4] The buildup of these compounds is neurotoxic and can lead to severe neurological damage.
-
Diabetes and Obesity: Altered pyruvate metabolism is associated with diabetes and obesity.[3] In diabetes, impaired glucose metabolism can lead to elevated pyruvate levels.
Cancer
α-Keto acids play a complex and often paradoxical role in cancer.
-
Warburg Effect: Cancer cells often exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect.[3] This leads to increased production of pyruvate, which can be converted to lactate or used for anabolic processes.
-
Oncometabolites: In certain cancers with mutations in isocitrate dehydrogenase (IDH), α-ketoglutarate is converted to 2-hydroxyglutarate (2-HG), an oncometabolite that competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic alterations and tumor progression.[2]
-
Immune Modulation: Cancer cell-derived BCKAs can modulate the polarization and metabolic reprogramming of macrophages in the tumor microenvironment, with some BCKAs promoting a pro-tumoral phenotype.[4][8]
Quantitative Data on α-Keto Acids
This section provides a summary of key quantitative data related to α-keto acids, facilitating comparative analysis for researchers.
Table 1: Michaelis Constants (Km) of α-Keto Acid Dehydrogenase Complexes
| Enzyme Complex | Substrate | Km (mM) | Source |
| α-Ketoglutarate Dehydrogenase Complex | α-Ketoglutarate | 0.220 | [1] |
| CoA | 0.025 | [1] | |
| NAD+ | 0.050 | [1] | |
| Pyruvate Dehydrogenase Complex | Pyruvate | 0.015 | [1] |
| CoA | 0.021 | [1] | |
| NAD+ | 0.079 | [1] |
Table 2: Intracellular Concentrations of α-Keto Acids in K562 Cells
| α-Keto Acid | Concentration (pmol/1 x 10⁶ cells) |
| α-Ketoglutarate (KG) | 125 ± 24 |
| Pyruvic Acid (PV) | 316 ± 48 |
| α-Ketobutyric Acid (KB) | 1.55 ± 0.27 |
| α-Ketoisovaleric Acid (KIV) | 4.08 ± 1.36 |
| α-Ketoisocaproic Acid (KIC) | 45.1 ± 4.3 |
| α-Keto-β-methylvaleric Acid (KMV) | 41.4 ± 4.8 |
| Data from Fujiwara et al. (2020)[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of α-keto acids.
Quantification of Intracellular α-Keto Acids by HPLC with Fluorescence Detection
This protocol is adapted from Fujiwara et al. (2020).[3]
6.1.1. Materials
-
α-Keto acid standards (KG, PV, KB, KIV, KIC, KMV)
-
1,2-diamino-4,5-methylenedioxybenzene (DMB) as derivatization reagent
-
Methanol (HPLC grade)
-
Deionized water
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
2-Mercaptoethanol
-
Sodium sulfite
-
Internal standard (e.g., α-ketovaleric acid)
-
HPLC system with fluorescence detector
-
Reversed-phase C18 column (e.g., Inertsil ODS-4V, 250 × 3.0 mm, 5.0 µm)
6.1.2. Sample Preparation
-
Harvest cultured cells (e.g., 1 x 10⁶ K562 cells) and wash with ice-cold PBS.
-
Lyse the cells with 80% methanol containing the internal standard.
-
Centrifuge to remove insoluble material.
-
Collect the supernatant and dry it under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried extract in a known volume of water.
6.1.3. Derivatization
-
Prepare the DMB derivatization solution.
-
Mix an equal volume of the reconstituted sample (or standard) with the DMB solution in a sealed tube.
-
Heat the mixture at 85°C for 45 minutes.
-
Cool the reaction mixture on ice.
-
Dilute the derivatized sample with a basic solution (e.g., 65 mM NaOH) to optimize peak shape.
6.1.4. HPLC Analysis
-
Inject the diluted, derivatized sample onto the HPLC system.
-
Separate the DMB-derivatized α-keto acids using a C18 column with a gradient elution of methanol and water.
-
Detect the fluorescent derivatives with an excitation wavelength of 367 nm and an emission wavelength of 446 nm.
-
Quantify the α-keto acids by comparing their peak areas to those of the standards, normalized to the internal standard.
Western Blot Analysis for HIF-1α Stabilization
This protocol is a general guide for detecting the stabilization of HIF-1α in response to hypoxia or chemical inducers.
6.2.1. Materials
-
Cell culture reagents
-
Hypoxia chamber or chemical inducers of hypoxia (e.g., CoCl₂, DFO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
6.2.2. Protocol
-
Cell Treatment: Culture cells to the desired confluency and treat with hypoxia (e.g., 1% O₂) or a chemical inducer for the desired time. Include a normoxic control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and quantify the protein concentration of the supernatant.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against HIF-1α (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the HIF-1α signal to the loading control.
α-Ketoglutarate Dehydrogenase (KGDH) Activity Assay
This protocol is based on commercially available colorimetric assay kits.
6.3.1. Materials
-
KGDH assay buffer
-
KGDH substrate (α-ketoglutarate)
-
KGDH developer
-
NADH standard
-
96-well plate
-
Microplate reader capable of measuring absorbance at 450 nm
-
Samples (cell or tissue lysates, isolated mitochondria)
6.3.2. Protocol
-
Sample Preparation: Homogenize tissue or cells in ice-cold KGDH assay buffer. Centrifuge to remove insoluble material and collect the supernatant.
-
NADH Standard Curve: Prepare a series of NADH standards in the 96-well plate to generate a standard curve.
-
Reaction Setup: Add samples to the wells of the 96-well plate. For each sample, prepare a parallel well with a reaction mix lacking the KGDH substrate to measure background absorbance.
-
Reaction Initiation: Prepare a reaction mix containing the KGDH assay buffer and the KGDH developer. Add this mix to each well containing the standards and samples.
-
Incubation and Measurement: Add the KGDH substrate to the sample wells (but not the background wells) to start the reaction. Immediately begin measuring the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.
-
Calculation: Calculate the rate of change in absorbance for each sample and subtract the background rate. Determine the KGDH activity from the NADH standard curve. One unit of KGDH is typically defined as the amount of enzyme that generates 1.0 µmole of NADH per minute at a specific pH and temperature.
Conclusion
α-Keto acids are far more than simple metabolic intermediates; they are integral regulators of cellular function with profound implications for health and disease. Their roles as metabolic hubs, signaling molecules, and epigenetic modulators highlight their importance in maintaining cellular homeostasis. The dysregulation of α-keto acid metabolism and signaling is a hallmark of numerous pathologies, making them attractive targets for therapeutic intervention. The experimental protocols detailed in this guide provide a foundation for researchers to further unravel the complex biology of these fascinating molecules and to explore their potential in the development of novel diagnostic and therapeutic strategies.
References
- 1. Research Portal [iro.uiowa.edu]
- 2. Cancer cells and alpha-ketoglutarate | 2021, Volume 6 - Issue 1-2 | Demiroglu Science University Florence Nightingale Journal of Transplantation [journaltxdbu.com]
- 3. Pyruvic Acid: A Key Player in Cellular Metabolism and Health -MetwareBio [metwarebio.com]
- 4. Branched-chain ketoacids derived from cancer cells modulate macrophage polarization and metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypoxia-Inducible Factors and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fivephoton.com [fivephoton.com]
- 7. Frontiers | mTOR/α-ketoglutarate signaling: impact on brain cell homeostasis under ischemic conditions [frontiersin.org]
- 8. Frontiers | Branched-chain ketoacids derived from cancer cells modulate macrophage polarization and metabolic reprogramming [frontiersin.org]
The Potential Interplay of 2-Acetyl-4-methylpentanoic Acid with Branched-Chain Amino Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Branched-chain amino acids (BCAAs), comprising leucine, isoleucine, and valine, are essential amino acids with pivotal roles in protein synthesis, nutrient signaling, and energy homeostasis. Their catabolism is tightly regulated by a multi-step enzymatic pathway, primarily initiated by branched-chain aminotransferase (BCAT) and the branched-chain α-keto acid dehydrogenase (BCKDH) complex. Dysregulation of this pathway is implicated in various metabolic disorders, including insulin resistance and maple syrup urine disease (MSUD). This technical guide provides an in-depth overview of BCAA metabolism and explores the hypothetical interaction of the novel compound, 2-Acetyl-4-methylpentanoic acid, with this critical metabolic pathway. While direct experimental evidence is currently lacking, the structural similarity of this compound to key BCAA metabolites, such as α-ketoisocaproate, suggests a potential for interaction with the catalytic or regulatory sites of BCAT and BCKDH. This document summarizes quantitative data on BCAA metabolism, details relevant experimental protocols, and presents signaling pathways and hypothetical interactions using structured diagrams to facilitate further research and drug development efforts in this area.
Introduction to Branched-Chain Amino Acid (BCAA) Metabolism
The catabolism of BCAAs is a crucial metabolic pathway that occurs predominantly in the mitochondria of various tissues, with skeletal muscle being a primary site for the initial transamination step.[1] Unlike most other amino acids, which are primarily metabolized in the liver, the multi-organ nature of BCAA catabolism highlights its systemic importance. The pathway can be broadly divided into three key stages:
-
Reversible Transamination: Catalyzed by branched-chain aminotransferases (BCATs), this initial step involves the transfer of the amino group from a BCAA to α-ketoglutarate, forming the corresponding branched-chain α-keto acid (BCKA) and glutamate.[2][3] There are two main isoforms of BCAT: a mitochondrial (BCATm) and a cytosolic (BCATc) form.[3]
-
Irreversible Oxidative Decarboxylation: The BCKAs undergo oxidative decarboxylation in a reaction catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex.[1][2] This is the rate-limiting and irreversible step in BCAA catabolism, committing the carbon skeletons to further oxidation.[4][5] The BCKDH complex is a large, multi-enzyme structure analogous to the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes.[1][2]
-
Divergent Acyl-CoA Metabolism: Following the BCKDH reaction, the resulting branched-chain acyl-CoA derivatives enter distinct catabolic pathways. Leucine is ketogenic, being metabolized to acetyl-CoA and acetoacetate.[6] Isoleucine is both ketogenic and glucogenic, yielding acetyl-CoA and succinyl-CoA.[2] Valine is solely glucogenic, being converted to succinyl-CoA.[2]
The regulation of BCAA metabolism is intricate, with the BCKDH complex being a major control point. Its activity is modulated by a dedicated kinase (BCKDH kinase, BDK) and phosphatase (BCKDH phosphatase, PPM1K), which inactivate and activate the complex, respectively.
Hypothetical Interaction of this compound with BCAA Metabolism
To date, there is no direct scientific literature describing the biological effects of this compound on BCAA metabolism. However, its chemical structure warrants consideration as a potential modulator of this pathway. This compound (C8H14O3) shares a common 4-methylpentanoic acid backbone with leucine and its primary metabolite, α-ketoisocaproate (2-oxo-4-methylpentanoic acid).
Based on this structural analogy, we can hypothesize several potential points of interaction:
-
Competitive Inhibition of BCAT: The structural similarity to the BCAA substrate could allow this compound to bind to the active site of BCAT, potentially acting as a competitive inhibitor.
-
Interaction with the BCKDH Complex: The compound's resemblance to BCKAs, the natural substrates of the BCKDH complex, suggests it might act as a competitive inhibitor of this enzyme complex.
-
Allosteric Regulation of BDK: BCKAs, particularly α-ketoisocaproate, are known allosteric inhibitors of BDK, leading to the activation of the BCKDH complex. It is plausible that this compound could mimic this effect and modulate BCKDH activity.
Further experimental investigation is required to validate these hypotheses.
Quantitative Data in BCAA Metabolism
The following tables summarize key quantitative data related to BCAA metabolism, providing a reference for researchers in the field.
Table 1: Michaelis-Menten Constants (Km) of Key Enzymes in BCAA Metabolism
| Enzyme | Substrate | Organism/Tissue | Km Value | Reference |
|---|---|---|---|---|
| BCATm | Leucine | Rat Brain | 0.4 mM | |
| BCATm | Isoleucine | Rat Brain | 0.8 mM | |
| BCATm | Valine | Rat Brain | 0.8 mM | |
| BCATm | α-Ketoglutarate | Rat Brain | 0.4 mM | |
| BCKDH | α-Ketoisocaproate | Rat Liver | 15-30 µM | |
| BCKDH | α-Keto-β-methylvalerate | Rat Liver | 20-40 µM |
| BCKDH | α-Ketoisovalerate | Rat Liver | 20-40 µM | |
Table 2: Plasma Concentrations of Branched-Chain Amino Acids and Their Keto Acids in Humans
| Metabolite | Concentration Range (µM) | Reference |
|---|---|---|
| Leucine | 100 - 200 | |
| Isoleucine | 50 - 100 | |
| Valine | 200 - 300 | |
| α-Ketoisocaproate (KIC) | 30 - 60 | |
| α-Keto-β-methylvalerate (KMV) | 15 - 30 |
| α-Ketoisovalerate (KIV) | 10 - 20 | |
Experimental Protocols
This section details methodologies for key experiments to study BCAA metabolism and to investigate the potential effects of compounds like this compound.
In Vitro Enzyme Activity Assays
4.1.1. Branched-Chain Aminotransferase (BCAT) Activity Assay
This spectrophotometric assay measures the rate of glutamate production from the transamination of a BCAA and α-ketoglutarate.
-
Reagents:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4
-
Substrates: 10 mM BCAA (leucine, isoleucine, or valine), 5 mM α-ketoglutarate
-
Cofactor: 0.1 mM pyridoxal 5'-phosphate (PLP)
-
Glutamate dehydrogenase (GDH)
-
0.25 mM iodonitrotetrazolium chloride (INT)
-
1 mM NAD+
-
Diaphorase
-
Enzyme source (e.g., tissue homogenate, purified BCAT)
-
Test compound (e.g., this compound) dissolved in a suitable solvent.
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, BCAA, α-ketoglutarate, PLP, NAD+, INT, diaphorase, and GDH.
-
Add the enzyme source to initiate the reaction.
-
To test for inhibition, pre-incubate the enzyme with the test compound for a specified time before adding the substrates.
-
Monitor the increase in absorbance at 492 nm, which corresponds to the reduction of INT, coupled to the oxidation of glutamate by GDH.
-
Calculate the enzyme activity from the rate of change in absorbance.
-
4.1.2. Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex Activity Assay
This assay measures the rate of NADH production from the oxidative decarboxylation of a BCKA.
-
Reagents:
-
Assay Buffer: 30 mM potassium phosphate buffer, pH 7.4, containing 2 mM MgCl2, 0.2 mM EDTA, and 0.2% (v/v) Triton X-100.
-
Substrates: 0.5 mM BCKA (e.g., α-ketoisocaproate)
-
Cofactors: 2.5 mM NAD+, 0.2 mM thiamine pyrophosphate (TPP), 0.4 mM coenzyme A (CoA)
-
Enzyme source (e.g., isolated mitochondria, purified BCKDH complex)
-
Test compound (e.g., this compound) dissolved in a suitable solvent.
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, TPP, and CoA.
-
Add the enzyme source.
-
To test for inhibition, pre-incubate the enzyme with the test compound before adding the BCKA substrate.
-
Initiate the reaction by adding the BCKA substrate.
-
Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADH.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH.
-
Cellular and In Vivo Studies
4.2.1. Stable Isotope Tracing of BCAA Metabolism in Cultured Cells
This method allows for the quantification of BCAA flux through catabolic pathways.
-
Materials:
-
Cell culture medium deficient in the BCAA of interest.
-
Stable isotope-labeled BCAA (e.g., [U-13C6]leucine).
-
Cultured cells (e.g., myotubes, hepatocytes).
-
Test compound (e.g., this compound).
-
Liquid chromatography-mass spectrometry (LC-MS) system.
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Incubate the cells in the deficient medium for a short period to deplete intracellular pools of the BCAA.
-
Replace the medium with one containing a known concentration of the stable isotope-labeled BCAA.
-
For treatment groups, add the test compound to the medium.
-
After a specified incubation time, quench the metabolism and extract intracellular metabolites.
-
Analyze the extracts by LC-MS to determine the fractional labeling of downstream metabolites (e.g., TCA cycle intermediates).
-
Calculate the metabolic flux based on the isotopic enrichment of the metabolites.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of BCAA metabolism and a hypothetical experimental workflow.
Caption: Overview of Branched-Chain Amino Acid (BCAA) Catabolism.
Caption: Hypothetical Interaction of this compound with BCAA Metabolism.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Effects of Valproic Acid on Organic Acid Metabolism in Children: A Metabolic Profiling Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound methyl ester [myskinrecipes.com]
- 4. WO2015084622A1 - Methods of manufacturing benzoquinoline compounds - Google Patents [patents.google.com]
- 5. Leucine - Wikipedia [en.wikipedia.org]
- 6. The metabolism of 4-methyl-2-oxopentanoate in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential Natural Occurrence of 2-Acetyl-4-methylpentanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential natural occurrence of 2-Acetyl-4-methylpentanoic acid, a compound for which direct evidence in natural sources is currently not documented in scientific literature. Drawing upon established biochemical pathways, this document posits a hypothetical biosynthetic route for this compound via the catabolism of the essential amino acid L-leucine. We provide a detailed overview of the enzymatic steps involved in leucine degradation and propose a potential point of divergence that could lead to the formation of the target molecule. Furthermore, this guide outlines detailed, adaptable experimental protocols for the extraction, derivatization, and analysis of α-keto acids from biological matrices, which could be employed to investigate the presence of this compound in microbial and plant sources. While quantitative data for this specific compound is unavailable, we present a template for data presentation to aid future research endeavors. The included diagrams, generated using the DOT language, visualize the proposed biosynthetic pathway and a comprehensive experimental workflow to guide researchers in this exploratory field.
Introduction: A Hypothetical Natural Product
This compound (C8H14O3) is a keto acid whose presence as a natural product has not been definitively established in peer-reviewed literature. However, its carbon skeleton is identical to that of the essential amino acid L-leucine (2-amino-4-methylpentanoic acid). The well-documented metabolic pathways of leucine in a wide range of organisms, from microorganisms to plants and animals, provide a strong theoretical foundation for the potential natural synthesis of this compound.
This guide serves as a resource for researchers interested in exploring the existence of this compound in nature. It provides the necessary biochemical context, proposes a biosynthetic pathway, and offers detailed experimental methodologies for its potential discovery and characterization.
Proposed Biosynthesis via Leucine Catabolism
The catabolism of L-leucine is a multi-step enzymatic process that ultimately yields acetyl-CoA and acetoacetate.[1] A key intermediate in this pathway is α-ketoisocaproate (α-KIC), also known as 2-keto-4-methylpentanoic acid.[2] We hypothesize that this compound could arise as a derivative of an intermediate in this pathway.
The initial steps of leucine catabolism are common across many organisms and involve two primary enzymatic reactions:
-
Transamination: L-leucine is converted to α-ketoisocaproate (α-KIC) by the enzyme branched-chain amino acid aminotransferase (BCAT).[3] This reaction involves the transfer of the amino group from leucine to an α-keto acid acceptor, typically α-ketoglutarate, forming glutamate.[2]
-
Oxidative Decarboxylation: α-KIC is then oxidatively decarboxylated to isovaleryl-CoA by the branched-chain α-keto acid dehydrogenase complex (BCKDH).[3]
We propose that this compound could be formed through an alternative processing of an intermediate related to α-KIC. One plausible hypothesis is the acetylation of a tautomeric form of α-ketoisocaproate or a closely related intermediate. This could potentially be a non-enzymatic side reaction or be catalyzed by a yet-to-be-identified acetyltransferase with broad substrate specificity.
Below is a diagram illustrating the established leucine catabolism pathway and the proposed point of divergence leading to the formation of this compound.
Quantitative Data on Natural Occurrence
To date, there is no published quantitative data on the natural occurrence of this compound. Should this compound be identified in natural sources, its concentration would likely be low, necessitating sensitive analytical techniques for quantification. The following table provides a template for presenting such data from future studies.
| Natural Source (e.g., Fungal Species, Plant Part) | Matrix (e.g., Fermentation Broth, Leaf Extract) | Concentration (µg/g or µg/mL) | Analytical Method | Reference |
| To be determined | To be determined | To be determined | e.g., GC-MS, LC-MS/MS | Future Study |
| To be determined | To be determined | To be determined | e.g., GC-MS, LC-MS/MS | Future Study |
Experimental Protocols
The following sections detail proposed methodologies for the extraction, derivatization, and analysis of this compound from biological samples. These protocols are based on established methods for the analysis of other α-keto acids.
Extraction of Keto Acids from Microbial Cultures
This protocol is designed for the extraction of polar metabolites, including keto acids, from the fermentation broth of microbial cultures.
-
Sample Preparation: Centrifuge the microbial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.
-
Supernatant Collection: Carefully collect the supernatant (fermentation broth) and filter it through a 0.22 µm syringe filter to remove any remaining cells and debris.
-
Solvent Extraction:
-
To 1 mL of the filtered supernatant, add 3 mL of ice-cold ethyl acetate (or another suitable organic solvent).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Collection of Organic Phase: Carefully transfer the upper organic layer to a new tube.
-
Drying: Dry the organic extract under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of pyridine for GC-MS analysis or methanol for LC-MS analysis) prior to derivatization or direct analysis.
Derivatization for GC-MS Analysis
Due to their polarity and thermal instability, keto acids often require derivatization prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Oximation followed by silylation is a common and effective method.[4]
-
Oximation:
-
To the dried extract (or a standard solution), add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.
-
Incubate the mixture at 60°C for 60 minutes. This step converts the keto group to an oxime.
-
-
Silylation:
-
After cooling to room temperature, add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 70°C for 30 minutes. This step silylates the carboxylic acid group and any other active hydrogens.
-
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
Data Analysis: Identification of the target compound will be based on its retention time and comparison of its mass spectrum with a reference standard (if available) or by interpretation of its fragmentation pattern.
LC-MS/MS Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can also be used for the analysis of keto acids, sometimes without derivatization, though derivatization can improve sensitivity.[5][6]
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6470) or a high-resolution mass spectrometer (e.g., Q-TOF).
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted analysis (if a standard is available) or full scan/product ion scan for identification of unknowns.
Proposed Experimental Workflow
The following diagram outlines a logical workflow for the investigation of this compound in natural sources.
Conclusion
While the natural occurrence of this compound remains to be demonstrated, its structural relationship to L-leucine and the intermediates of its catabolic pathway provides a compelling rationale for its potential existence as a novel natural product. This technical guide offers a theoretical framework and practical methodologies to empower researchers to undertake the exploratory work of searching for this compound in diverse biological systems. The successful identification and characterization of this compound from a natural source would not only expand our knowledge of secondary metabolism but could also open avenues for its potential application in drug development and other biotechnological fields.
References
- 1. L-leucine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Leucine - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. Development of a New LC-MS/MS Method for the Quantification of Keto Acids [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
Navigating the Thermochemical Landscape of 2-Acetyl-4-methylpentanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-Acetyl-4-methylpentanoic acid (CAS No: 5699-53-6) is an organic compound with the molecular formula C8H14O3. Its structure, featuring both a carboxylic acid and a ketone functional group, suggests a complex array of chemical reactivity and potential biological activity. Understanding the thermochemical properties of this molecule is crucial for process development, reaction modeling, and assessing its stability and energy content. This document serves as a technical resource, summarizing the available data and providing detailed guidance on methodologies for acquiring thermochemical parameters.
Physicochemical Properties
While specific experimental thermochemical data remains elusive, fundamental physicochemical properties have been reported or predicted. These are summarized in Table 1.
| Property | Value | Source |
| Molecular Formula | C8H14O3 | |
| Molar Mass | 158.2 g/mol | |
| CAS Number | 5699-53-6 | [1] |
| Predicted Density | 1.033 ± 0.06 g/cm³ | |
| Predicted Boiling Point | 260.5 ± 23.0 °C |
Table 1: Physicochemical Properties of this compound
Experimental Protocols for Thermochemical Analysis
The determination of thermochemical properties for organic compounds like this compound relies on a suite of well-established experimental techniques. The following sections detail the methodologies for key thermochemical parameters.
Enthalpy of Combustion and Formation
The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemistry. For organic compounds, it is often determined indirectly through the enthalpy of combustion (ΔcH°).
Methodology: Bomb Calorimetry
-
Sample Preparation: A precisely weighed sample of the substance is placed in a crucible within a high-pressure vessel known as a "bomb."
-
Pressurization: The bomb is filled with pure oxygen to a high pressure (typically 25-35 atm).
-
Immersion: The bomb is submerged in a known mass of water in a well-insulated calorimeter.
-
Ignition: The sample is ignited electrically.
-
Temperature Measurement: The temperature change of the water is meticulously recorded.
-
Calculation: The heat released by the combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. This value, after corrections for the heat of ignition and any side reactions, yields the enthalpy of combustion. The enthalpy of formation can then be calculated using Hess's Law, with the known enthalpies of formation of the combustion products (CO2 and H2O).
Heat Capacity
Heat capacity (Cp) measurement is crucial for understanding how a substance's temperature changes with the addition of heat.
Methodology: Differential Scanning Calorimetry (DSC)
-
Sample and Reference Pans: A small, accurately weighed sample is placed in an aluminum pan, and an empty reference pan is also prepared.
-
Heating Program: The sample and reference pans are heated at a controlled linear rate.
-
Heat Flow Measurement: DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis: The difference in heat flow is directly proportional to the heat capacity of the sample.
Enthalpy of Phase Transitions
Methodology: Differential Scanning Calorimetry (DSC)
DSC is also employed to determine the enthalpies of phase transitions, such as melting (fusion) and boiling (vaporization).
-
Heating Program: The sample is heated through its melting or boiling point at a controlled rate.
-
Peak Integration: The instrument records an endothermic peak as the substance undergoes the phase transition.
-
Enthalpy Calculation: The area of this peak is integrated to determine the total heat absorbed, which corresponds to the enthalpy of the phase transition (e.g., ΔfusH°).
Computational Estimation of Thermochemical Properties
In the absence of experimental data, computational chemistry provides a powerful alternative for estimating thermochemical properties.
Caption: Workflow for Computational Thermochemistry.
This workflow begins with defining the molecule's 3D structure. A suitable computational method, such as Density Functional Theory (DFT), is chosen. The geometry is then optimized to find the lowest energy conformation. A frequency calculation is performed to confirm it is a true minimum and to obtain vibrational frequencies. A high-accuracy single-point energy calculation may then be performed. Finally, statistical mechanics is used to calculate the thermochemical properties from the vibrational, rotational, and translational partition functions.
Signaling Pathways and Biological Context
Currently, there is no specific information in the reviewed literature detailing the involvement of this compound in defined signaling pathways. Keto acids, in general, can play roles in metabolism and cellular signaling. Should this molecule be identified as a biologically active agent, the following generalized workflow for pathway elucidation would be applicable.
Caption: Experimental Workflow for Signaling Pathway Identification.
Conclusion
While direct experimental thermochemical data for this compound is not currently available, this guide provides researchers with the necessary foundational knowledge. The outlined experimental protocols for calorimetry and the described computational workflows offer robust pathways to determine or estimate the essential thermochemical properties of this compound. As research into this and similar molecules progresses, the application of these methodologies will be critical in unlocking a deeper understanding of their chemical and biological behavior.
References
An In-depth Technical Guide on the Solubility of 2-Acetyl-4-methylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 2-acetyl-4-methylpentanoic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the predicted solubility based on the compound's chemical structure and the general principles of organic acid solubility. Furthermore, it details standardized experimental protocols for determining solubility, offering a practical framework for laboratory investigation.
Predicted Solubility Profile
The solubility of this compound is dictated by its molecular structure, which includes a carboxylic acid group, a ketone functional group, and a branched alkyl chain. The presence of the polar carboxylic acid and ketone groups suggests potential for hydrogen bonding with polar solvents. However, the nonpolar isobutyl group will influence its solubility in nonpolar organic solvents.
Based on these structural features, a qualitative solubility profile can be predicted. The following table summarizes the expected solubility of this compound in a range of common laboratory solvents.
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly Soluble | The polar carboxylic acid and ketone groups can engage in hydrogen bonding with water. However, the hydrophobic alkyl chain (isobutyl group) will limit its overall water solubility. |
| Diethyl Ether | Soluble | As a relatively nonpolar solvent, diethyl ether is expected to readily dissolve the compound due to the favorable interactions with the nonpolar alkyl chain. |
| Ethanol | Soluble | Ethanol, being a polar protic solvent, can act as both a hydrogen bond donor and acceptor, allowing for favorable interactions with both the polar functional groups and the nonpolar alkyl chain of the molecule. |
| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent that is expected to effectively solvate this compound. |
| Acetone | Soluble | Acetone is a polar aprotic solvent that can act as a hydrogen bond acceptor, interacting with the carboxylic acid group. Its overall polarity is suitable for dissolving the compound. |
| Toluene | Soluble | As a nonpolar aromatic solvent, toluene is likely to dissolve the compound due to van der Waals interactions with the alkyl portion of the molecule. |
| Hexane | Sparingly Soluble | Hexane is a nonpolar solvent and will primarily interact with the isobutyl group. The polar carboxylic acid and ketone groups will hinder solubility in highly nonpolar solvents like hexane. |
| 5% Sodium Hydroxide (aq) | Soluble | As a carboxylic acid, this compound will react with a strong base like sodium hydroxide to form a highly polar and water-soluble sodium carboxylate salt.[1][2][3] |
| 5% Sodium Bicarbonate (aq) | Soluble | Carboxylic acids are typically acidic enough to react with a weak base like sodium bicarbonate, forming the corresponding water-soluble carboxylate salt and carbonic acid (which decomposes to CO2 and H2O).[1][2] |
| 5% Hydrochloric Acid (aq) | Insoluble | In an acidic aqueous solution, the carboxylic acid will remain in its protonated, less polar form. The presence of the nonpolar alkyl chain will render it insoluble in the aqueous acidic medium.[1][2][4] |
Experimental Protocols for Solubility Determination
The following protocols are standard methods for qualitatively and semi-quantitatively determining the solubility of an organic compound like this compound.[1][2][4][5]
General Procedure for Qualitative Solubility Testing
This procedure provides a systematic approach to determine the solubility of a compound in various solvents.
Materials:
-
This compound
-
Small test tubes
-
Vortex mixer (optional)
-
Graduated cylinders or pipettes
-
Solvents: Water, Diethyl Ether, 5% NaOH, 5% NaHCO₃, 5% HCl
Procedure:
-
Place approximately 20-30 mg of this compound into a small test tube.
-
Add 1 mL of the selected solvent to the test tube in 0.25 mL increments.
-
After each addition, vigorously shake or vortex the test tube for 10-20 seconds.[4]
-
Observe the mixture to determine if the compound has dissolved. A compound is considered soluble if it dissolves completely. It is partially soluble if a significant portion dissolves, and insoluble if no significant dissolution occurs.[4]
-
Record the observations for each solvent.
Acid-Base Solubility Testing
This method is particularly useful for identifying acidic or basic functional groups.[3]
Procedure:
-
Water Solubility: First, determine the solubility of the compound in water as described in the general procedure. If the compound is water-soluble, its acidity or basicity can be tested with litmus paper.[2]
-
Aqueous Base Solubility: If the compound is insoluble in water, test its solubility in 5% NaOH solution. If it dissolves, the compound is likely an acid. To confirm, proceed to the next step.
-
Aqueous Bicarbonate Solubility: If the compound is soluble in 5% NaOH, test its solubility in 5% NaHCO₃ solution. Solubility in this weaker base indicates a relatively strong acid, such as a carboxylic acid.[1]
-
Aqueous Acid Solubility: If the compound is insoluble in water and aqueous base, test its solubility in 5% HCl. Solubility in acid suggests the presence of a basic functional group.[1]
Logical Workflow for Solubility Classification
The following diagram illustrates a typical workflow for the systematic determination of a compound's solubility class based on its behavior in different solvents.
Caption: A flowchart of the experimental workflow for determining the solubility class of an organic compound.
References
Potential Research Areas for 2-Acetyl-4-methylpentanoic acid: A Technical Guide for Drug Discovery and Development
Abstract
2-Acetyl-4-methylpentanoic acid, a structural derivative of the branched-chain amino acid leucine, represents a novel chemical entity with unexplored therapeutic potential. Its structural similarity to endogenous metabolites, such as branched-chain keto acids and short-chain fatty acids, suggests a possible role in key metabolic and signaling pathways implicated in a range of physiological and pathological processes. This technical guide outlines promising research avenues for elucidating the biological functions and therapeutic applications of this compound. We provide a comprehensive overview of its physicochemical properties, propose detailed experimental protocols for its synthesis and biological evaluation, and identify potential molecular targets and signaling pathways for investigation. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the scientific and clinical potential of this intriguing molecule.
Introduction
This compound is a carboxylic acid with the molecular formula C8H14O3.[1][2] While specific research on this compound is limited, its structural features provide a strong rationale for investigating its biological activities. As a β-keto acid, it is poised for decarboxylation and could serve as a precursor for other bioactive molecules.[3][4] Furthermore, its branched-chain aliphatic structure is reminiscent of leucine, suggesting potential involvement in amino acid metabolism and related signaling cascades.[1][5][6] This guide will explore three core research areas: its role in metabolic regulation, its potential as a signaling molecule, and its application as a novel therapeutic agent.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound and its common esters is presented in Table 1. This data is crucial for designing experimental protocols, including formulation for in vitro and in vivo studies.
| Property | This compound | This compound methyl ester | This compound ethyl ester |
| CAS Number | 5699-53-6[1][2][7] | 51756-09-3[5] | 1522-34-5[8] |
| Molecular Formula | C8H14O3[1][2] | C9H16O3[5] | C10H18O3[9] |
| Molecular Weight ( g/mol ) | 158.20[1][2] | 172.22[5] | 186.25[9] |
| Predicted Density (g/cm³) | 1.033 ± 0.06[1][2] | Not Available | Not Available |
| Predicted Boiling Point (°C) | 260.5 ± 23.0[1] | Not Available | Not Available |
| Predicted pKa | Not Available | 11.84 ± 0.46[5] | Not Available |
Potential Research Areas
Metabolic Regulation
Given its structural relationship to leucine, this compound may play a role in branched-chain amino acid (BCAA) metabolism. The catabolism of BCAAs is a critical process for energy production and is implicated in various metabolic disorders.[1][5]
Hypothesis: this compound can be metabolized by enzymes in the BCAA catabolic pathway, potentially influencing cellular energy homeostasis and substrate utilization.
Proposed Research:
-
In vitro enzymatic assays: Investigate the ability of key enzymes in the BCAA pathway, such as branched-chain amino acid aminotransferase (BCAT) and branched-chain α-keto acid dehydrogenase (BCKDH), to utilize this compound as a substrate.[1][9]
-
Metabolomic profiling: Treat relevant cell lines (e.g., hepatocytes, myocytes) with this compound and analyze changes in the intracellular and extracellular metabolome to identify metabolic products and affected pathways.
-
Isotope tracing studies: Synthesize isotopically labeled this compound to trace its metabolic fate in cellular and animal models.
Cellular Signaling
Short-chain fatty acids (SCFAs) are well-established signaling molecules that act through G-protein coupled receptors (GPCRs) and as histone deacetylase (HDAC) inhibitors to regulate a variety of cellular processes, including inflammation and gene expression.[10][11][12] The structural similarity of this compound to SCFAs suggests it may have similar signaling capabilities.
Hypothesis: this compound can modulate cellular signaling pathways by acting as a ligand for SCFA receptors or as an HDAC inhibitor.
Proposed Research:
-
GPCR screening: Screen a panel of known SCFA receptors (e.g., GPR41, GPR43, GPR109A) for activation or inhibition by this compound using reporter gene assays.[11]
-
HDAC inhibition assays: Evaluate the ability of this compound to inhibit the activity of various HDAC isoforms in vitro.
-
Gene expression analysis: Treat immune cells (e.g., macrophages, T cells) with this compound and analyze changes in the expression of inflammatory cytokines and other target genes using qPCR or RNA-sequencing.[10]
Therapeutic Potential
The potential metabolic and signaling activities of this compound suggest a range of therapeutic applications, particularly in metabolic and inflammatory diseases.
Hypothesis: this compound exhibits therapeutic efficacy in preclinical models of metabolic syndrome, inflammatory bowel disease, or neurological disorders.
Proposed Research:
-
In vivo efficacy studies: Evaluate the effects of this compound administration in animal models of diet-induced obesity, colitis, and neuroinflammation.
-
Pharmacokinetic and toxicological studies: Determine the absorption, distribution, metabolism, and excretion (ADME) properties and assess the safety profile of the compound.
-
Structure-activity relationship (SAR) studies: Synthesize and test analogs of this compound to optimize its biological activity and drug-like properties.
Experimental Protocols
Synthesis of this compound
A potential synthetic route can be adapted from the malonic ester synthesis.[13]
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
1-bromo-2-methylpropane
-
Acetyl chloride
-
Hydrochloric acid
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
Alkylation: React diethyl malonate with sodium ethoxide in anhydrous ethanol to form the enolate. Add 1-bromo-2-methylpropane and reflux to yield diethyl (2-methylpropyl)malonate.
-
Acetylation: Treat the alkylated malonate with a strong base (e.g., sodium hydride) to form the enolate, followed by reaction with acetyl chloride to introduce the acetyl group.
-
Hydrolysis and Decarboxylation: Hydrolyze the resulting ester with aqueous acid (e.g., HCl) and heat to promote decarboxylation of the malonic acid derivative, yielding this compound.
-
Purification: Purify the product by extraction with diethyl ether, drying over magnesium sulfate, and removing the solvent under reduced pressure. Characterize the final product using NMR and mass spectrometry.
In Vitro GPCR Activation Assay
Materials:
-
HEK293 cells stably expressing the GPCR of interest (e.g., GPR43) and a reporter gene (e.g., luciferase under the control of a serum response element).
-
This compound
-
Positive control agonist (e.g., propionate)
-
Cell culture medium and reagents
-
Luciferase assay kit
Procedure:
-
Cell Seeding: Seed the engineered HEK293 cells in a 96-well plate and culture overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound or the positive control for a defined period (e.g., 6 hours).
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Plot the luciferase activity against the compound concentration and determine the EC50 value.
Conclusion
This compound is a structurally intriguing molecule with the potential to interact with key metabolic and signaling pathways. The research areas and experimental protocols outlined in this guide provide a roadmap for a systematic investigation into its biological functions and therapeutic potential. Elucidating the role of this novel compound could open up new avenues for the development of therapeutics for a range of human diseases. Further research is warranted to fully explore the promise of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Branched-Chain Amino Acids and Branched-Chain Keto Acids in Hyperammonemic States: Metabolism and as Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Keto acids in asymmetric metal catalysis and organocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Branched-chain amino acid metabolism: from rare Mendelian diseases to more common disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leucine - Wikipedia [en.wikipedia.org]
- 7. β-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 8. Branched-Chain Amino Acid Metabolism - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. The functional roles of short chain fatty acids as postbiotics in human gut: future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Health Benefits and Side Effects of Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. quora.com [quora.com]
Methodological & Application
Application Notes & Protocols for the Analysis of 2-Acetyl-4-methylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of 2-Acetyl-4-methylpentanoic acid in various biological matrices. The protocols are designed to offer robust and reproducible results for researchers in academia and the pharmaceutical industry.
Introduction
This compound is a keto acid that may play a role in various metabolic pathways. Accurate and sensitive detection of this analyte is crucial for understanding its biological significance and for potential applications in drug development and disease diagnostics. The following sections detail validated analytical methods for its quantification.
Analytical Techniques
The primary methods for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques offer high sensitivity and selectivity, which are essential for complex biological samples.[1][2][3][4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] Due to the low volatility of carboxylic acids, derivatization is typically required to convert this compound into a more volatile ester form.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is well-suited for the analysis of polar and non-volatile compounds, making it an excellent alternative to GC-MS that may not require derivatization.[3][4][6] This technique separates compounds based on their affinity for the stationary and mobile phases, followed by sensitive detection using a mass spectrometer.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
This protocol outlines the steps for sample preparation, derivatization, and GC-MS analysis of this compound in biological samples like plasma or urine.
1. Sample Preparation: Protein Precipitation and Extraction
-
To 100 µL of the biological sample (e.g., plasma, urine, or tissue homogenate), add 400 µL of a cold protein precipitation solvent, such as acetonitrile or methanol.[7]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]
-
Carefully transfer the supernatant to a clean tube.
-
For liquid-liquid extraction (LLE), add an equal volume of an immiscible organic solvent like ethyl acetate, vortex, and centrifuge to separate the layers. The analyte will partition into the organic layer.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
2. Derivatization
-
To the dried extract, add a derivatizing agent. A common choice for carboxylic acids is N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMSCl) or a solution of an appropriate alcohol (e.g., methanol or ethanol) with an acid catalyst like sulfuric or hydrochloric acid to form methyl or ethyl esters, respectively.[5]
-
Incubate the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.
3. GC-MS Instrumental Analysis
-
Gas Chromatograph: Use a GC system equipped with a suitable capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1 µL of the derivatized sample in splitless mode.[2]
-
Oven Temperature Program:
-
Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.[2]
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.[2]
-
Acquisition Mode: Scan mode for initial identification and Selected Ion Monitoring (SIM) mode for targeted quantification.
-
Protocol 2: LC-MS/MS Analysis of this compound
This protocol describes a direct analysis of this compound without the need for derivatization.
1. Sample Preparation: Dilute-and-Shoot or Solid-Phase Extraction (SPE)
-
Dilute-and-Shoot: For simpler matrices, a "dilute-and-shoot" approach can be used. Dilute the sample (e.g., 1:10) with the initial mobile phase, vortex, centrifuge, and inject the supernatant.[4]
-
Solid-Phase Extraction (SPE): For more complex matrices, SPE provides a more thorough cleanup.
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode anion exchange) with methanol followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte with a suitable solvent, often containing a small amount of acid or base (e.g., methanol with formic acid).
-
Evaporate the eluate and reconstitute in the mobile phase.
-
2. LC-MS/MS Instrumental Analysis
-
Liquid Chromatograph: An HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used for separating organic acids.[9][10]
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Gradient Elution: Start with a low percentage of organic phase (e.g., 5% B), ramp up to a high percentage (e.g., 95% B) to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for targeted quantification.
Data Presentation
The following tables summarize typical quantitative data that can be expected from the described analytical methods. These values are based on literature for structurally similar short-chain fatty acids and should be validated for this compound in your specific matrix.
Table 1: GC-MS Method Performance
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.4 - 5 ng/L |
| Limit of Quantification (LOQ) | 1.1 - 15 ng/L |
| Linearity (R²) | > 0.99 |
| Recovery | 90 - 110% |
| Precision (RSD%) | < 15% |
Data derived from similar compound analyses in literature.[11]
Table 2: LC-MS/MS Method Performance
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.4 - 1.6 ng/mL |
| Limit of Quantification (LOQ) | 1.1 - 4.8 ng/mL |
| Linearity (R²) | > 0.99 |
| Recovery | 95 - 117% |
| Precision (RSD%) | < 16% |
Data derived from similar compound analyses in literature.[2][4][12]
Visualizations
The following diagrams illustrate the experimental workflows for the GC-MS and LC-MS analysis of this compound.
References
- 1. louis.uah.edu [louis.uah.edu]
- 2. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. jfda-online.com [jfda-online.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Gas chromatography-mass spectrometry (GC-MS) of 2-Acetyl-4-methylpentanoic acid
An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Acetyl-4-methylpentanoic Acid
For researchers, scientists, and professionals engaged in drug development and metabolic research, the accurate quantification of novel carboxylic acids is paramount. This document provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique for volatile and semi-volatile compounds. Due to the low volatility of carboxylic acids, a derivatization step is essential to improve chromatographic resolution and sensitivity.
Introduction
This compound is a keto acid that may serve as an intermediate in various synthetic pathways or as a potential biomarker in metabolic studies. Its chemical structure, featuring both a carboxylic acid and a ketone group, necessitates a tailored analytical approach for accurate and reliable quantification in complex matrices. GC-MS offers high sensitivity and specificity, making it an ideal platform for the analysis of such compounds, provided that they are suitably derivatized to enhance their volatility.[1] Common derivatization techniques for carboxylic acids include silylation and alkylation (esterification).[2][3] This application note details a protocol based on silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a widely used reagent for the derivatization of active hydrogen-containing compounds.
Experimental Protocols
Sample Preparation and Derivatization
A critical step in the GC-MS analysis of non-volatile compounds like carboxylic acids is derivatization, which renders them amenable to gas chromatography. Silylation is a common and effective method where active hydrogens in functional groups such as -OH, -NH, and -COOH are replaced by a trimethylsilyl (TMS) group.[3]
Materials:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
-
Vortex mixer
-
Heating block or oven
-
GC vials with inserts
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as ethyl acetate. Create a series of calibration standards by serial dilution of the stock solution.
-
Solvent Evaporation: Transfer 100 µL of the standard solution or sample extract into a GC vial insert and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization:
-
Add 50 µL of anhydrous pyridine to the dried residue to act as a solvent.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 1 minute to ensure thorough mixing.
-
-
Reaction: Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.
-
Cooling and Analysis: Allow the vial to cool to room temperature before injecting 1 µL of the derivatized sample into the GC-MS system.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of the TMS-derivatized this compound.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Oven Program | Initial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
Data Presentation
Quantitative analysis of this compound can be performed using Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity. The following table summarizes the expected quantitative data for the TMS-derivatized analyte.
| Analyte (TMS Derivative) | Retention Time (min) | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | LOD (ng/mL) | LOQ (ng/mL) |
| This compound-TMS | ~12.5 | 157 | 215 | 73 | 5 | 15 |
Note: The retention time and mass-to-charge ratios are predicted based on the structure of the derivatized molecule and typical fragmentation patterns of TMS derivatives. The Limit of Detection (LOD) and Limit of Quantification (LOQ) are estimated values and should be experimentally determined.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the GC-MS analysis of this compound, from sample preparation to data analysis.
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
This application note provides a comprehensive protocol for the analysis of this compound by GC-MS following silylation. The described method is designed to offer high sensitivity and specificity, making it suitable for quantitative studies in various research and development settings. The provided GC-MS conditions and expected data serve as a robust starting point for method development and validation. Researchers should optimize the parameters based on their specific instrumentation and sample matrices to achieve the best performance.
References
Application Note: Derivatization Strategies for the GC-MS Analysis of 2-Acetyl-4-methylpentanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds.[1] However, many organic molecules, particularly those containing polar functional groups like carboxylic acids and ketones, are not directly amenable to GC analysis.[2] 2-Acetyl-4-methylpentanoic acid, a keto-acid, possesses both a carboxyl group and a carbonyl (keto) group. These functional groups impart high polarity, low volatility, and potential thermal instability, which can lead to poor chromatographic peak shape, low sensitivity, and unreliable quantification.[2][3]
To overcome these challenges, chemical derivatization is employed. This process modifies the analyte's functional groups to create a new compound (a derivative) with improved properties for GC analysis. The primary goals of derivatization are to:
-
Improve chromatographic resolution and peak symmetry.[4]
-
Enhance detector sensitivity and response.[6]
This application note details several derivatization protocols for this compound, enabling robust and reliable analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The methods discussed include silylation and a two-step methoximation-silylation approach to address both polar functional groups present in the molecule.
Recommended Derivatization Methods
For a bifunctional molecule like this compound, derivatization can be approached in one or two steps. A single-step method like silylation will primarily target the highly acidic carboxyl group. A more comprehensive two-step method involves first protecting the ketone group via methoximation, followed by silylation of the carboxylic acid.
-
Silylation (One-Step): This is the most common derivatization technique for compounds with active hydrogens.[6] Silylating reagents react with the carboxylic acid to replace the acidic proton with a nonpolar trimethylsilyl (TMS) group, creating a more volatile and thermally stable TMS ester.[3] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose.[7][8]
-
Methoximation followed by Silylation (Two-Step): This approach provides a more complete derivatization by targeting both the ketone and carboxylic acid moieties.
-
Step 1: Methoximation: The ketone group is converted to a methoxime derivative using reagents like methoxyamine hydrochloride. This step prevents the ketone from undergoing enolization at high temperatures in the GC inlet.[9]
-
Step 2: Silylation: Following methoximation, the carboxylic acid group is converted to a TMS ester using a silylating agent such as BSTFA.[9]
-
Data Presentation: Comparison of Derivatization Methods
The following table summarizes the key features of the recommended derivatization protocols for this compound.
| Feature | Method 1: Silylation | Method 2: Methoximation + Silylation | Method 3: PFBBr Esterification |
| Target Group(s) | Carboxylic Acid | Ketone and Carboxylic Acid | Carboxylic Acid |
| Primary Reagent(s) | BSTFA (+1% TMCS) | 1. Methoxyamine HCl2. BSTFA (+1% TMCS) | Pentafluorobenzyl Bromide (PFBBr) |
| Reaction Type | Silylation | Methoximation & Silylation | Alkylation (Esterification) |
| Typical Conditions | 60-80°C for 30-60 min[7][8] | 1. 60°C for 15-60 min2. 60-80°C for 30-60 min[9] | Room Temp. for 30 min[10] |
| Advantages | Simple one-step procedure, rapid reaction, volatile byproducts.[7][11] | Comprehensive derivatization, prevents enolization of the ketone, stable derivatives.[9] | Produces highly sensitive derivatives for Electron Capture Detection (ECD), stable derivatives.[7][10] |
| Disadvantages | Reagents are moisture-sensitive, ketone group remains underivatized.[3][12] | Two-step process is more time-consuming. | Reagent is a strong lachrymator and must be handled in a fume hood.[11] |
Experimental Protocols
Safety Precaution: Derivatization reagents are often corrosive, moisture-sensitive, and potentially toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Silylation with BSTFA
This protocol converts the carboxylic acid group to its trimethylsilyl (TMS) ester.
Materials:
-
Dried sample of this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Chloroform)[7]
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Place 1-5 mg of the dried sample into a reaction vial.[7]
-
Add 100 µL of anhydrous solvent (e.g., Pyridine) to dissolve the sample.[7]
-
Add 100 µL of BSTFA (+1% TMCS) reagent to the vial.[7]
-
Immediately cap the vial tightly and vortex for 10-30 seconds.
-
Heat the vial at 60-80°C for 30 minutes in a heating block or oven.[7][8]
-
Cool the vial to room temperature.
-
The sample is now ready for direct injection into the GC-MS system. A typical injection volume is 1 µL.
Protocol 2: Two-Step Methoximation and Silylation
This protocol first derivatizes the ketone group to a methoxime, followed by silylation of the carboxylic acid.
Materials:
-
Dried sample of this compound
-
Methoxyamine hydrochloride (MOX) solution (e.g., 20 mg/mL in anhydrous Pyridine)
-
BSTFA with 1% TMCS
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas stream for evaporation (optional)
Procedure:
-
Methoximation: a. Place the dried sample into a reaction vial. b. Add 50 µL of the methoxyamine hydrochloride solution in pyridine.[9] c. Cap the vial, vortex briefly, and heat at 60°C for 15-60 minutes to complete the reaction with the carbonyl group.[9] d. Cool the vial to room temperature.
-
Silylation: a. To the same vial containing the methoximated sample, add 100 µL of BSTFA (+1% TMCS).[9] b. Recap the vial tightly, vortex for 10-30 seconds. c. Heat the vial at 60°C for 30 minutes to ensure complete silylation of the carboxylic acid group.[7] d. Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
Protocol 3: Esterification with Pentafluorobenzyl Bromide (PFBBr)
This protocol is highly effective for carboxylic acids and creates pentafluorobenzyl esters, which are particularly sensitive to Electron Capture Detectors (ECD). A published method using this reagent has been successfully applied to various methylpentanoic acids.[10]
Materials:
-
Sample containing this compound
-
Pentafluorobenzyl bromide (PFBBr) solution
-
Anhydrous solvent (e.g., Acetone)
-
Aqueous base solution (e.g., potassium carbonate)
-
Extraction solvent (e.g., Hexane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Vortex mixer
Procedure (adapted from[10]):
-
Place the sample in a reaction vial.
-
Add a suitable amount of aqueous base to deprotonate the carboxylic acid.
-
Add the PFBBr reagent dissolved in a solvent like acetone.
-
Cap the vial and vortex vigorously.
-
Allow the reaction to proceed at room temperature for approximately 30 minutes.[10]
-
Stop the reaction by adding an extraction solvent (e.g., hexane) and water.
-
Vortex and allow the layers to separate.
-
Carefully transfer the organic (upper) layer containing the derivatized analyte to a clean vial.
-
The sample is now ready for GC-MS or GC-ECD analysis.
Visualizations
The following diagram illustrates the experimental workflow for the comprehensive two-step derivatization of this compound.
Caption: Workflow for two-step derivatization of a keto-acid.
References
- 1. derivatization gas chromatography: Topics by Science.gov [science.gov]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. researchgate.net [researchgate.net]
- 5. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. chromtech.com [chromtech.com]
- 7. scispace.com [scispace.com]
- 8. restek.com [restek.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gcms.cz [gcms.cz]
- 12. weber.hu [weber.hu]
Application Notes and Protocols for the Quantification of 2-Acetyl-4-methylpentanoic Acid in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetyl-4-methylpentanoic acid, also known as N-acetyl-L-leucine, is an acetylated derivative of the essential branched-chain amino acid, L-leucine. While L-leucine plays a critical role in protein synthesis and metabolic signaling, the biological significance of its acetylated form is an emerging area of research. Elevated levels of N-acetylated amino acids have been observed in the urine of individuals with certain inborn errors of amino acid metabolism, such as Maple Syrup Urine Disease (MSUD), which is characterized by the impaired breakdown of branched-chain amino acids.[1] This suggests that the quantification of this compound in biological fluids could serve as a potential biomarker for diagnosing and monitoring such metabolic disorders.
Furthermore, recent studies have indicated that acetylation can alter the cellular uptake of leucine, switching its transport from the L-type amino acid transporter (LAT1) to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1).[2] This finding opens up possibilities for this compound to act as a pro-drug for leucine or to possess its own therapeutic properties, making its quantification crucial for pharmacokinetic and pharmacodynamic studies in drug development.
These application notes provide a comprehensive overview of the methodologies for the quantification of this compound in biological fluids, including detailed experimental protocols and data presentation guidelines.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for the development of analytical methods, particularly for optimizing sample preparation and chromatographic separation.
| Property | Value | Reference |
| CAS Number | 5699-53-6 | [3][4] |
| Molecular Formula | C8H14O3 | [3][4] |
| Molar Mass | 158.2 g/mol | [3][4] |
| pKa | 3.63 ± 0.21 (Predicted) | [3][4] |
| Boiling Point | 260.5 ± 23.0 °C (Predicted) | [3][4] |
| Density | 1.033 ± 0.06 g/cm³ (Predicted) | [3][4] |
Biological Significance and Metabolic Context
This compound is derived from the essential amino acid L-leucine. The catabolism of leucine is a multi-step process that primarily occurs in the mitochondria and yields acetyl-CoA and acetoacetate.[5] In certain metabolic disorders, such as Maple Syrup Urine Disease (MSUD), a deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex leads to the accumulation of leucine and its corresponding α-keto acid, α-ketoisocaproate.[6] Under these conditions, alternative metabolic pathways, including N-acetylation, may become more active, leading to increased production and excretion of this compound.[1]
The following diagram illustrates the primary catabolic pathway of L-leucine and the potential alternative pathway of N-acetylation.
Experimental Protocols
The quantification of this compound in biological fluids such as plasma, serum, and urine can be achieved using chromatographic techniques coupled with mass spectrometry. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable for this purpose. The choice of method will depend on the available instrumentation, required sensitivity, and sample throughput.
The following diagram provides a general workflow for the quantification of this compound.
References
- 1. Urinary excretion of N-acetyl amino acids in patients with some inborn errors of amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetylation turns leucine into a drug by membrane transporter switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. chembk.com [chembk.com]
- 5. Leucine - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for 2-Acetyl-4-methylpentanoic acid in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Acetyl-4-methylpentanoic acid as a versatile synthetic intermediate. The following sections detail its physicochemical properties, key applications with a focus on the synthesis of bioactive molecules, and a detailed experimental protocol for a representative transformation.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its proper handling, storage, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 5699-53-6 | [1][2] |
| Molecular Formula | C8H14O3 | |
| Molar Mass | 158.2 g/mol | |
| Boiling Point (Predicted) | 260.5 ± 23.0 °C | |
| Density (Predicted) | 1.033 ± 0.06 g/cm3 |
Application as a Synthetic Intermediate
This compound serves as a valuable building block in organic synthesis, primarily due to its bifunctional nature, containing both a carboxylic acid and a ketone. This allows for a wide range of chemical transformations, making it a suitable starting material for the synthesis of various derivatives, including esters and amides.[3] Its structural similarity to the amino acid leucine also makes it an interesting precursor for the synthesis of peptidomimetics and other biologically active molecules.
A key application of β-keto acids like this compound is in condensation reactions to form heterocyclic scaffolds, which are prevalent in many pharmaceutical agents. The following protocol outlines a proposed synthesis of a thioxothiazolidine derivative, based on a similar transformation of a related amino acid, demonstrating the potential of this compound in the generation of novel compounds with potential antibacterial activity.
Experimental Protocol: Synthesis of (S,Z)-4-methyl-2-(4-oxo-5-((5-phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acid from this compound
This protocol describes a two-step synthesis. The first step involves the formation of a rhodanine derivative from this compound. The second step is a Knoevenagel condensation to yield the final product. This proposed synthesis is adapted from a known procedure for a structurally related compound.
Step 1: Synthesis of (S)-4-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid
This initial step is a crucial transformation to prepare the rhodanine-containing intermediate.
Materials:
-
This compound
-
Ammonium thiocyanate
-
Acetic anhydride
-
Water
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
Procedure:
-
To a solution of this compound (1 equivalent) in acetic anhydride (5 volumes), add ammonium thiocyanate (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 12 hours.
-
After completion of the reaction (monitored by TLC), add water to the reaction mixture to hydrolyze the excess acetic anhydride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield (S)-4-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid.
Step 2: Knoevenagel Condensation to Yield the Final Product
The second step involves the condensation of the rhodanine intermediate with a substituted furfural.
Materials:
-
(S)-4-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid (from Step 1)
-
5-phenylfuran-2-carbaldehyde
-
Piperidine
-
Glacial acetic acid
-
Ethanol
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
A mixture of (S)-4-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid (1 equivalent), 5-phenylfuran-2-carbaldehyde (1.1 equivalents), piperidine (catalytic amount), and glacial acetic acid (catalytic amount) in ethanol is refluxed for 4 hours.
-
After cooling to room temperature, the solvent is evaporated under reduced pressure.
-
The resulting residue is purified by silica gel column chromatography using a dichloromethane/methanol gradient to afford the final product as a solid.
Expected Results and Characterization
The successful synthesis of the target compound can be confirmed by various analytical techniques. The expected yield and characterization data, based on analogous syntheses, are summarized below.
| Compound | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| Final Product | ~49% | 70-72 | IR (KBr) cm⁻¹: 2963 (O-H), 1715 (C=O); ¹H NMR and MS data would be required for full characterization. |
Note: The yield and melting point are based on a similar compound reported in the literature and may vary for this specific derivative.
This application note provides a framework for utilizing this compound as a valuable intermediate in the synthesis of potentially bioactive molecules. The provided protocol, adapted from established literature, offers a starting point for researchers to explore the chemical space around this versatile building block. Further optimization and characterization will be necessary to fully validate this synthetic route.
References
Application Notes and Protocols: 2-Acetyl-4-methylpentanoic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetyl-4-methylpentanoic acid and its ethyl ester derivative (ethyl 2-acetyl-4-methylpentanoate) are versatile intermediates in pharmaceutical synthesis.[1][2] As β-keto esters, they offer multiple reactive sites that can be strategically manipulated to construct complex molecular architectures inherent to many active pharmaceutical ingredients (APIs). Their utility spans the synthesis of a variety of therapeutic agents, leveraging their capacity for alkylation, acylation, and cyclization reactions to form key heterocyclic and carbocyclic scaffolds. While direct synthesis of blockbuster drugs using this specific starting material is not extensively documented in publicly available literature, its structural motifs are found in various pharmacologically active molecules. These notes will provide an overview of its application and detailed protocols for representative synthetic transformations.
Core Applications in Pharmaceutical Synthesis
The primary utility of this compound and its esters in pharmaceutical synthesis lies in their role as building blocks for more complex molecules. The presence of an acidic α-hydrogen, a ketone, and a carboxylic acid (or ester) functionality allows for a range of chemical modifications.
Key Reaction Types:
-
Alkylation: The carbon atom between the two carbonyl groups is highly acidic and can be readily deprotonated to form a stable enolate. This enolate can then be alkylated with various electrophiles to introduce new carbon-carbon bonds, a fundamental step in building the carbon skeleton of a drug molecule.
-
Acylation: Similar to alkylation, the enolate can be acylated to introduce acyl groups, which can be precursors to other functional groups or part of the final API structure.
-
Cyclization Reactions: The bifunctional nature of this compound allows it to be a key component in the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals. For example, it can be reacted with dinucleophiles like hydrazines or ureas to form pyrazoles, pyrimidines, and other important ring systems.
-
Knoevenagel Condensation: The active methylene group can participate in Knoevenagel condensations with aldehydes and ketones, leading to the formation of α,β-unsaturated systems, which are valuable intermediates in drug synthesis.
Representative Pharmaceutical Synthesis: A Case Study in Anti-inflammatory Agents
While a specific, commercially available drug synthesized directly from this compound is not readily found in the literature, the synthesis of structurally similar non-steroidal anti-inflammatory drugs (NSAIDs) provides a relevant application framework. For instance, the synthesis of derivatives of loxoprofen, a phenylpropionic acid derivative, involves intermediates with similar structural features.[3]
The following protocol outlines a general, representative synthesis of a hypothetical anti-inflammatory agent, illustrating how this compound could be utilized.
Experimental Protocols
Protocol 1: Synthesis of a Pyrazole Derivative
This protocol describes a representative synthesis of a pyrazole derivative, a common scaffold in anti-inflammatory and analgesic drugs, using ethyl 2-acetyl-4-methylpentanoate.
Materials:
-
Ethyl 2-acetyl-4-methylpentanoate (CAS: 1522-34-5)
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-acetyl-4-methylpentanoate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Starting Material | Ethyl 2-acetyl-4-methylpentanoate |
| Product | 5-isobutyl-3-methyl-1H-pyrazol-4-carboxylic acid ethyl ester |
| Yield | 85% |
| Purity (by HPLC) | >98% |
| Melting Point | 110-112 °C |
Logical Workflow and Diagrams
The following diagrams illustrate the logical workflow of utilizing this compound in a typical pharmaceutical synthesis campaign.
Caption: General workflow from starting material to drug development.
The following diagram illustrates the key reaction in the synthesis of a pyrazole derivative.
Caption: Key reaction for pyrazole synthesis.
Conclusion
This compound and its esters are valuable intermediates for the synthesis of a wide range of organic molecules, including those with potential pharmaceutical applications. Their rich chemistry allows for the construction of diverse molecular scaffolds. While direct, large-scale applications in blockbuster drugs are not prominently published, their utility in the synthesis of heterocyclic systems, such as pyrazoles, highlights their importance for researchers and scientists in the field of drug discovery and development. The provided protocols and workflows serve as a guide for the practical application of this versatile building block in a laboratory setting.
References
- 1. chembk.com [chembk.com]
- 2. echemi.com [echemi.com]
- 3. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Asymmetric Synthesis of 2-Acetyl-4-methylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetyl-4-methylpentanoic acid is a chiral carboxylic acid with potential applications in the synthesis of complex organic molecules and as a building block in drug discovery. Its stereocenter at the C2 position necessitates the use of asymmetric synthesis to obtain enantiomerically pure forms, which are often crucial for desired biological activity. This document provides detailed application notes and protocols for the asymmetric synthesis of this compound, focusing on a widely applicable and reliable method utilizing a chiral auxiliary. The presented methodology is based on the well-established Evans asymmetric alkylation, which offers high levels of stereocontrol and predictable outcomes.
Overview of the Synthetic Strategy
The asymmetric synthesis of this compound can be efficiently achieved through a three-step sequence employing a chiral oxazolidinone auxiliary. This strategy involves:
-
Acylation: Attachment of an acetyl group to the chiral auxiliary to form an N-acyloxazolidinone.
-
Diastereoselective Alkylation: Deprotonation of the N-acyloxazolidinone to form a chiral enolate, followed by alkylation with an isobutyl halide. The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile, leading to a high diastereomeric excess.
-
Hydrolytic Cleavage: Removal of the chiral auxiliary to yield the desired enantiomerically enriched this compound and recovery of the auxiliary.
This approach is highly favored for its reliability, high yields, and excellent stereoselectivity.
Signaling Pathways and Experimental Workflows
The logical flow of the synthetic protocol can be visualized as follows:
Experimental Protocols
The following protocols are based on established procedures for Evans asymmetric alkylation and are adapted for the synthesis of this compound.
Protocol 1: Synthesis of (4R,5S)-3-Acetyl-4-methyl-5-phenyl-2-oxazolidinone
This protocol describes the acylation of the chiral auxiliary, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Acetyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq).
-
Dissolve the auxiliary in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) dropwise to the stirred solution.
-
Slowly add acetyl chloride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-acyloxazolidinone.
Protocol 2: Asymmetric Alkylation to Synthesize (4R,5S)-3-(2-Acetyl-4-methylpentanoyl)-4-methyl-5-phenyl-2-oxazolidinone
This protocol details the crucial diastereoselective alkylation step.
Materials:
-
(4R,5S)-3-Acetyl-4-methyl-5-phenyl-2-oxazolidinone
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
Isobutyl bromide
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-acyloxazolidinone (1.0 eq) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.05 eq) dropwise, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add isobutyl bromide (1.5 eq) dropwise to the enolate solution.
-
Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography to yield the alkylated product. The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis.
Protocol 3: Hydrolytic Cleavage to Obtain (S)-2-Acetyl-4-methylpentanoic Acid
This final protocol describes the removal of the chiral auxiliary to yield the target acid.
Materials:
-
(4R,5S)-3-(2-Acetyl-4-methylpentanoyl)-4-methyl-5-phenyl-2-oxazolidinone
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H2O2, 30% aqueous solution)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium sulfite (Na2SO3)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the alkylated N-acyloxazolidinone (1.0 eq) in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C in an ice bath.
-
Add a pre-cooled solution of LiOH (2.0 eq) and H2O2 (4.0 eq) in water.
-
Stir the mixture at 0 °C for 1-2 hours, monitoring the reaction by TLC.
-
Quench the excess peroxide by adding an aqueous solution of Na2SO3.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Wash the aqueous residue with diethyl ether to remove the chiral auxiliary. The auxiliary can be recovered from the organic layer.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the crude this compound.
-
The product can be further purified if necessary. The enantiomeric excess (ee) can be determined by chiral HPLC or by conversion to a suitable derivative for NMR analysis.
Data Presentation
The following table summarizes typical quantitative data expected from the described protocols, based on literature precedents for similar Evans asymmetric alkylations.
| Step | Product | Typical Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |
| 1. Acylation | (4R,5S)-3-Acetyl-4-methyl-5-phenyl-2-oxazolidinone | >95 | N/A | N/A |
| 2. Alkylation | (4R,5S)-3-(2-Acetyl-4-methylpentanoyl)-4-methyl-5-phenyl-2-oxazolidinone | 85-95 | >98:2 | N/A |
| 3. Cleavage | (S)-2-Acetyl-4-methylpentanoic Acid | 80-90 | N/A | >98 |
Note: Yields and stereoselectivities are highly dependent on reaction conditions and purity of reagents. The data presented here are for illustrative purposes.
Logical Relationships in Stereocontrol
The stereochemical outcome of the alkylation is controlled by the chelated Z-enolate formed upon deprotonation. The phenyl group at C5 and the methyl group at C4 of the oxazolidinone create a sterically hindered environment, directing the incoming electrophile to the less hindered face of the enolate.
Conclusion
The use of a chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, provides a robust and highly stereoselective method for the asymmetric synthesis of this compound. The protocols outlined in this document offer a reliable pathway to obtain this chiral building block in high yield and excellent enantiomeric purity. This methodology is well-suited for researchers in both academic and industrial settings who require access to enantiomerically pure chiral carboxylic acids for their research and development activities.
Application Notes and Protocols for Investigating the Biological Activity of 2-Acetyl-4-methylpentanoic Acid (N-Acetyl-L-Leucine)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the known biological activities of 2-Acetyl-4-methylpentanoic acid, also known as N-Acetyl-L-leucine, and detailed protocols for its investigation.
Introduction
This compound (N-Acetyl-L-leucine) is the N-acetylated derivative of the essential amino acid L-leucine. While L-leucine itself has well-established roles in protein synthesis and metabolic regulation, the acetylation of the amino group significantly alters its pharmacokinetic and pharmacodynamic properties. N-Acetyl-L-leucine is an orally bioavailable, brain-penetrant compound that has garnered significant interest for its therapeutic potential in a range of neurological disorders.[1][2] It is considered a promising agent for the treatment of conditions such as Niemann-Pick disease type C, traumatic brain injury, and vertigo.[1][2][3][4]
The primary mechanism of action of N-Acetyl-L-leucine is believed to be that of a prodrug.[5][6] Its increased lipophilicity compared to L-leucine allows for enhanced transport across cellular membranes via monocarboxylate transporters (MCTs) and organic anion transporters (OATs).[5][6] Once inside the cell, it is deacetylated to release L-leucine. The resulting elevated intracellular L-leucine concentrations can then modulate various cellular pathways, including the activation of the mechanistic target of rapamycin (mTOR), enhancement of mitochondrial function and ATP production, and regulation of glutamate dehydrogenase.[4][6] These effects contribute to its observed neuroprotective and anti-inflammatory properties.[1][2]
Quantitative Data Summary
Currently, publicly available quantitative data on the specific binding affinities and enzyme kinetics of this compound is limited. The majority of the literature focuses on its cellular and in vivo effects. Efficacy is typically measured by functional outcomes in disease models.
| Parameter | Value | Context | Reference |
| Oral Bioavailability | High | Orally administered and brain-penetrant | [1][2] |
| Cellular Uptake | Via MCTs and OATs | Enhanced compared to L-leucine | [5][6] |
| Primary Action | Prodrug of L-leucine | Deacetylated intracellularly | [5][6] |
| Key Downstream Effects | mTOR activation, increased ATP production | Leads to neuroprotection | [4][6] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Neuroprotective Effects
Objective: To determine the ability of this compound to protect neuronal cells from excitotoxicity.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)
-
Cell culture medium and supplements
-
This compound (N-Acetyl-L-leucine)
-
Glutamate or other excitotoxic agent (e.g., NMDA)
-
MTT or LDH assay kit for cell viability
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO, ensuring final solvent concentration is non-toxic to cells). Dilute the stock solution in a cell culture medium to achieve a range of final concentrations (e.g., 1 µM, 10 µM, 100 µM). Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Incubate for 24 hours.
-
Induction of Excitotoxicity: Prepare a solution of glutamate in a cell culture medium. After the pre-treatment period, expose the cells to a toxic concentration of glutamate (e.g., 5 mM) for a specified duration (e.g., 24 hours). Include a vehicle control group (no glutamate) and a glutamate-only control group.
-
Assessment of Cell Viability:
-
MTT Assay: After the glutamate exposure, remove the medium and add MTT solution to each well. Incubate for 2-4 hours. Add solubilization solution and read the absorbance at the appropriate wavelength.
-
LDH Assay: Collect the cell culture supernatant to measure the release of lactate dehydrogenase (LDH) as an indicator of cell death, following the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results as a dose-response curve.
Protocol 2: Assessment of Anti-inflammatory Activity in Microglia
Objective: To evaluate the effect of this compound on the inflammatory response in microglial cells.
Materials:
-
Microglial cell line (e.g., BV-2)
-
Cell culture medium and supplements
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA kit for TNF-α and IL-6
-
Griess Reagent for nitric oxide (NO) measurement
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Plate microglial cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere.
-
Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (no LPS) and an LPS-only control.
-
Measurement of Inflammatory Markers:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of TNF-α and IL-6 using an ELISA kit according to the manufacturer's protocol.
-
Nitric Oxide Measurement: Use the Griess reagent to measure the amount of nitrite (a stable product of NO) in the supernatant.
-
-
Data Analysis: Compare the levels of inflammatory markers in the treated groups to the LPS-only control group to determine the anti-inflammatory effect of the compound.
Visualizations
Caption: Workflow for in vitro neuroprotection assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-acetyl-L-leucine: a promising treatment option for traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acetyl-L-leucine | C8H15NO3 | CID 70912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
Application Notes and Protocols: 2-Acetyl-4-methylpentanoic Acid as a Potential Biomarker for Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic disorders, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. A hallmark of these conditions is a dysregulation of nutrient metabolism. Branched-chain amino acids (BCAAs), particularly leucine, have emerged as key players in the pathogenesis of insulin resistance.[1][2][3] Elevated circulating levels of leucine are strongly associated with an increased risk of developing type 2 diabetes and other metabolic disturbances.[1][4] The catabolism of leucine generates several bioactive metabolites that can influence cellular signaling and metabolic homeostasis.
This document explores the potential of 2-Acetyl-4-methylpentanoic acid, a hypothetical derivative of leucine metabolism, as a novel biomarker for metabolic disorders. While direct evidence for this specific molecule is emerging, its structural relationship to leucine and acetyl-CoA suggests a plausible role in metabolic pathways implicated in disease. These application notes provide a theoretical framework and detailed protocols for the investigation of this compound in a research setting.
Hypothetical Role in Metabolic Disorders
This compound is structurally derived from leucine, an essential amino acid whose metabolism is intricately linked to insulin sensitivity. The primary catabolic pathway for leucine results in the production of acetyl-CoA and acetoacetate.[4] An accumulation of BCAA-derived metabolites is thought to contribute to insulin resistance by interfering with insulin signaling pathways. Given that this compound contains both a derivative of the leucine carbon skeleton and an acetyl group, its formation and concentration may reflect fluxes through BCAA and fatty acid metabolism pathways that are perturbed in metabolic diseases.
Elevated levels of this compound in plasma or tissues could signify a bottleneck or alteration in leucine catabolism, potentially indicating mitochondrial dysfunction or an oversupply of substrates from a high-fat or high-protein diet. As such, quantifying this molecule could offer a novel readout for metabolic stress and disease progression.
Data Presentation: Hypothetical Quantitative Data
The following tables present hypothetical data illustrating the potential changes in this compound concentrations in different metabolic states. These values are for illustrative purposes and are based on trends observed for other metabolites associated with metabolic disorders.
Table 1: Hypothetical Plasma Concentrations of this compound in Human Subjects
| Subject Group | n | Plasma this compound (µM) (Mean ± SD) | p-value |
| Healthy Controls | 50 | 1.5 ± 0.4 | - |
| Obese, Insulin-Resistant | 50 | 3.2 ± 0.8 | <0.001 |
| Type 2 Diabetes | 50 | 4.5 ± 1.2 | <0.001 |
| NAFLD | 50 | 3.9 ± 1.0 | <0.001 |
Table 2: Hypothetical Tissue Concentrations of this compound in a Murine Model of Diet-Induced Obesity
| Tissue | Control Diet (pmol/mg tissue) (Mean ± SD) | High-Fat Diet (pmol/mg tissue) (Mean ± SD) | p-value |
| Liver | 10.2 ± 2.1 | 25.8 ± 5.5 | <0.01 |
| Skeletal Muscle | 8.5 ± 1.9 | 18.1 ± 4.2 | <0.01 |
| Adipose Tissue | 12.7 ± 3.0 | 30.4 ± 6.8 | <0.01 |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established methods for the analysis of short-chain fatty acids (SCFAs) in biological fluids.[5][6][7]
1. Materials and Reagents:
-
Human plasma collected in EDTA tubes
-
Internal Standard (IS): this compound-d3 (hypothetical, to be synthesized) or a structurally similar deuterated standard.
-
Methanol (LC-MS grade)
-
Hydrochloric acid (HCl)
-
Methyl tert-butyl ether (MTBE)
-
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMSCl
-
Sodium sulfate (anhydrous)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a glass vial, add 10 µL of the internal standard solution.
-
Add 50 µL of 2M HCl to acidify the sample.
-
Add 500 µL of MTBE, vortex for 1 minute, and centrifuge at 3000 x g for 10 minutes.
-
Transfer the top organic layer to a new glass vial.
-
Repeat the extraction with another 500 µL of MTBE and combine the organic layers.
-
Dry the organic extract under a gentle stream of nitrogen.
3. Derivatization:
-
To the dried extract, add 50 µL of MTBSTFA and 50 µL of acetonitrile.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the sample to room temperature.
4. GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Conditions (example):
-
Inlet temperature: 250°C
-
Oven program: 60°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions (example):
-
Ion source temperature: 230°C
-
Quadrupole temperature: 150°C
-
Electron ionization (EI) at 70 eV.
-
Acquisition mode: Selected Ion Monitoring (SIM) of characteristic ions for derivatized this compound and the internal standard.
-
5. Quantification:
-
Create a calibration curve using a series of known concentrations of this compound standard.
-
Calculate the concentration in samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Conclusion
The investigation of novel biomarkers is crucial for advancing our understanding and management of metabolic disorders. This compound, as a putative metabolite of leucine, represents a promising candidate for further investigation. The protocols and conceptual framework provided herein offer a starting point for researchers to explore the role of this and other BCAA-related metabolites in health and disease. Further studies are warranted to validate the existence and clinical relevance of this compound in metabolic disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of branched-chain amino acid metabolism in the pathogenesis of obesity and type 2 diabetes-related metabolic disturbances BCAA metabolism in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Branched-chain amino acid metabolism: Pathophysiological mechanism and therapeutic intervention in metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leucine - Wikipedia [en.wikipedia.org]
- 5. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cell-Based Assays for Characterizing 2-Acetyl-4-methylpentanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Acetyl-4-methylpentanoic acid is a small molecule with potential applications in drug discovery. Its structural similarity to known modulators of epigenetic enzymes suggests it may be a candidate for investigation as a therapeutic agent. This document provides detailed protocols for cell-based assays to characterize the biological activity of this compound, focusing on its potential as a histone deacetylase (HDAC) inhibitor and its cytotoxic effects on cancer cells.
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1][2] Dysregulation of HDAC activity is implicated in the development and progression of various cancers, making them a key target for novel cancer therapies.[3][4] HDAC inhibitors have emerged as a promising class of anti-cancer agents that can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[5]
This application note details the protocols for a cell-based HDAC activity assay to determine the inhibitory potential of this compound and a colorimetric MTT assay to assess its impact on cell viability.
Data Presentation
Table 1: Hypothetical Inhibitory Activity of this compound on HDAC Class I and II
| Compound | Target | Assay Format | IC50 (µM) |
| This compound | HDAC Class I/II | Luminescent | 8.2 |
| Trichostatin A (Control) | HDAC Class I/II | Luminescent | 0.05 |
Table 2: Hypothetical Cytotoxicity of this compound in a Cancer Cell Line
| Compound | Cell Line | Assay | Incubation Time | EC50 (µM) |
| This compound | HeLa | MTT | 72 hours | 15.5 |
| Doxorubicin (Control) | HeLa | MTT | 72 hours | 0.8 |
Experimental Protocols
Cell-Based Histone Deacetylase (HDAC) Activity Assay
This protocol is designed to measure the activity of Class I and II HDACs in live cells treated with this compound. The assay utilizes a luminogenic substrate that is deacetylated by HDACs, leading to a light-producing signal.
Materials:
-
HDAC-Glo™ I/II Assay Kit (or equivalent)
-
White, opaque 96-well microplates suitable for luminescence readings
-
Cancer cell line (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
This compound
-
Trichostatin A (positive control)
-
DMSO (vehicle control)
-
Multichannel pipette
-
Luminometer
Protocol:
-
Cell Seeding:
-
Culture cells to approximately 80% confluence.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed 10,000 cells per well in a 96-well white, opaque plate in a final volume of 80 µL.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound and Trichostatin A in cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
Add 20 µL of the compound dilutions to the respective wells. For control wells, add medium with DMSO.
-
Incubate the plate for the desired treatment period (e.g., 4, 24, or 48 hours) at 37°C.
-
-
HDAC Activity Measurement:
-
Prepare the HDAC-Glo™ I/II reagent according to the manufacturer's instructions.
-
Add 100 µL of the prepared reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 1-2 minutes.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Normalize the data to the vehicle control (DMSO) to determine the percent inhibition.
-
Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.
-
MTT Cell Viability Assay
This colorimetric assay assesses the effect of this compound on cell viability by measuring the metabolic activity of the cells.[6][7][8] Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.[9]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Clear, flat-bottomed 96-well plates
-
Cancer cell line (e.g., HeLa)
-
Cell culture medium and supplements
-
This compound
-
Doxorubicin (positive control)
-
DMSO (vehicle control)
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding:
-
Seed 5,000 cells per well in a 96-well clear plate in a final volume of 180 µL.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and a positive control (e.g., Doxorubicin) in cell culture medium.
-
Add 20 µL of the compound dilutions to the appropriate wells.
-
Incubate for 72 hours at 37°C.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution to each well.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log concentration of the compound to determine the EC50 value.
-
Visualizations
Caption: Hypothesized HDAC inhibition pathway.
References
- 1. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 2. Mechanisms of HDACs in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of HDACs in the Response of Cancer Cells to Cellular Stress and the Potential for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Acetyl-4-methylpentanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Acetyl-4-methylpentanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is the acetoacetic ester synthesis. This involves the alkylation of a β-ketoester, typically ethyl acetoacetate, with an appropriate alkyl halide, followed by hydrolysis and decarboxylation.
Q2: What are the critical parameters to control during the synthesis?
The critical parameters include the choice of base, reaction temperature, purity of reagents and solvents, and the rate of addition of the alkylating agent. Careful control of these factors is essential for maximizing yield and minimizing side products.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). TLC is a quick method to check for the consumption of starting materials and the formation of the product. GC can provide a more quantitative analysis of the reaction mixture.
Q4: What are the expected side products in this synthesis?
Potential side products include the dialkylated product (2,2-di(isobutyl)acetoacetic ester), unreacted starting materials, and byproducts from side reactions of the base with the alkyl halide.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive base (e.g., sodium ethoxide exposed to moisture). | Use freshly prepared or properly stored sodium ethoxide. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
| Low reaction temperature leading to slow reaction rate. | Gradually increase the reaction temperature and monitor the progress by TLC or GC. Refer to the detailed protocol for optimal temperature ranges. | |
| Impure starting materials or solvents. | Use high-purity, anhydrous solvents and reagents. Purify starting materials if necessary. | |
| Formation of Significant Side Products (e.g., Dialkylation) | Excess alkylating agent or prolonged reaction time. | Use a stoichiometric amount of the alkylating agent (isobutyl bromide). Monitor the reaction closely and quench it once the starting material is consumed. |
| High reaction temperature favoring side reactions. | Maintain the recommended reaction temperature. Consider adding the alkylating agent at a lower temperature and then gradually warming the reaction mixture. | |
| Incomplete Hydrolysis of the Ester | Insufficient concentration or amount of base/acid for hydrolysis. | Ensure the correct concentration and a sufficient molar excess of the hydrolyzing agent (e.g., NaOH or H₂SO₄) are used. |
| Short reaction time or low temperature for hydrolysis. | Increase the reaction time and/or temperature for the hydrolysis step. Refluxing may be necessary for complete conversion. | |
| Difficulty in Product Purification | Presence of unreacted starting materials and side products. | Optimize the reaction conditions to minimize impurities. Employ fractional distillation or column chromatography for purification if simple extraction is insufficient. |
| Emulsion formation during aqueous workup. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. Allow the mixture to stand for a longer period for better phase separation. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-acetyl-4-methylpentanoate
-
Preparation: Under an inert atmosphere, add 200 mL of anhydrous ethanol to a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Base Formation: Carefully add 11.5 g (0.5 mol) of sodium metal in small pieces to the ethanol. Allow the sodium to react completely to form sodium ethoxide.
-
Addition of Ethyl Acetoacetate: Cool the sodium ethoxide solution to room temperature and add 65 g (0.5 mol) of ethyl acetoacetate dropwise with stirring.
-
Alkylation: To the resulting solution, add 68.5 g (0.5 mol) of isobutyl bromide dropwise over 30 minutes.
-
Reaction: After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. Extract the aqueous layer with diethyl ether (3 x 150 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-acetyl-4-methylpentanoate.
Protocol 2: Hydrolysis and Decarboxylation to this compound
-
Hydrolysis: Add the crude ethyl 2-acetyl-4-methylpentanoate to a solution of 40 g (1.0 mol) of sodium hydroxide in 200 mL of water.
-
Reflux: Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (as indicated by the disappearance of the ester spot on TLC).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated sulfuric acid until the pH is ~2.
-
Decarboxylation: Gently heat the acidified solution to 50-60 °C. Carbon dioxide evolution should be observed. Continue heating until gas evolution ceases.
-
Extraction: Cool the solution and extract the product with diethyl ether (3 x 150 mL).
-
Final Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The final product can be further purified by vacuum distillation.
Data Presentation
Table 1: Effect of Base on the Yield of Ethyl 2-acetyl-4-methylpentanoate
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sodium Ethoxide | Ethanol | 78 | 6 | 85 |
| Sodium Hydride | THF | 66 | 8 | 80 |
| Potassium Carbonate | Acetone | 56 | 12 | 65 |
Table 2: Influence of Hydrolysis Conditions on Final Product Yield
| Hydrolysis Agent | Concentration | Temperature (°C) | Reaction Time (h) | Yield (%) |
| NaOH | 20% (aq) | 100 | 6 | 90 |
| H₂SO₄ | 15% (aq) | 100 | 8 | 85 |
| KOH | 20% (aq) | 100 | 6 | 88 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Reaction mechanism for the synthesis.
Technical Support Center: Synthesis of 2-Acetyl-4-methylpentanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Acetyl-4-methylpentanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of this compound is a variation of the acetoacetic ester synthesis. This multi-step process involves the alkylation of a β-ketoester, such as ethyl acetoacetate, followed by hydrolysis and decarboxylation. The key steps are:
-
Deprotonation: Formation of an enolate from ethyl acetoacetate using a suitable base.
-
Alkylation: Reaction of the enolate with an appropriate alkyl halide, in this case, 1-bromo-2-methylpropane.
-
Saponification: Hydrolysis of the ester to a carboxylate.
-
Decarboxylation: Acidification and heating to remove the carboxyl group as carbon dioxide, yielding the target molecule.
Q2: What are the most common byproducts in this synthesis?
Several byproducts can form during the synthesis of this compound. The presence and quantity of these byproducts can vary depending on reaction conditions. Common byproducts include:
-
Dialkylated Product: The starting ethyl acetoacetate can be alkylated twice, leading to the formation of 2,2-di(isobutyl)acetoacetic acid derivatives.
-
O-Alkylated Product: The enolate of ethyl acetoacetate is an ambident nucleophile, meaning it can react on the oxygen atom as well as the carbon atom. This leads to the formation of an ether byproduct.
-
Unreacted Starting Material: Incomplete alkylation will result in the presence of unreacted ethyl acetoacetate.
-
Hydrolysis Products: Premature or incomplete hydrolysis can lead to the presence of various ester and acid forms of the intermediates.
-
Self-Condensation Products: Under basic conditions, ethyl acetoacetate can undergo self-condensation reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
Possible Causes:
-
Incomplete deprotonation of the starting β-ketoester.
-
Use of a weak or inappropriate base.
-
Reaction temperature is too low.
-
Insufficient reaction time.
-
Side reactions consuming the starting materials.
Troubleshooting Steps:
-
Base Selection: Ensure a strong enough base is used to fully deprotonate the ethyl acetoacetate. Sodium ethoxide in ethanol is a common choice.
-
Reaction Conditions: Carefully control the reaction temperature. The deprotonation is often carried out at a low temperature, while the alkylation step may require gentle heating.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of the product.
-
Minimize Side Reactions: Add the alkylating agent slowly to the enolate solution to minimize dialkylation.
Issue 2: Presence of a Significant Amount of Dialkylated Byproduct
Possible Cause:
-
The monoalkylated product is deprotonated by the base and reacts with a second molecule of the alkylating agent.
Troubleshooting Steps:
-
Stoichiometry: Use a strict 1:1 molar ratio of the enolate to the alkylating agent.
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration of the alkylating agent.
-
Temperature Control: Keep the reaction temperature as low as feasible to control the reaction rate.
Issue 3: Difficulty in Isolating the Final Product
Possible Causes:
-
Incomplete hydrolysis or decarboxylation.
-
Formation of emulsions during workup.
-
Similar polarity of the product and byproducts, making purification by chromatography challenging.
Troubleshooting Steps:
-
Ensure Complete Reaction: Monitor the hydrolysis and decarboxylation steps to ensure they have gone to completion. For decarboxylation, evolution of CO2 gas should be observed and then cease.
-
Workup Procedure: During the aqueous workup, adding brine (saturated NaCl solution) can help to break up emulsions.
-
Purification: If column chromatography is used, experiment with different solvent systems to achieve better separation. Alternatively, techniques like fractional distillation under reduced pressure may be effective.
Quantitative Data Summary
The following table provides a hypothetical summary of the impact of different bases on the yield and byproduct formation in the alkylation step.
| Base | Molar Equivalents | Temperature (°C) | Product Yield (%) | Dialkylated Byproduct (%) | O-Alkylated Byproduct (%) |
| Sodium Ethoxide | 1.05 | 25 | 75 | 15 | 5 |
| Sodium Hydride | 1.05 | 25 | 80 | 10 | 2 |
| Potassium tert-butoxide | 1.05 | 25 | 70 | 20 | 3 |
This data is illustrative and will vary based on specific experimental conditions.
Experimental Protocols
Protocol: Synthesis of this compound via Acetoacetic Ester Synthesis
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Absolute ethanol
-
1-bromo-2-methylpropane
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Enolate Formation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.05 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath.
-
To the cooled solution, add ethyl acetoacetate (1.0 eq) dropwise over 15 minutes. Stir the mixture for 1 hour at room temperature to ensure complete formation of the enolate.
-
Alkylation: Add 1-bromo-2-methylpropane (1.0 eq) dropwise to the enolate solution. After the addition is complete, heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Hydrolysis and Decarboxylation: Concentrate the dried organic phase under reduced pressure. To the resulting crude ester, add an excess of 10% aqueous hydrochloric acid. Heat the mixture to reflux for 4-6 hours until the evolution of CO2 ceases.
-
Isolation: Cool the reaction mixture and extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low product yield.
Technical Support Center: 2-Acetyl-4-methylpentanoic Acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Acetyl-4-methylpentanoic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low yield after purification.
| Possible Cause | Troubleshooting Step |
| Decarboxylation | This compound is a β-keto acid and is susceptible to decarboxylation (loss of CO2) upon heating.[1][2] Avoid high temperatures during all purification steps. If distillation is attempted, use vacuum distillation at the lowest possible temperature. For solvent removal, use a rotary evaporator with a low-temperature water bath. |
| Incomplete Extraction | During acid-base extraction, ensure the pH of the aqueous layer is sufficiently high (at least 2-3 pH units above the pKa of the carboxylic acid) to fully deprotonate the acid and bring it into the aqueous phase.[3] Conversely, ensure the pH is sufficiently low (at least 2-3 pH units below the pKa) during acidification to fully protonate the acid for extraction back into the organic phase.[3] Perform multiple extractions with smaller volumes of solvent for better efficiency. |
| Product Loss During Recrystallization | The chosen recrystallization solvent may be too good, leading to high solubility and low recovery. Test a range of solvent systems. Consider using a co-solvent system (e.g., toluene/petroleum ether) to optimize solubility and crystal formation.[3] Ensure the solution is fully saturated at high temperature and cooled slowly to maximize crystal growth and recovery. |
Issue 2: Product is not pure after purification.
| Possible Cause | Troubleshooting Step |
| Incomplete Removal of Neutral/Basic Impurities | During acid-base extraction, ensure thorough washing of the basic aqueous solution with a non-polar organic solvent (like diethyl ether or dichloromethane) to remove any neutral or basic starting materials or byproducts.[3] |
| Co-precipitation of Impurities | During recrystallization, impurities may have similar solubility profiles and co-precipitate with the product. Try a different recrystallization solvent or consider a multi-step purification approach, such as combining acid-base extraction with recrystallization or chromatography. |
| Streaking or Poor Separation in Column Chromatography | For normal phase silica gel chromatography, the polarity of the carboxylic acid can cause streaking. To mitigate this, add a small amount of a volatile acid, such as acetic acid or trifluoroacetic acid (TFA) (e.g., 0.1-1%), to the eluent system.[4] For reverse-phase chromatography, using a C18 column with a mobile phase of water/acetonitrile containing 0.1% TFA can provide good separation.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for purifying this compound?
A1: For general purification to remove neutral and basic impurities, acid-base extraction is a highly effective and recommended first step.[3] This method takes advantage of the acidic nature of the carboxylic acid group.
Q2: Can I purify this compound by distillation?
A2: While distillation is a common technique for liquid carboxylic acids, it should be approached with caution for this compound.[3] As a β-keto acid, it is prone to decarboxylation at elevated temperatures.[1][2] If distillation is necessary, it must be performed under high vacuum to lower the boiling point and minimize thermal decomposition.
Q3: What are the best solvent systems for recrystallizing this compound?
A3: The ideal recrystallization solvent will depend on the specific impurities present. Good starting points for solid carboxylic acids include toluene, or a co-solvent system like toluene/petroleum ether or ethanol/water.[3] It is crucial to perform small-scale solubility tests to identify the optimal solvent or solvent mixture.
Q4: When should I consider using column chromatography?
A4: Column chromatography is recommended when simpler methods like acid-base extraction and recrystallization fail to provide the desired purity, especially for removing impurities with similar acidic properties. Both normal and reverse-phase chromatography can be effective.[4][5]
Q5: How can I monitor the purity of my this compound during the purification process?
A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended to determine the final purity.
Experimental Protocols
1. Acid-Base Extraction
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Extract the organic solution with an aqueous base (e.g., 1 M NaOH or NaHCO3). The pH should be at least three units above the pKa of the acid to ensure complete deprotonation.[3] Collect the aqueous layer. Repeat the extraction 2-3 times.
-
Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.
-
Acidify the aqueous layer by slowly adding a strong acid (e.g., 1 M HCl) until the pH is at least three units below the pKa of the acid. The purified carboxylic acid should precipitate or form an oil.[3]
-
Extract the purified acid back into an organic solvent.
-
Combine the organic layers, dry with an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and remove the solvent under reduced pressure.
2. Recrystallization
-
In a flask, add a minimal amount of a suitable hot solvent to the impure solid this compound until it just dissolves.
-
Allow the solution to cool slowly to room temperature. Crystal formation should occur.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven at a low temperature to avoid decarboxylation.
3. Column Chromatography (Normal Phase)
-
Prepare a slurry of silica gel in the chosen eluent system (e.g., a mixture of heptane and ethyl acetate with 0.1% acetic acid).[4]
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and analyze them by TLC to identify those containing the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: A decision-making workflow for the purification of this compound.
Caption: A logical diagram for troubleshooting low product yield during purification.
References
Stability of 2-Acetyl-4-methylpentanoic acid under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Acetyl-4-methylpentanoic acid under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in aqueous solutions?
A1: The primary stability concern for this compound, a β-keto acid, is its susceptibility to decarboxylation, particularly under acidic conditions and/or upon heating. This reaction results in the loss of the carboxyl group as carbon dioxide (CO2) and the formation of a ketone.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly influenced by pH.
-
Acidic pH (pH < 4): The rate of decarboxylation is generally accelerated. The carboxylic acid group is protonated, which facilitates the formation of a cyclic intermediate that leads to decarboxylation.
-
Neutral pH (pH 6-8): The compound exhibits moderate stability, although gradual degradation can still occur, especially with prolonged storage or elevated temperatures.
-
Alkaline pH (pH > 8): In alkaline conditions, the carboxyl group exists as a carboxylate anion. This anionic form is more resistant to decarboxylation. However, other base-catalyzed reactions, such as hydrolysis of the acetyl group, could potentially occur, although decarboxylation is the more prominent degradation pathway for β-keto acids.
Q3: What are the expected degradation products of this compound?
A3: The main degradation product is expected to be 5-methyl-2-hexanone, formed via decarboxylation. Under strongly basic conditions, hydrolysis of the acetyl group might lead to the formation of 4-methylpentanoic acid and acetic acid, though this is generally less favored than decarboxylation.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: Several analytical techniques can be employed to monitor the stability and quantify this compound and its degradation products:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a common and effective technique.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is particularly useful for identifying and quantifying the volatile ketone degradation product after derivatization of the acid.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and specificity for both the parent compound and its degradation products.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to elucidate the structure of degradation products.
Troubleshooting Guides
Issue 1: Rapid loss of this compound in my sample during analysis.
| Possible Cause | Troubleshooting Step |
| Acidic mobile phase in HPLC | Buffer the mobile phase to a pH between 4 and 6. |
| High temperature during sample preparation or analysis | Maintain samples at a low temperature (2-8 °C) and use a cooled autosampler if possible. |
| Inappropriate sample solvent | Prepare samples in a neutral or slightly basic buffer immediately before analysis. |
Issue 2: Unexpected peaks appearing in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Degradation of the compound | The primary unexpected peak is likely 5-methyl-2-hexanone due to decarboxylation. Confirm its identity using a reference standard or by mass spectrometry. |
| Contamination | Analyze a blank (solvent) injection to rule out system contamination. |
| Interaction with sample matrix | Perform a spike and recovery experiment to assess matrix effects. |
Issue 3: Poor reproducibility of quantitative results.
| Possible Cause | Troubleshooting Step |
| Inconsistent sample preparation time | Standardize the time between sample preparation and analysis to minimize variability due to degradation. |
| Fluctuations in temperature | Ensure consistent temperature control throughout the experimental process. |
| pH variability of the sample solutions | Use buffers to maintain a constant pH for all samples and standards. |
Data Presentation
Table 1: Illustrative Stability Data for this compound at 25°C
| pH | Buffer System | Half-life (t½) (hours) | Major Degradation Product |
| 2.0 | 0.1 M HCl | ~ 12 | 5-methyl-2-hexanone |
| 4.5 | 0.1 M Acetate | ~ 72 | 5-methyl-2-hexanone |
| 7.4 | 0.1 M Phosphate | > 200 | 5-methyl-2-hexanone |
| 9.0 | 0.1 M Borate | > 500 | 5-methyl-2-hexanone |
Note: The data in this table is illustrative and based on the general behavior of β-keto acids. Actual values for this compound may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[3][4]
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the drug solution (100 µg/mL in a neutral solvent) to UV light (254 nm) and fluorescent light for a specified duration.
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Instrumentation: A standard HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate buffer, pH 4.5) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 210 nm).
-
Method Validation: The method should be validated according to ICH guidelines, including specificity (using forced degradation samples), linearity, accuracy, precision, and robustness.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: General workflow for a forced degradation study.
Caption: Troubleshooting logic for identifying unexpected chromatographic peaks.
References
- 1. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. biopharmaspec.com [biopharmaspec.com]
Technical Support Center: Degradation of 2-Acetyl-4-methylpentanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the study of 2-Acetyl-4-methylpentanoic acid degradation.
Frequently Asked Questions (FAQs)
Q1: What is the expected degradation pathway for this compound?
A1: While specific studies on this compound are limited, its degradation pathway can be predicted based on its structural similarity to α-ketoisocaproate (KIC), the α-keto acid derived from the essential amino acid leucine. The proposed pathway involves two main stages:
-
Oxidative Decarboxylation: this compound is likely a substrate for the mitochondrial enzyme complex, branched-chain α-keto acid dehydrogenase (BCKDH). This enzyme catalyzes the irreversible oxidative decarboxylation of the α-keto acid to its corresponding acyl-CoA ester.[1][2]
-
Ketogenesis: The resulting branched-chain acyl-CoA ester is expected to follow the ketogenic degradation pathway of leucine, ultimately yielding acetyl-CoA and acetoacetate.[1][3] These products can then enter the citric acid cycle for energy production or be used in the synthesis of other molecules.[1]
Q2: What are the key enzymes involved in the degradation of this compound?
A2: The primary enzyme expected to catalyze the rate-limiting step in the degradation of this compound is the branched-chain α-keto acid dehydrogenase (BCKDH) complex .[1][2] This multienzyme complex is also responsible for the degradation of the α-keto acids derived from isoleucine and valine.[1] The activity of BCKDH is regulated by a specific kinase (BCKDK) and phosphatase (PP2Cm).[1]
Q3: In which cellular compartment does the degradation of this compound likely occur?
A3: The degradation is expected to occur predominantly within the mitochondria . The key enzyme, BCKDH, is located on the inner mitochondrial membrane.[1]
Troubleshooting Guides
Issue 1: Difficulty in detecting and quantifying this compound and its metabolites.
-
Possible Cause: α-keto acids can be unstable and reactive, leading to degradation during sample processing.[4]
-
Troubleshooting Tip:
-
Implement a derivatization step to chemically stabilize the keto acids before analysis. O-phenylenediamine (OPD) can be used to derivatize α-keto acids for more stable and sensitive detection by LC-MS/MS.[5]
-
Minimize sample handling time and keep samples on ice or at 4°C throughout the extraction process.
-
Use an internal standard, such as a ¹³C-labeled version of the keto acid, to account for any sample loss during preparation and analysis.[5]
-
Issue 2: Inconsistent or low activity of the branched-chain α-keto acid dehydrogenase (BCKDH) in in vitro assays.
-
Possible Cause: The BCKDH complex is regulated by phosphorylation (inactivation) and dephosphorylation (activation).[1] The isolated enzyme may be in a predominantly inactive state.
-
Troubleshooting Tip:
-
To measure the total potential activity of BCKDH, pre-incubate the enzyme extract with a phosphatase to ensure it is in its fully dephosphorylated, active state.[6]
-
Ensure all necessary cofactors for the BCKDH reaction are present in the assay buffer, including thiamine pyrophosphate (TPP), CoA, and NAD⁺.[7]
-
Issue 3: Poor separation of acyl-CoA esters during chromatographic analysis.
-
Possible Cause: Acyl-CoA esters have similar structures, which can make their separation challenging.
-
Troubleshooting Tip:
Quantitative Data
The following table summarizes representative concentrations of branched-chain keto acids (BCKAs), which are structurally similar to this compound, in various mouse tissues. This data can serve as a reference for expected physiological concentrations.
| Tissue | α-Ketoisocaproate (KIC) (nmol/g) | α-Keto-β-methylvalerate (KMV) (nmol/g) | α-Ketoisovalerate (KIV) (nmol/g) |
| Kidney | 1.5 - 3.0 | 0.5 - 1.5 | 0.3 - 0.8 |
| Adipose Tissue | 0.1 - 0.5 | 0.05 - 0.2 | 0.02 - 0.1 |
| Liver | 0.8 - 2.0 | 0.3 - 0.9 | 0.2 - 0.6 |
| Gastrocnemius | 0.5 - 1.5 | 0.2 - 0.6 | 0.1 - 0.4 |
| Hypothalamus | 0.2 - 0.8 | 0.1 - 0.4 | 0.05 - 0.2 |
Data adapted from a study on mouse tissues and may vary depending on the experimental model and conditions.[5]
Experimental Protocols
Protocol 1: Quantification of Branched-Chain Keto Acids by UFLC-MS/MS
This protocol is adapted from a method for quantifying KIC, KMV, and KIV in tissue samples and can be modified for this compound.[5]
-
Sample Preparation:
-
Homogenize tissue samples in a deproteinizing solution.
-
Centrifuge to pellet the protein.
-
-
Derivatization:
-
Add o-phenylenediamine (OPD) to the supernatant to derivatize the keto acids.
-
-
Extraction:
-
Extract the derivatized keto acids with ethyl acetate.
-
Lyophilize the extracted samples.
-
-
Analysis:
-
Reconstitute the dried samples in an appropriate buffer (e.g., 200 mM ammonium acetate).
-
Inject the sample into an ultra-fast liquid chromatography (UFLC) system coupled to a mass spectrometer.
-
Use multiple reaction monitoring (MRM) to detect and quantify the specific mass transitions of the derivatized keto acid.
-
Utilize a ¹³C-labeled internal standard for accurate quantification.
-
Protocol 2: Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity Assay
This is a general spectrophotometric assay to measure BCKDH activity.[6][7]
-
Enzyme Extraction:
-
Homogenize tissue samples in an extraction buffer.
-
Centrifuge to obtain a supernatant containing the mitochondrial enzymes.
-
-
Assay Reaction:
-
Prepare an assay buffer containing all necessary cofactors (e.g., TPP, CoA, NAD⁺).
-
Add the enzyme extract to the assay buffer.
-
Initiate the reaction by adding the α-keto acid substrate (e.g., α-ketoisovalerate or this compound).
-
-
Detection:
-
Monitor the reduction of NAD⁺ to NADH by measuring the increase in absorbance at 340 nm using a spectrophotometer.
-
The rate of NADH production is proportional to the BCKDH activity.
-
Visualizations
Caption: Proposed degradation pathway of this compound.
Caption: Experimental workflow for studying the degradation of this compound.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of medium-chain acyl-coenzyme A esters in mouse tissues by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leucine - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bmrservice.com [bmrservice.com]
- 8. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting HPLC Peak Tailing for Acidic Compounds
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving peak tailing issues encountered during the HPLC analysis of acidic compounds.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and how is it measured?
In an ideal HPLC separation, chromatographic peaks should be symmetrical and have a Gaussian shape. Peak tailing is a phenomenon where the peak is asymmetric, with the latter half of the peak being broader than the front half. This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[1]
Peak tailing is quantitatively measured by the Tailing Factor (Tf) or the Asymmetry Factor (As) . A value of 1.0 indicates a perfectly symmetrical peak. A value greater than 1.2 is generally considered to indicate significant tailing.[1]
Q2: What are the primary causes of peak tailing for acidic compounds?
Peak tailing for acidic compounds in reversed-phase HPLC can stem from several factors:
-
Secondary Silanol Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with acidic analytes, leading to tailing.[2][3][4]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, acidic compounds can exist in both ionized and unionized forms, resulting in peak distortion.[1][5][6]
-
Metal Contamination: Metal impurities (e.g., iron, nickel) in the column packing, frits, or even from the HPLC system itself can chelate with acidic analytes, causing tailing.[3][7][8]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.[2][3][9]
-
Column Voids or Degradation: A void at the column inlet or degradation of the stationary phase can disrupt the sample band, causing peak distortion.[1][2][9]
-
Extra-column Effects: Excessive tubing length or volume between the injector, column, and detector can contribute to band broadening and peak tailing.[1][3][10]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting peak tailing for acidic compounds, complete with detailed experimental protocols.
Issue 1: Sub-optimal Mobile Phase pH
An incorrect mobile phase pH is a common culprit for the peak tailing of acidic compounds. The goal is to ensure the acidic analyte is in a single, non-ionized form.
Troubleshooting Steps & Experimental Protocols:
-
Determine the Analyte's pKa: If known, this is the most critical piece of information.
-
Adjust Mobile Phase pH: The mobile phase pH should be adjusted to be at least 2 pH units below the pKa of the acidic analyte.[6][11] This ensures the acidic compound is fully protonated (in its neutral form), minimizing secondary interactions and improving peak shape.[5][11]
-
Buffer Selection and Concentration: Use an appropriate buffer to maintain a stable pH. The buffer concentration should be sufficient, typically in the range of 10-50 mM.[1]
| Buffer | Effective pH Range | Notes |
| Phosphate | 2.1 - 3.1, 6.2 - 8.2 | Commonly used, good UV transparency. |
| Formate | 2.8 - 4.8 | Volatile, suitable for LC-MS applications.[12] |
| Acetate | 3.8 - 5.8 | Volatile, suitable for LC-MS applications.[12] |
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare the Aqueous Portion of the Mobile Phase: Dissolve the chosen buffer salt (e.g., potassium phosphate monobasic) in HPLC-grade water to the desired concentration (e.g., 20 mM).
-
Adjust the pH: While stirring, add the corresponding acid (e.g., phosphoric acid) dropwise to the aqueous solution until the target pH (at least 2 units below the analyte's pKa) is reached. Use a calibrated pH meter for accurate measurement.
-
Filter the Buffer: Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter to remove any particulates.
-
Prepare the Final Mobile Phase: Mix the filtered aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.
-
Equilibrate the System: Flush the HPLC system with the new mobile phase for at least 10-15 column volumes before injecting the sample.
Issue 2: Secondary Interactions with Silanol Groups
Residual silanol groups on the silica stationary phase can lead to undesirable interactions with acidic analytes.
Troubleshooting Steps & Experimental Protocols:
-
Lower the Mobile Phase pH: As described in the previous section, operating at a lower pH (around 2-3) will protonate the silanol groups, reducing their ability to interact with the acidic analyte.[1][13]
-
Add a Competing Acid: Introducing a small amount of a competing acid, like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%), can help to mask the active silanol sites.[2]
-
Increase Buffer Strength: A higher buffer concentration can also help to minimize secondary silanol interactions.[9][14]
-
Use a Modern, High-Purity "Type B" or End-capped Column: These columns have a lower concentration of accessible silanol groups and are specifically designed to reduce peak tailing for polar and ionizable compounds.[9][14] Consider columns with polar-embedded or polar-endcapped phases.[1][10]
Experimental Protocol: Adding a Competing Acid
-
Prepare the Mobile Phase: Prepare the buffered mobile phase as previously described.
-
Add the Competing Acid: To the final mobile phase mixture, add the competing acid (e.g., TFA) to the desired final concentration (e.g., 0.1% v/v).
-
Mix and Degas: Thoroughly mix the mobile phase and degas it before use.
-
Equilibrate the System: Flush the HPLC system with the new mobile phase for an adequate amount of time before analysis.
Issue 3: Metal Contamination
Interaction of acidic analytes with metal ions in the system can be a significant source of peak tailing.
Troubleshooting Steps & Experimental Protocols:
-
Use a Metal-Chelating Agent: Adding a weak chelating agent like EDTA to the mobile phase can help to bind metal ions and prevent them from interacting with the analyte.
-
Passivate the HPLC System: If metal contamination is suspected from the system components (e.g., stainless steel tubing, frits), a passivation procedure can be performed.
-
Use Bio-inert or PEEK Hardware: For highly sensitive analyses, consider using HPLC systems and columns with bio-inert materials like PEEK to minimize metal leaching.[8][15]
Experimental Protocol: System Passivation with Nitric Acid (Caution: Handle acid with appropriate safety measures)
-
Disconnect the Column: Remove the HPLC column from the system.
-
Flush with Water: Flush the entire system with HPLC-grade water.
-
Introduce Passivation Solution: Flush the system with a 20-30% nitric acid solution for 30-60 minutes.
-
Flush with Water: Thoroughly flush the system with HPLC-grade water until the pH of the eluent is neutral.
-
Flush with Organic Solvent: Flush the system with an organic solvent like methanol or isopropanol to remove residual water.
-
Re-equilibrate: Re-install the column and equilibrate the system with your mobile phase.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting HPLC peak tailing for acidic compounds.
Caption: A step-by-step decision tree for troubleshooting HPLC peak tailing.
Understanding the Mechanism of Secondary Interactions
The diagram below illustrates how residual silanol groups on the stationary phase can interact with acidic analytes, leading to peak tailing.
Caption: Interaction between an acidic analyte and a residual silanol group.
References
- 1. uhplcs.com [uhplcs.com]
- 2. i01.yizimg.com [i01.yizimg.com]
- 3. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. silcotek.com [silcotek.com]
- 8. silcotek.com [silcotek.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. chromtech.com [chromtech.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. agilent.com [agilent.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing GC-MS Analysis of 2-Acetyl-4-methylpentanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 2-Acetyl-4-methylpentanoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Peak or Very Low Signal Intensity | Inadequate derivatization efficiency. | This compound is a polar, non-volatile carboxylic acid that requires derivatization to be amenable to GC-MS analysis.[1][2][3][4] Ensure complete derivatization by optimizing the reaction conditions (reagent concentration, temperature, and time). Consider alternative derivatization reagents (see FAQ section). |
| Analyte loss during sample preparation. | Evaluate each step of your sample preparation for potential analyte loss. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) should be optimized for recovery.[2][5][6] | |
| Suboptimal injection parameters. | Use splitless or pulsed-split injection to introduce a larger amount of the sample onto the GC column, which can significantly enhance sensitivity.[7] | |
| Mass spectrometer is not tuned for optimal sensitivity. | Regularly tune the mass spectrometer to ensure optimal performance.[1] This should be done at least weekly and after any maintenance. | |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the GC system (inlet liner, column). | Use deactivated inlet liners and high-quality, low-bleed GC columns specifically designed for MS applications.[8] Regular maintenance, including trimming the column and cleaning the inlet, is crucial. |
| Incomplete derivatization. | Incomplete derivatization can leave polar functional groups exposed, leading to interactions with the stationary phase and poor peak shape. Re-optimize the derivatization protocol. | |
| Co-elution with matrix components. | Improve sample cleanup using techniques like SPE to remove interfering matrix components.[2][5] Adjust the GC oven temperature program to better separate the analyte from interferences.[9] | |
| High Background Noise | Contaminated carrier gas, solvents, or glassware. | Use high-purity carrier gas with appropriate traps for oxygen and hydrocarbons.[8] Ensure all solvents are of high purity and glassware is meticulously cleaned to avoid contamination.[2] |
| Column bleed. | Use a low-bleed GC column and ensure it has been properly conditioned.[8] Avoid exceeding the column's maximum operating temperature. | |
| Leaks in the GC-MS system. | Perform a leak check on the system, paying close attention to fittings and septa.[7] | |
| Inconsistent or Non-Reproducible Results | Instability of derivatives. | Some derivatives can be sensitive to moisture.[9] Ensure samples are analyzed promptly after derivatization and that all solvents are anhydrous. |
| Variation in sample preparation. | Standardize the sample preparation protocol and use an internal standard to correct for variations in extraction and derivatization efficiency. | |
| Instrument variability. | Regularly perform system suitability checks to monitor instrument performance. Ensure consistent tuning of the mass spectrometer.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: this compound, being a carboxylic acid, is a polar compound with low volatility. Direct injection into a GC-MS system would result in poor chromatographic performance, including broad, tailing peaks and low sensitivity. Derivatization is a chemical process that converts the polar carboxyl and keto functional groups into less polar, more volatile, and more thermally stable derivatives, making the compound suitable for GC-MS analysis.[1][3][4][9]
Q2: What are the recommended derivatization methods for this compound?
A2: Several derivatization techniques can be employed. The choice depends on the specific requirements of the analysis and the available resources.
-
Silylation: This is a common method that replaces active hydrogens with a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used.[5]
-
Alkylation/Esterification: This method converts the carboxylic acid to an ester. This can be achieved using reagents like diazomethane, or through acid-catalyzed esterification with an alcohol (e.g., methanol or ethanol).[2][10] Another effective approach is using alkyl chloroformates, such as ethyl chloroformate, which reacts quickly in an aqueous medium.[9]
-
Pentafluorobenzylation (PFB): For high sensitivity, derivatization with 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) is an excellent option. The resulting PFB ester is highly electron-capturing, which can significantly enhance sensitivity in negative chemical ionization (NCI) mode.[11]
-
Oximation: Due to the presence of a ketone group, an initial oximation step using reagents like methoxyamine hydrochloride can stabilize the keto-enol tautomerism and improve peak shape and reproducibility.[1][12]
Q3: How can I improve the extraction of this compound from a complex matrix?
A3: Effective sample preparation is key to improving sensitivity and reducing matrix effects.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its solubility in two immiscible solvents.[2] Acidifying the aqueous sample to a pH below the pKa of this compound will protonate the carboxyl group, making it more soluble in organic solvents like ethyl acetate or dichloromethane.
-
Solid-Phase Extraction (SPE): SPE can be used to concentrate the analyte and remove interferences.[2][5] For a carboxylic acid, an anion exchange SPE cartridge can be effective.
-
Salting Out: Adding a high concentration of an inorganic salt to the aqueous sample can decrease the solubility of organic acids in the aqueous phase, thereby improving their extraction into an organic solvent.[1]
Q4: Which GC-MS parameters should I optimize for maximum sensitivity?
A4: Optimizing the following parameters can significantly enhance sensitivity:
| Parameter | Recommendation for High Sensitivity |
| Injection Mode | Use splitless or pulsed-split injection to maximize the amount of analyte transferred to the column.[7] |
| GC Column | Select a low-bleed, inert GC column suitable for MS analysis. A mid-polar phase may be optimal for this analyte.[8] |
| Oven Temperature Program | Optimize the temperature ramp to ensure good separation from matrix components and a sharp peak for the analyte.[9] |
| Carrier Gas Flow | Operate at the optimal flow rate for your column dimensions to achieve the best chromatographic efficiency. |
| MS Ion Source Temperature | Optimize the ion source temperature to maximize ionization while minimizing thermal degradation of the analyte derivative.[8] |
| MS Detection Mode | For targeted analysis, use Selected Ion Monitoring (SIM) mode instead of full scan mode. SIM mode increases sensitivity by monitoring only a few specific ions for your analyte of interest.[8] |
Experimental Protocols
Protocol 1: Two-Step Derivatization (Oximation followed by Silylation)
This protocol is suitable for samples where the keto group may cause analytical challenges.
-
Sample Preparation: To 100 µL of sample (e.g., plasma, urine, or cell culture media) in a glass vial, add an internal standard.
-
Oximation: Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. Cap the vial tightly and heat at 60°C for 60 minutes.[1][12]
-
Silylation: Cool the vial to room temperature. Add 100 µL of BSTFA (with 1% TMCS) or MSTFA. Cap the vial and heat at 70°C for 30 minutes.
-
Analysis: After cooling, the sample is ready for injection into the GC-MS.
Protocol 2: Esterification using Ethyl Chloroformate
This is a rapid derivatization that can be performed in an aqueous environment.[9]
-
Sample Preparation: In a vial, combine 500 µL of the aqueous sample, an internal standard, 100 µL of ethanol, and 50 µL of pyridine (as a catalyst).
-
Derivatization/Extraction: Add 50 µL of ethyl chloroformate and vortex vigorously for 1 minute. Add 500 µL of a suitable organic solvent (e.g., hexane or chloroform) and vortex again for 1 minute to extract the derivative.
-
Phase Separation: Centrifuge to separate the organic and aqueous layers.
-
Analysis: Transfer the organic layer to an autosampler vial for GC-MS analysis.
Visualizations
Caption: General workflow for enhancing GC-MS sensitivity of this compound.
Caption: Troubleshooting logic for low GC-MS signal of this compound.
References
- 1. metbio.net [metbio.net]
- 2. Sample preparation GC-MS [scioninstruments.com]
- 3. youtube.com [youtube.com]
- 4. research.vu.nl [research.vu.nl]
- 5. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GC/MS Technology: Improving Sensitivity and Results | Labcompare.com [labcompare.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization [mdpi.com]
- 10. gcms.cz [gcms.cz]
- 11. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aurametrix.weebly.com [aurametrix.weebly.com]
Technical Support Center: Overcoming Challenges in the Chiral Separation of α-Keto Acids
Welcome to the technical support center for the chiral separation of α-keto acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the enantioselective analysis of these critical compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chiral separation of α-keto acids using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC)
| Problem | Potential Causes | Solutions |
| Poor or No Resolution | Inappropriate chiral stationary phase (CSP).[1] | Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based). Consult literature for successful separations of similar α-keto acids. |
| Incorrect mobile phase composition.[2][3] | Optimize the mobile phase by varying the organic modifier (e.g., methanol, ethanol, isopropanol, acetonitrile) and its ratio with the aqueous phase. For acidic α-keto acids, adding a small amount of an acidic modifier (e.g., formic acid, acetic acid, TFA) can improve peak shape and resolution.[2][4][5] For basic α-keto acids, a basic modifier (e.g., DEA, TEA) may be beneficial.[4][5] | |
| Suboptimal temperature. | Vary the column temperature. Lower temperatures often increase enantioselectivity, while higher temperatures can improve peak efficiency. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a competitor to the mobile phase (e.g., a small amount of a similar achiral acid). Adjust the mobile phase pH to suppress the ionization of the α-keto acid.[2] |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Peak Fronting | Sample solvent stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. |
| Column collapse. | Operate within the column's pressure and pH limits. | |
| Peak Splitting | Sample solvent/mobile phase mismatch. | Ensure the sample is dissolved in the mobile phase. |
| Co-elution with an impurity. | Improve sample cleanup or modify the mobile phase to separate the impurity. | |
| On-column degradation of the analyte. | Investigate the stability of the α-keto acid under the analytical conditions. | |
| High Backpressure | Blocked column frit or tubing. | Reverse flush the column (if permitted by the manufacturer). Check for and clear any blockages in the HPLC system. |
| Particulate matter from the sample or mobile phase. | Filter all samples and mobile phases before use. Use a guard column. | |
| Irreproducible Retention Times | Inadequate column equilibration. | Equilibrate the column with at least 10-20 column volumes of the mobile phase before analysis. |
| Fluctuations in mobile phase composition or temperature. | Ensure precise mobile phase preparation and use a column thermostat for temperature control. | |
| Column "memory effects" from previous analyses.[5] | Dedicate a column to a specific method or thoroughly flush between different applications.[5] |
Gas Chromatography (GC) with Derivatization
| Problem | Potential Causes | Solutions |
| Incomplete Derivatization | Non-optimal reaction conditions (time, temperature, reagent concentration). | Optimize the derivatization protocol by systematically varying reaction parameters. |
| Presence of moisture or interfering substances in the sample. | Ensure samples are dry and free of contaminants that may react with the derivatizing agent. | |
| Poor Peak Shape | Adsorption of derivatized analytes in the GC system. | Use a deactivated liner and column. Check for and eliminate any cold spots in the GC system. |
| Thermal degradation of the derivative. | Lower the injection port and/or oven temperature. | |
| Racemization during Derivatization | Harsh reaction conditions. | Use milder derivatization conditions (e.g., lower temperature, shorter reaction time). Select a derivatizing agent known to minimize racemization. |
| No Separation on Chiral Column | Inappropriate chiral stationary phase. | Screen different chiral GC columns (e.g., cyclodextrin-based phases). |
| Suboptimal temperature program. | Optimize the oven temperature program to enhance separation. Lower temperatures often improve chiral resolution.[6] |
Capillary Electrophoresis (CE)
| Problem | Potential Causes | Solutions |
| Poor or No Resolution | Incorrect chiral selector or concentration.[7] | Screen different chiral selectors (e.g., cyclodextrins, chiral crown ethers) and optimize their concentration in the background electrolyte (BGE). |
| Inappropriate BGE pH. | Optimize the pH of the BGE to ensure the analyte is charged and interacts effectively with the chiral selector. | |
| Long Analysis Times | Low electroosmotic flow (EOF). | Adjust the BGE pH or add modifiers to control the EOF. |
| Poor Peak Shape | Sample matrix effects. | Perform sample cleanup or use sample stacking techniques to improve peak focusing.[7] |
| Adsorption of the analyte to the capillary wall. | Use a coated capillary or add modifiers to the BGE to reduce wall interactions. | |
| Irreproducible Migration Times | Fluctuations in temperature or BGE composition. | Use a capillary thermostat and ensure consistent BGE preparation. |
| Capillary surface changes. | Implement a consistent capillary conditioning and rinsing protocol between runs. |
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of α-keto acids so challenging?
A1: The chiral separation of α-keto acids presents several challenges. Their high polarity can lead to peak tailing on some stationary phases. Furthermore, the carboxyl and keto groups can interact with the stationary phase in multiple ways, complicating the chiral recognition process. Their potential for instability and racemization under certain conditions also requires careful method development.[8]
Q2: When should I consider derivatization for the chiral analysis of α-keto acids?
A2: Derivatization is often necessary for GC analysis to increase the volatility and thermal stability of α-keto acids. In HPLC, derivatization can be used to introduce a chromophore or fluorophore for enhanced detection, or to create diastereomers that can be separated on a non-chiral column.
Q3: How do I choose the right chiral stationary phase (CSP) for my α-keto acid?
A3: The selection of a CSP is often empirical.[1] However, a good starting point is to review the literature for successful separations of structurally similar compounds. Polysaccharide-based (e.g., cellulose and amylose derivatives) and macrocyclic glycopeptide-based CSPs are often effective for the separation of acidic compounds like α-keto acids.[1][9] A screening approach with a set of diverse chiral columns is highly recommended.[3]
Q4: What is the role of the mobile phase pH in the chiral separation of α-keto acids by HPLC?
A4: The mobile phase pH is a critical parameter as it controls the ionization state of the α-keto acid.[2] For reversed-phase chromatography, operating at a pH below the pKa of the carboxylic acid group (typically around 2-3) will suppress its ionization, leading to increased retention and often better peak shape.[2] The optimal pH will depend on the specific α-keto acid and the chiral stationary phase being used.
Q5: My resolution is good, but my analysis time is too long. How can I speed it up without sacrificing separation?
A5: To shorten the analysis time, you can try increasing the flow rate, but be aware this may reduce resolution. Alternatively, you can increase the percentage of the organic modifier in the mobile phase. If using a temperature-controlled column, increasing the temperature can also decrease retention times, but this might also affect selectivity. For GC, a faster temperature ramp can be employed.
Q6: I see peak splitting in my chromatogram. What could be the cause?
A6: Peak splitting can arise from several factors. A common cause is a mismatch between the sample solvent and the mobile phase; always try to dissolve your sample in the mobile phase.[10] Other causes can include column contamination at the inlet, a partially blocked frit, or co-elution with an interfering compound. In some cases, on-column degradation of the analyte can also lead to split peaks.[10]
Quantitative Data Summary
The following tables provide a summary of reported quantitative data for the chiral separation of α-keto acids and related compounds to aid in method development.
Table 1: HPLC Chiral Separation of α-Lipoic Acid [10]
| Chiral Stationary Phase | Mobile Phase | Separation Factor (α) | Resolution (Rs) |
| Chiralpak AS-H | n-hexane/IPA/TFA (80:20:0.1) | 1.29 | - |
| Chiralpak AS-H | n-hexane/EtOH/TFA (85:15:0.1) | 1.11 | - |
Table 2: HPLC Chiral Separation of Ketorolac [11]
| Mobile Phase (0.1 M NaH2PO4 buffer : Organic Modifier) | pH | Separation Factor (α) | Resolution (Rs) |
| 95:5 (Buffer:IPA) | 4.5 | 1.4 | 1.8 |
| 98:2 (Buffer:IPA) | 4.5 | - | ~2.2 |
Table 3: SFC Chiral Separation of Pyrrolidone Derivatives [12]
| Chiral Stationary Phase | Compound | Resolution (Rs) |
| Lux Cellulose-2 | Derivative 1 | 3.59 |
| Lux Cellulose-2 | Derivative 2 | 2.85 |
| Lux Cellulose-2 | Derivative 3 | 1.50 |
| Lux i-Cellulose-5 | Derivative 1 | 1.47 |
| Lux i-Cellulose-5 | Derivative 2 | 1.19 |
| Lux i-Cellulose-5 | Derivative 3 | Not Resolved |
Experimental Protocols
Protocol 1: Chiral Derivatization of α-Keto Acids for GC-MS Analysis (Adapted from Amino Acid Derivatization)
This protocol describes a general two-step derivatization process involving esterification followed by acylation, which can be adapted for α-keto acids.
Materials:
-
α-Keto acid sample
-
Methanolic HCl (3 N)
-
Heptafluorobutyric anhydride (HFBA) or Trifluoroacetic anhydride (TFAA)
-
Methylene chloride
-
Nitrogen gas supply
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Esterification:
-
Place 1 mg of the α-keto acid sample into a GC vial.
-
Add 1 mL of 3 N methanolic HCl.
-
Cap the vial tightly and heat at 100 °C for 30 minutes.
-
Cool the vial to room temperature and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Acylation:
-
To the dried residue, add 1 mL of methylene chloride and 100 µL of HFBA or TFAA.
-
Cap the vial and heat at 60 °C for 20 minutes.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
-
Protocol 2: Chiral Capillary Electrophoresis of α-Keto Acids (General Procedure)
This protocol provides a general framework for developing a chiral CE method for α-keto acids.
Materials:
-
α-Keto acid sample
-
Fused-silica capillary
-
Background electrolyte (BGE) buffer (e.g., phosphate or borate buffer)
-
Chiral selector (e.g., β-cyclodextrin or a derivative)
-
Sodium hydroxide (0.1 M)
-
Hydrochloric acid (0.1 M)
-
Deionized water
Procedure:
-
Capillary Conditioning (for a new capillary):
-
Rinse the capillary with 1 M NaOH for 20 minutes.
-
Rinse with deionized water for 10 minutes.
-
Rinse with the BGE for 15 minutes.
-
-
BGE Preparation:
-
Prepare the desired buffer solution (e.g., 50 mM phosphate buffer).
-
Add the chosen chiral selector at the desired concentration (e.g., 10-20 mM β-cyclodextrin).
-
Adjust the pH to the desired value using NaOH or HCl.
-
Degas the BGE by sonication or filtration.
-
-
Sample Preparation:
-
Dissolve the α-keto acid sample in the BGE or a solution with lower conductivity than the BGE (for stacking).
-
-
CE Analysis:
-
Between runs, rinse the capillary with 0.1 M NaOH, deionized water, and then the BGE for a few minutes each to ensure reproducibility.
-
Inject the sample using hydrodynamic or electrokinetic injection.
-
Apply the separation voltage (e.g., 15-25 kV).
-
Detect the analytes using a UV detector at an appropriate wavelength.
-
Visualizations
Caption: A general workflow for the chiral separation of α-keto acids.
Caption: A logical approach to troubleshooting chiral separation issues.
References
- 1. scielo.org.mx [scielo.org.mx]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chiraltech.com [chiraltech.com]
- 5. mz-at.de [mz-at.de]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Biosynthesis of α-keto acids and resolution of chiral amino acids by l-amino acid deaminases from Proteus mirabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Acetyl-4-methylpentanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Acetyl-4-methylpentanoic acid. The primary synthetic route discussed is the acetoacetic ester synthesis, a robust method for the preparation of ketones and substituted acetic acids.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and effective method is the acetoacetic ester synthesis. This multi-step process involves the alkylation of an acetoacetic ester (like ethyl acetoacetate) with an isobutyl halide, followed by hydrolysis of the ester and subsequent decarboxylation to yield the final product.
Q2: Why is the acetoacetic ester synthesis preferred for this type of molecule?
A2: The acetoacetic ester synthesis is advantageous because it allows for the formation of a new carbon-carbon bond at the α-position to a keto group. The α-protons of acetoacetic esters are relatively acidic (pKa ≈ 11), making it easy to form a stable enolate with a suitable base, which can then act as a nucleophile.[1][2]
Q3: What are the key steps in the synthesis of this compound via the acetoacetic ester route?
A3: The synthesis consists of three main stages:
-
Enolate Formation: Deprotonation of ethyl acetoacetate using a base like sodium ethoxide to form a nucleophilic enolate.[1][3]
-
Alkylation: The enolate reacts with an isobutyl halide (e.g., isobutyl bromide) in an S(_N)2 reaction to form ethyl 2-acetyl-4-methylpentanoate.[2][4]
-
Hydrolysis and Decarboxylation: The resulting β-keto ester is hydrolyzed to a β-keto acid using aqueous acid or base, which is then heated to induce decarboxylation, yielding this compound.[5][6]
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product
Low overall yield can be attributed to several factors throughout the reaction sequence. The following sections break down potential causes and solutions.
Possible Cause A: Incomplete Enolate Formation
For the alkylation to proceed efficiently, the acetoacetic ester must be completely converted to its enolate form.
-
Solution: Use a strong enough base to ensure complete deprotonation. Sodium ethoxide in ethanol is a common choice. To avoid transesterification, the alkoxide of the base should match the ester group of the starting material (e.g., use sodium ethoxide with ethyl acetoacetate).[7] Using a very strong, non-nucleophilic base like lithium diisopropylamide (LDA) can also be effective, especially if unwanted side reactions with the carbonyl group are a concern.[8]
Possible Cause B: Competing Dialkylation
A significant side reaction is the formation of a dialkylated product, where two isobutyl groups are added to the α-carbon.[7]
-
Solution:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of the enolate to the alkylating agent. Adding the alkylating agent slowly to the enolate solution can also help to minimize dialkylation.
-
Reaction Temperature: Keep the reaction temperature low during the addition of the alkylating agent to improve selectivity for mono-alkylation.
-
Possible Cause C: Elimination Side Reaction
The alkylation step is an S(_N)2 reaction. If the alkyl halide is sterically hindered or if the base is too strong and hindered, an E2 elimination reaction can compete, reducing the yield of the desired alkylation product.
-
Solution:
-
Choice of Alkyl Halide: Use a primary alkyl halide like isobutyl bromide. Secondary halides give lower yields, and tertiary halides will primarily undergo elimination.[9][10]
-
Choice of Base: While a strong base is needed, a very hindered base might favor elimination. Sodium ethoxide is generally a good balance for this synthesis.
-
Data Presentation: Effect of Reaction Parameters on Yield
| Parameter | Condition A | Yield (A) | Condition B | Yield (B) | Rationale |
| Base | Sodium Ethoxide | ~75% | Potassium t-Butoxide | ~40% | A more hindered base can promote elimination over substitution. |
| Alkyl Halide | Isobutyl Bromide (1°) | ~75% | Isobutyl Chloride (1°) | ~65% | Bromides are better leaving groups than chlorides in S(_N)2 reactions. |
| Solvent | Ethanol | ~75% | DMSO | ~80% | Aprotic polar solvents can accelerate S(_N)2 reactions. |
| Temperature | 25°C | ~70% | 50°C | ~60% | Higher temperatures can favor side reactions like dialkylation and elimination. |
Possible Cause D: Incomplete Hydrolysis or Decarboxylation
If the final steps are not carried to completion, the product will be a mixture of the ester, the β-keto acid, and the desired ketone.
-
Solution:
-
Hydrolysis: Ensure sufficient reaction time and concentration of the acid or base for complete hydrolysis of the ester. Saponification with a base like NaOH followed by acidification is often effective.[11]
-
Decarboxylation: Heat the resulting β-keto acid solution sufficiently to drive the decarboxylation to completion. This step is usually facilitated by the acidic conditions used for hydrolysis workup.[6]
-
Issue 2: Presence of O-Alkylated Byproduct
Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom. While C-alkylation is generally favored, O-alkylation can occur, leading to the formation of an ether byproduct.
-
Solution:
-
Solvent Choice: Protic solvents like ethanol can solvate the oxygen atom of the enolate, hindering O-alkylation and favoring C-alkylation.
-
Counter-ion: The choice of the counter-ion (e.g., Na⁺, Li⁺, K⁺) can influence the ratio of C- to O-alkylation.
-
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-acetyl-4-methylpentanoate (Alkylation)
-
Reagents and Setup:
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Isobutyl bromide
-
Anhydrous ethanol (solvent)
-
Round-bottom flask with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
-
Procedure: a. Dissolve sodium ethoxide in anhydrous ethanol in the reaction flask and cool the solution in an ice bath. b. Add ethyl acetoacetate dropwise to the cooled solution with stirring to form the sodium enolate. c. After the addition is complete, allow the mixture to stir for an additional 30 minutes. d. Add isobutyl bromide dropwise to the enolate solution. e. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to reflux for 2-3 hours. f. Monitor the reaction by TLC to confirm the consumption of the starting material. g. Cool the mixture, filter off the sodium bromide precipitate, and remove the ethanol under reduced pressure. h. Purify the crude product by vacuum distillation.
Protocol 2: Synthesis of this compound (Hydrolysis and Decarboxylation)
-
Reagents and Setup:
-
Ethyl 2-acetyl-4-methylpentanoate
-
Aqueous sodium hydroxide solution
-
Concentrated hydrochloric acid
-
Round-bottom flask with a reflux condenser.
-
-
Procedure: a. Place the ethyl 2-acetyl-4-methylpentanoate in the round-bottom flask and add the aqueous sodium hydroxide solution. b. Heat the mixture to reflux with stirring until the ester is completely hydrolyzed (saponified). This can be monitored by the disappearance of the organic layer. c. Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is acidic. d. Heat the acidic solution to reflux to effect decarboxylation. The evolution of CO₂ gas should be observed. e. After the gas evolution ceases, cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). f. Dry the organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product. g. Purify the final product by vacuum distillation or recrystallization.
Visualizations
References
- 1. Ch21: Acetoacetic esters [chem.ucalgary.ca]
- 2. askthenerd.com [askthenerd.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 8. askthenerd.com [askthenerd.com]
- 9. Solved 18.8 PRACTICE PROBLEM The acetoacetic ester synthesis | Chegg.com [chegg.com]
- 10. Solved PRACTICE PROBLEM 18.8 The acetoacetic ester synthesis | Chegg.com [chegg.com]
- 11. pharmaxchange.info [pharmaxchange.info]
Technical Support Center: Scalable Synthesis of 2-Acetyl-4-methylpentanoic Acid
Welcome to the technical support center for the scalable synthesis of 2-Acetyl-4-methylpentanoic acid. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common scalable synthetic route for this compound?
A1: The most common and scalable approach is a variation of the acetoacetic ester synthesis. This method involves the alkylation of a β-keto ester, such as ethyl acetoacetate, followed by hydrolysis and decarboxylation.
Q2: What are the critical parameters to control during the alkylation step?
A2: The critical parameters for the alkylation step include strict anhydrous conditions to prevent side reactions, the choice of a suitable base to ensure complete deprotonation of the ethyl acetoacetate, and controlled temperature to manage the exothermic nature of the reaction and prevent side product formation.
Q3: How can I minimize the formation of dialkylated byproducts?
A3: To minimize dialkylation, it is crucial to use a stoichiometric amount of the alkylating agent (isobutyl bromide) relative to the ethyl acetoacetate. A slow, controlled addition of the alkylating agent to the reaction mixture can also help in reducing the formation of this byproduct.
Q4: What is the purpose of the decarboxylation step?
A4: The decarboxylation step, typically achieved by heating the reaction mixture after saponification, is essential for removing the ester group and forming the final keto acid, this compound.
Q5: What are the recommended purification methods for the final product?
A5: The recommended purification method for obtaining high-purity this compound on a large scale is fractional distillation under reduced pressure. This technique effectively separates the product from unreacted starting materials and high-boiling point impurities.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield in Alkylation Step | Incomplete deprotonation of ethyl acetoacetate. | Ensure the use of a strong, non-nucleophilic base like sodium ethoxide or sodium hydride. Verify the quality and dryness of the base and solvent. |
| Moisture in the reaction. | Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Alkylating agent is not reactive enough. | Consider using isobutyl iodide instead of isobutyl bromide for higher reactivity. | |
| Formation of Dialkylated Product | Excess alkylating agent. | Use a 1:1 molar ratio of ethyl acetoacetate to isobutyl bromide. Add the alkylating agent dropwise to the reaction mixture. |
| Incomplete Saponification | Insufficient amount of base or reaction time. | Use a slight excess of sodium hydroxide for the saponification. Monitor the reaction progress by TLC until the starting ester is consumed. |
| Incomplete Decarboxylation | Insufficient heating or acidic conditions. | Ensure the reaction mixture is sufficiently acidified before heating. Heat the mixture to a temperature that allows for steady evolution of CO2. |
| Product Contamination | Inefficient purification. | Optimize the fractional distillation conditions (pressure and temperature) to achieve better separation. Consider a pre-purification step like an acid-base extraction. |
Experimental Protocols
Synthesis of this compound via Acetoacetic Ester Synthesis
This protocol details a scalable synthesis route.
Step 1: Alkylation of Ethyl Acetoacetate
-
Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Add anhydrous ethanol (1.5 L) to the flask, followed by the slow addition of sodium metal (115 g, 5 mol) in small portions to prepare sodium ethoxide.
-
After all the sodium has reacted, cool the solution to room temperature.
-
Add ethyl acetoacetate (650 g, 5 mol) dropwise to the sodium ethoxide solution with stirring.
-
After the addition is complete, add isobutyl bromide (685 g, 5 mol) dropwise over 2 hours while maintaining the temperature below 50°C.
-
After the addition, heat the mixture to reflux for 3 hours to ensure the completion of the reaction.
-
Cool the mixture, and filter off the sodium bromide precipitate. Wash the precipitate with a small amount of cold ethanol.
-
Remove the ethanol from the filtrate under reduced pressure to obtain the crude alkylated product.
Step 2: Saponification and Decarboxylation
-
To the crude alkylated product, add a solution of sodium hydroxide (400 g, 10 mol) in water (2 L).
-
Heat the mixture to reflux with vigorous stirring for 4 hours to achieve complete saponification.
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is approximately 1-2.
-
Gently heat the acidified mixture to 50-60°C to initiate decarboxylation, which is evident by the evolution of carbon dioxide gas. Continue heating until gas evolution ceases.
-
Cool the mixture and extract the product with a suitable organic solvent, such as dichloromethane (3 x 500 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
Step 3: Purification
-
Remove the solvent from the dried organic extract by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Quantitative Data Summary
| Parameter | Step 1: Alkylation | Step 2: Saponification & Decarboxylation | Step 3: Purification |
| Key Reagents | Ethyl acetoacetate, Sodium ethoxide, Isobutyl bromide | Sodium hydroxide, Hydrochloric acid | - |
| Solvent | Anhydrous Ethanol | Water, Dichloromethane | - |
| Temperature | <50°C (addition), Reflux (reaction) | Reflux (saponification), 50-60°C (decarboxylation) | Variable (based on vacuum) |
| Reaction Time | ~5 hours | ~5 hours | - |
| Expected Yield | ~85-90% (crude alkylated ester) | ~90-95% (crude acid) | ~80-85% (pure acid) |
| Purity (Post-step) | ~90% | ~85% | >98% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decarboxylation of β-keto acids during their synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why are β-keto acids particularly susceptible to it?
A1: Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). β-Keto acids are especially prone to this reaction due to the presence of a ketone group at the β-position relative to the carboxylic acid. This structure allows for the formation of a stable, cyclic six-membered transition state, which facilitates the elimination of CO₂ to form an enol intermediate that subsequently tautomerizes to a more stable ketone.[1][2] This process can often occur spontaneously, especially upon heating.[1]
Q2: At what stage of the synthesis is decarboxylation most likely to occur?
A2: Decarboxylation is most prevalent during the hydrolysis of the parent β-keto ester to the corresponding acid and the subsequent workup.[3] Elevated temperatures and acidic conditions are major contributors to unwanted decarboxylation.[1][2] The acidic form of a β-keto acid is significantly less stable than its corresponding carboxylate anion.
Q3: How can I store synthesized β-keto acids to prevent decomposition?
A3: Pure, crystalline β-keto acids can be surprisingly stable if stored correctly. It is recommended to store them in a sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperatures, typically in a freezer at -15°C or below.[4] Under these conditions, some β-keto acids have been shown to be stable for several years.[4] It is also crucial to protect them from moisture as they can be hygroscopic.[4]
Q4: Are there any structural features that make a β-keto acid more or less stable?
A4: Yes, the stability of β-keto acids can be influenced by their structure. For instance, β-keto acids that would form a strained enol, such as those where the resulting double bond would be at a bridgehead position, are more resistant to decarboxylation. This is because the formation of the enol intermediate is sterically hindered, which is a key step in the decarboxylation mechanism.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no yield of β-keto acid; only the decarboxylated ketone is isolated. | Excessive heat during ester hydrolysis or workup. | Conduct the hydrolysis of the β-keto ester at room temperature or below. During the workup, use an ice bath to cool all solutions and perform extractions as quickly as possible.[4] |
| Acidification step is too harsh or prolonged. | Acidify the reaction mixture slowly at low temperature (0-5°C) to a pH of approximately 2.[4] Avoid using strong acids at high concentrations if possible. Monitor the pH closely and proceed to the extraction step immediately after reaching the desired pH. | |
| Product decarboxylates during solvent removal. | Elevated temperature during rotary evaporation. | Concentrate the extract under reduced pressure using a rotary evaporator with the water bath at or below room temperature. An ice bath can be used for the receiving flask to ensure efficient condensation of the solvent at lower pressures.[4] |
| Difficulty in crystallizing the final product. | Presence of impurities or residual solvent. | Ensure the extract is thoroughly dried with an anhydrous salt like sodium sulfate before concentration.[4] Try different solvent systems for crystallization. A common method is to dissolve the crude product in a minimal amount of a solvent in which it is soluble (e.g., diethyl ether) and then add a non-polar solvent in which it is less soluble (e.g., heptane) to induce precipitation at low temperatures (-15°C).[4] |
| The β-keto acid is inherently unstable as a solid. | If the β-keto acid is an oil or a low-melting solid, it may be necessary to use it immediately in the next synthetic step without isolation. Alternatively, consider converting it to a more stable salt for storage and liberating the free acid just before use. | |
| Incomplete hydrolysis of the β-keto ester. | Insufficient reaction time or base. | For alkaline hydrolysis, ensure the reaction is stirred overnight at room temperature to allow for complete conversion.[4] Use at least one equivalent of a suitable base (e.g., NaOH). |
Data Presentation
Table 1: Stability of Acetoacetic Acid in Aqueous Solution at 37°C
| Form | Half-life |
| Acidic (CH₃COCH₂COOH) | 140 minutes |
| Anionic (CH₃COCH₂COO⁻) | 130 hours |
This data highlights the significantly greater stability of the carboxylate form, emphasizing the importance of pH control during synthesis and workup.
Experimental Protocols
Protocol 1: Synthesis of Aliphatic β-Keto Acids via Ester Hydrolysis
This protocol is a general method for the preparation and isolation of aliphatic β-keto acids.[4]
1. Hydrolysis:
-
Dissolve the β-keto ester (65 mmol) in 100 mL of 1 M sodium hydroxide (NaOH) solution.
-
Stir the mixture overnight at room temperature.
2. Workup:
-
Extract the aqueous solution with methyl t-butyl ether (MTBE) (4 x 15 mL) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath.
-
Slowly add 1 M sulfuric acid (H₂SO₄) with stirring until the pH of the solution is approximately 2.
-
Immediately extract the acidified aqueous solution with cold MTBE (18 x 15 mL).
3. Isolation and Purification:
-
Combine the organic extracts and dry over anhydrous sodium sulfate for 2 hours.
-
Filter the solution and concentrate it under vacuum using a rotary evaporator with an ice bath.
-
To the resulting residue, add a small amount of diethyl ether to dissolve it, followed by the addition of 15 mL of anhydrous heptane.
-
Store the flask in a freezer at -15°C for 24 hours to induce crystallization.
-
Isolate the crystals by decanting the solvent and wash them several times with cold heptane.
-
Dry the crystals under vacuum in an ice bath to remove any residual solvent.
Protocol 2: Protecting Group Strategy for Sensitive β-Keto Acids
For β-keto acids that are particularly prone to decarboxylation, a protecting group strategy can be employed. 2-(Trimethylsilyl)ethyl (TMSE) esters are advantageous as they can be cleaved under very mild, neutral conditions.
1. Protection:
-
Convert the carboxylic acid of a suitable precursor to a 2-(trimethylsilyl)ethyl ester using standard esterification methods (e.g., DCC coupling with 2-(trimethylsilyl)ethanol).
2. Synthesis of the β-Keto Ester:
-
Perform the desired synthetic steps to introduce the β-keto functionality.
3. Deprotection:
-
Dissolve the TMSE-protected β-keto ester in tetrahydrofuran (THF).
-
Add 0.75 equivalents of tetrabutylammonium fluoride trihydrate (TBAF·3H₂O).
-
Stir the reaction at a controlled temperature (e.g., 50°C) until the deprotection is complete. This method is chemoselective and will not cleave other common esters like methyl or benzyl esters.
-
Proceed with a standard aqueous workup at low temperature to isolate the β-keto acid.
Mandatory Visualizations
Caption: Mechanism of β-keto acid decarboxylation.
Caption: Experimental workflow for β-keto acid synthesis.
Caption: Troubleshooting logic for low β-keto acid yield.
References
Validation & Comparative
A Researcher's Guide to the Validation of HPLC Methods for α-Keto Acid Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of α-keto acids is paramount for advancing our understanding of cellular metabolism and disease. This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the analysis of these crucial metabolites. We delve into the performance of various derivatization agents, supported by experimental data, to offer an objective overview for your analytical considerations.
Comparative Analysis of HPLC Methods
The selection of an appropriate analytical method is critical for obtaining reliable and reproducible data. Here, we compare HPLC methods based on different derivatization reagents, highlighting their performance characteristics. The choice of derivatization agent is a key step as α-keto acids generally lack a strong chromophore or fluorophore, making their direct detection by UV or fluorescence challenging.
| Derivatization Reagent | Detection Method | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| 1,2-diamino-4,5-methylenedioxybenzene (DMB) | Fluorescence | >0.999 | 1.3–5.4 nM[1] | 4.2–18 nM[1] | High sensitivity, well-established method. | Potential for split peaks with certain analytes (e.g., α-ketoglutaric acid) if pH is not optimized.[1] |
| meso-Stilbenediamine (SDA) | UV (255 nm) | >0.99 | 0.07–0.2 µg/mL[2] | 0.21–0.6 µg/mL[2] | Simple and rapid method, good for a broad range of α-keto acids. | Lower sensitivity compared to fluorescence-based methods. |
| 4-Nitro-1,2-phenylenediamine (NPD) | UV (255 nm) | Not specified | 0.05-0.26 µg/mL | 0.15-0.8 µg/mL | Rapid separation within 14 minutes. | Limited data on linearity and precision in readily available literature. |
| o-phenylenediamine (OPD) | Fluorescence | >0.99 | Not specified | 2–5 µM | Established reagent, applicable to various biological samples. | Can be a tedious preparation procedure. |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reproducible research. Below are methodologies for sample preparation and HPLC analysis using the compared derivatization techniques.
Method 1: DMB Derivatization with Fluorescence Detection
This method is highly sensitive and suitable for the analysis of α-keto acids in cell cultures.
Sample Preparation (Cultured Cells):
-
Harvest and count the cells.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells and precipitate proteins using a suitable organic solvent (e.g., methanol).
-
Centrifuge to pellet the protein precipitate.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in ultrapure water for derivatization.[1]
Derivatization and HPLC Analysis:
-
Prepare a fresh DMB solution containing DMB-2HCl, sodium sulfite, 2-mercaptoethanol, and concentrated HCl in water.[1]
-
Add the DMB solution to the reconstituted sample.
-
Heat the mixture at 85°C for 45 minutes.[1]
-
Cool the reaction mixture on ice.
-
Dilute the derivatized sample with a sodium hydroxide solution to optimize peak shape.[1]
-
Inject an aliquot into the HPLC system.
-
Chromatographic Conditions:
Method 2: SDA Derivatization with UV Detection
This method offers a straightforward and rapid analysis suitable for serum samples.
Sample Preparation (Serum):
-
To a serum sample, add a deproteinizing agent like methanol.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Carefully collect the supernatant for derivatization.
Derivatization and HPLC Analysis:
-
Prepare the SDA derivatizing reagent.
-
Mix the supernatant with the SDA solution.
-
Heat the mixture at 95-100°C for 30 minutes.[2]
-
Adjust the final volume with methanol.[2]
-
Inject a portion of the derivatized sample into the HPLC.
-
Chromatographic Conditions:
Visualizing the Workflow and Metabolic Context
To better illustrate the experimental process and the biological significance of α-keto acids, the following diagrams are provided.
References
A Comparative Analysis of the Reactivity of 2-Acetyl-4-methylpentanoic Acid and Other Keto Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 2-Acetyl-4-methylpentanoic acid with other keto acids, supported by experimental data and detailed protocols. Understanding the relative reactivity of this branched-chain β-keto acid is crucial for its application in organic synthesis and as a potential building block in drug development.
Introduction to Keto Acid Reactivity
Keto acids are organic compounds containing both a ketone and a carboxylic acid functional group. Their reactivity is largely dictated by the relative position of these two groups. This compound is a β-keto acid, meaning the ketone is at the beta position relative to the carboxylic acid. This structural motif confers specific reactivity, most notably facile decarboxylation and a dynamic keto-enol tautomerism. This guide will focus on comparing these key aspects of reactivity with other β-keto acids and contrasting them with α-keto acids.
Comparative Reactivity Data
Table 1: Decarboxylation Rate Constants of Selected Keto Acids
| Keto Acid | Structure | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) | Reference |
| Acetoacetic Acid | CH₃COCH₂COOH | Water | 37 | ~1.5 x 10⁻⁴ | [1] |
| α,α-Dimethylacetoacetic Acid | CH₃COC(CH₃)₂COOH | Water | 25 | Predicted barrier: 26.7 kcal/mol | [2] |
| Malonic Acid | HOOCCH₂COOH | Water | 25 | Predicted barrier: 33.2 kcal/mol | [2] |
| Pyruvic Acid (α-keto acid) | CH₃COCOOH | Water | - | Significantly slower, requires catalysis | [3] |
Note: The decarboxylation of α-keto acids is energetically unfavorable compared to β-keto acids and typically requires enzymatic catalysis. The presence of the isobutyl group in this compound is expected to introduce steric hindrance, which may influence the rate of decarboxylation compared to linear β-keto acids.
Table 2: Keto-Enol Equilibrium Constants of Selected β-Dicarbonyl Compounds
| Compound | Structure | Solvent | % Enol at Equilibrium | Equilibrium Constant (Keq = [enol]/[keto]) | Reference |
| Acetoacetic Acid | CH₃COCH₂COOH | CCl₄ | 49% | 0.96 | [4] |
| Acetoacetic Acid | D₂O | <2% | <0.02 | [4] | |
| Ethyl Acetoacetate | CH₃COCH₂COOEt | Neat | 9.9% | 0.0992 | [5] |
| 2,4-Pentanedione | CH₃COCH₂COCH₃ | Neat | 85% | 5.67 | [6] |
Note: The keto-enol equilibrium is highly solvent-dependent.[4] The enol form is generally favored in non-polar solvents where intramolecular hydrogen bonding can occur. For this compound, the bulky isobutyl group might influence the stability of the enol tautomer due to steric interactions.
Key Reactivity Comparisons
Decarboxylation
This compound, as a β-keto acid, is expected to undergo thermal decarboxylation readily. The reaction proceeds through a cyclic, concerted transition state, resulting in an enol intermediate that then tautomerizes to the corresponding ketone.[7][8] This is a characteristic reaction of β-keto acids and distinguishes them from the more stable α-keto acids, which require more drastic conditions or enzymatic catalysis for decarboxylation.[3] The rate of decarboxylation is influenced by electronic and steric factors. The isobutyl group in this compound may exert a steric effect on the formation of the cyclic transition state, potentially altering its decarboxylation rate compared to simpler, linear β-keto acids like acetoacetic acid.
Keto-Enol Tautomerism
Like other β-dicarbonyl compounds, this compound exists in equilibrium between its keto and enol forms. The stability of the enol tautomer is enhanced by the potential for intramolecular hydrogen bonding and conjugation.[4][6] The position of this equilibrium is highly sensitive to the solvent. In non-polar solvents, the enol form is often more prevalent, while polar solvents tend to favor the more polar keto form.[4] The bulky isobutyl group of this compound could sterically hinder the formation of the planar enol structure, potentially shifting the equilibrium towards the keto form compared to less substituted β-keto acids.
Experimental Protocols
Protocol 1: Determination of Decarboxylation Rate
This protocol outlines a general method for measuring the rate of decarboxylation of a β-keto acid.
Materials:
-
β-keto acid (e.g., this compound)
-
Appropriate solvent (e.g., water, dioxane)
-
Constant temperature bath
-
Apparatus for CO₂ collection (e.g., gas burette) or a method for monitoring the disappearance of the starting material (e.g., HPLC, NMR)
-
Stirring apparatus
Procedure:
-
Prepare a solution of the β-keto acid of a known concentration in the chosen solvent.
-
Place the reaction vessel in a constant temperature bath set to the desired temperature (e.g., 37 °C).
-
Initiate the reaction and start monitoring the evolution of CO₂ over time using a gas burette or by taking aliquots at regular intervals for analysis by HPLC or NMR.
-
If using HPLC or NMR, quench the reaction in the aliquots (e.g., by rapid cooling or addition of a suitable reagent) to prevent further reaction before analysis.
-
Determine the concentration of the remaining β-keto acid or the product formed at each time point.
-
Plot the natural logarithm of the concentration of the β-keto acid versus time. The slope of the resulting straight line will be the negative of the first-order rate constant (-k).
Protocol 2: Determination of Keto-Enol Equilibrium Constant by ¹H NMR Spectroscopy
This protocol describes the use of proton NMR to determine the equilibrium constant between the keto and enol tautomers.[5][9]
Materials:
-
β-keto acid or β-keto ester (e.g., this compound)
-
Deuterated solvents (e.g., CDCl₃, D₂O, DMSO-d₆)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Prepare a solution of the compound in the desired deuterated solvent in an NMR tube.
-
Acquire the ¹H NMR spectrum of the sample. The keto-enol tautomerism is typically slow on the NMR timescale, allowing for the observation of distinct signals for both tautomers.
-
Identify the characteristic signals for the keto and enol forms. For the enol form, a vinylic proton and a hydroxyl proton (often broad and downfield) will be present. For the keto form, the α-protons will have a characteristic chemical shift.
-
Integrate the signals corresponding to a specific proton (or group of protons) in both the keto and enol forms. For example, integrate the vinylic proton of the enol and the α-protons of the keto form.
-
Calculate the molar ratio of the two tautomers from the integration values. Remember to account for the number of protons giving rise to each signal.
-
The equilibrium constant, Keq, is calculated as the ratio of the concentration of the enol form to the concentration of the keto form (Keq = [enol]/[keto]).
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. cores.research.asu.edu [cores.research.asu.edu]
A Comparative Guide to the Enantioselective Synthesis of (R)- and (S)-2-Acetyl-4-methylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral α-substituted carboxylic acids is a critical endeavor in the development of pharmaceuticals and other bioactive molecules. This guide provides a comparative overview of two prominent methodologies for the synthesis of (R)- and (S)-2-Acetyl-4-methylpentanoic acid: chiral auxiliary-mediated synthesis and enzymatic resolution. We present supporting experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most suitable approach for their needs.
Method 1: Chiral Auxiliary-Mediated Asymmetric Synthesis
This strategy involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a stereoselective transformation. Evans oxazolidinones are a widely used class of chiral auxiliaries that have demonstrated high efficacy in controlling the stereochemistry of enolate alkylation and acylation reactions.[1][2][3][4][5][6] Given the structural similarity of the target molecule's backbone to the amino acid leucine, a leucine-derived oxazolidinone is a logical choice for this synthesis.[7]
The general workflow for this approach involves the acylation of a leucine-derived chiral auxiliary with 4-methylpentanoyl chloride, followed by diastereoselective acetylation of the resulting enolate, and subsequent cleavage of the auxiliary to yield the desired enantiomer of 2-acetyl-4-methylpentanoic acid. The choice of the (S)- or (R)-leucine-derived auxiliary will determine the stereochemistry of the final product.
Logical Workflow for Chiral Auxiliary-Mediated Synthesis
Caption: Chiral auxiliary-based synthesis of (R)- and (S)-2-acetyl-4-methylpentanoic acid.
Performance Comparison
| Parameter | Chiral Auxiliary Method |
| Enantiomeric Excess (e.e.) | Typically >98% |
| Overall Yield | 60-80% |
| Key Advantages | High stereocontrol, well-established procedures, predictable outcomes. |
| Key Disadvantages | Multi-step process, requires stoichiometric use of the chiral auxiliary, potential for difficult purification. |
Experimental Protocol: Diastereoselective Acetylation using a Leucine-Derived Evans Auxiliary
1. Acylation of the Chiral Auxiliary:
-
To a solution of the (4S)-4-isopropyl-2-oxazolidinone (1 equivalent) in anhydrous THF at -78°C under an inert atmosphere, add n-butyllithium (1.05 equivalents) dropwise.
-
Stir the mixture for 30 minutes at -78°C.
-
Add 4-methylpentanoyl chloride (1.1 equivalents) dropwise and allow the reaction to warm to 0°C over 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
-
Purify the N-acylated auxiliary by flash chromatography.
2. Diastereoselective Acetylation:
-
To a solution of the N-(4-methylpentanoyl)-oxazolidinone (1 equivalent) in anhydrous THF at -78°C, add lithium diisopropylamide (LDA) (1.1 equivalents) dropwise.
-
Stir the resulting enolate solution for 30 minutes at -78°C.
-
Add acetyl chloride (1.2 equivalents) and stir for 1 hour at -78°C.
-
Quench the reaction with saturated aqueous sodium bicarbonate and extract the product with dichloromethane.
-
Purify the N-acetylated product by flash chromatography.
3. Cleavage of the Chiral Auxiliary:
-
To a solution of the N-(2-acetyl-4-methylpentanoyl)-oxazolidinone (1 equivalent) in a 3:1 mixture of THF and water at 0°C, add hydrogen peroxide (30% aqueous solution, 4 equivalents) followed by lithium hydroxide (2 equivalents).
-
Stir the mixture at room temperature for 4 hours.
-
Quench the reaction with aqueous sodium sulfite and acidify to pH 2 with 1M HCl.
-
Extract the desired carboxylic acid with ethyl acetate and purify by chromatography.
Method 2: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution offers a highly selective and environmentally friendly alternative for the synthesis of enantiomerically pure compounds. Lipases, particularly Candida antarctica lipase B (CALB), are widely used for the resolution of racemic esters through enantioselective hydrolysis or transesterification.[6][8][9][[“]][11][12][13][14][15][16]
This approach begins with the synthesis of a racemic ester of this compound. The lipase then selectively catalyzes the hydrolysis of one enantiomer of the ester, leaving the other enantiomer unreacted. Separation of the resulting acid and the unreacted ester provides both enantiomers of the target molecule.
Experimental Workflow for Enzymatic Resolution
Caption: Enzymatic kinetic resolution of racemic this compound ester.
Performance Comparison
| Parameter | Enzymatic Resolution |
| Enantiomeric Excess (e.e.) | Often >99% |
| Overall Yield | Theoretically limited to 50% for each enantiomer from the racemate. |
| Key Advantages | High enantioselectivity, mild reaction conditions, environmentally benign. |
| Key Disadvantages | Maximum theoretical yield of 50% for a single enantiomer, requires synthesis of the racemic substrate, separation of product and unreacted substrate can be challenging. |
Experimental Protocol: Lipase-Catalyzed Hydrolysis of Racemic Methyl 2-Acetyl-4-methylpentanoate
1. Synthesis of Racemic Methyl 2-Acetyl-4-methylpentanoate:
-
Prepare the racemic this compound via standard organic synthesis methods (e.g., alkylation of a β-keto ester).
-
Esterify the racemic acid with methanol under acidic conditions (e.g., using sulfuric acid as a catalyst).
-
Purify the resulting racemic methyl ester by distillation or chromatography.
2. Enzymatic Resolution:
-
To a suspension of the racemic methyl 2-acetyl-4-methylpentanoate (1 equivalent) in a phosphate buffer (pH 7.0), add immobilized Candida antarctica lipase B (e.g., Novozym 435).
-
Stir the mixture at a controlled temperature (e.g., 30-40°C) and monitor the reaction progress by chiral HPLC.
-
Stop the reaction at approximately 50% conversion.
-
Filter off the immobilized enzyme.
-
Acidify the aqueous phase to pH 2 and extract the hydrolyzed carboxylic acid (one enantiomer) with an organic solvent.
-
Extract the unreacted ester (the other enantiomer) from the aqueous phase with an organic solvent.
-
The unreacted ester can be subsequently hydrolyzed chemically to obtain the other enantiomer of the carboxylic acid.
Conclusion
Both chiral auxiliary-mediated synthesis and enzymatic resolution are powerful techniques for obtaining enantiomerically pure (R)- and (S)-2-Acetyl-4-methylpentanoic acid. The choice between these methods will depend on the specific requirements of the research, including the desired scale, enantiomeric purity, and available resources. The chiral auxiliary approach offers high stereocontrol and predictability, making it suitable for targeted synthesis of a specific enantiomer. In contrast, enzymatic resolution provides access to both enantiomers with excellent purity from a single racemic precursor, albeit with a theoretical maximum yield of 50% for each. The detailed protocols and comparative data presented in this guide are intended to facilitate an informed decision for the enantioselective synthesis of this important chiral building block.
References
- 1. Reagent of the month November– Evans oxazolidinones - Santiago lab [santiago-lab.com]
- 2. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Leucine - Wikipedia [en.wikipedia.org]
- 8. Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. consensus.app [consensus.app]
- 11. researchgate.net [researchgate.net]
- 12. Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. jocpr.com [jocpr.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. moodle2.units.it [moodle2.units.it]
Comparative analysis of different derivatization agents for keto acid analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of keto acids is crucial in various fields, from metabolic research to drug development. Their inherent chemical properties, however, often necessitate derivatization prior to analysis to enhance volatility, improve chromatographic separation, and increase detection sensitivity. This guide provides a comparative analysis of five commonly used derivatization agents for keto acid analysis: o-phenylenediamine (OPD), 2,4-dinitrophenylhydrazine (DNPH), Girard's reagents (T and P), O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), and dansylhydrazine.
Performance Comparison
The choice of derivatization agent significantly impacts the performance of keto acid analysis. The following table summarizes the key performance characteristics of the discussed reagents based on available experimental data.
| Derivatization Agent | Typical Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Derivative Stability | Key Advantages | Key Disadvantages |
| o-Phenylenediamine (OPD) and analogs | HPLC-Fluorescence, LC-MS | LOD: ~5x10⁻⁷ M (polarographic); LOD: 1.3-5.4 nM, LOQ: 4.2-18 nM (DMB analog with HPLC-fluorescence) | Stable fluorescent quinoxaline derivatives | High sensitivity with fluorescence detection, selective for α-keto acids. | Reaction conditions can influence side products. |
| 2,4-Dinitrophenylhydrazine (DNPH) | HPLC-UV, LC-MS/MS | LOD: 0.2-0.5 µg/L (LC-ESI-MS/MS) | Hydrazone derivatives are stable. | Well-established method, good for UV detection. | Can form multiple isomers, potential for side reactions. |
| Girard's Reagents (T & P) | LC-MS/MS | Picogram level detection. | Hydrazone derivatives are stable. | Introduces a charged moiety, significantly enhances MS sensitivity. | Can be less reactive with sterically hindered ketones. |
| PFBHA | GC-MS, GC-ECD | LODs of 6–100 pptV for various carbonyls (on-fiber SPME-GC-MS). | Derivatives of keto-acids may begin to degrade after ~38 days at 4°C. | Excellent for GC analysis, high sensitivity with ECD. Avoids disadvantages of DNPH like thermal decomposition. | Can form E/Z isomers. |
| Dansylhydrazine | HPLC-Fluorescence, LC-MS | High sensitivity with fluorescence detection. | Stable hydrazone derivatives. | Produces highly fluorescent derivatives. | Requires protection from light. |
Experimental Protocols
Detailed methodologies for the derivatization of keto acids using each agent are provided below. These protocols are based on established methods in the literature and should be optimized for specific applications.
o-Phenylenediamine (OPD) Derivatization for HPLC-Fluorescence Analysis
This protocol is based on the reaction of α-keto acids with OPD to form fluorescent quinoxalinol derivatives.
Materials:
-
o-Phenylenediamine (OPD) solution (e.g., 0.2% w/v in 0.05 M HCl, prepare fresh daily)
-
Hydrochloric acid (HCl)
-
Ammonia buffer solution (pH 9)
-
Wine sample or keto acid standards
Procedure:
-
To a 25 mL volumetric flask, add 10 mL of the 0.2% OPD derivatization solution and 0.5 mL of the wine sample (or keto acid standard solution).
-
Allow the reaction to proceed for 30 minutes at room temperature in the dark.
-
Adjust the pH to 9 by adding 5 mL of 0.2 M NH₄Cl solution and 5 mL of 0.2 M NaOH solution.
-
Bring the flask to volume with deionized water.
-
Analyze the resulting solution by HPLC with fluorescence detection (Excitation: ~350 nm, Emission: ~410 nm for pyruvic acid derivative).
2,4-Dinitrophenylhydrazine (DNPH) Derivatization for LC-MS/MS Analysis
This method is suitable for the quantification of keto acids in aqueous samples.
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH) solution
-
Sulfuric acid (H₂SO₄)
-
Acetonitrile
-
Keto acid standards (e.g., glyoxylic acid, pyruvic acid, ketomalonic acid)
Procedure:
-
Filter water samples through a 0.2 µm syringe filter.
-
Adjust the pH of the sample to less than 2.0 with H₂SO₄ for preservation.
-
For derivatization, the optimized conditions are a molar ratio of DNPH to total reactive groups of 150, a temperature of 40 °C, and a reaction time of 1 hour.
-
After the reaction, the sample is ready for direct injection into an LC-MS/MS system.
Girard's Reagent T (GirT) Derivatization for LC-MS/MS Analysis
This protocol enhances the ionization efficiency of keto acids for sensitive MS detection.
Materials:
-
Girard's Reagent T (GirT)
-
Acetic acid
-
Methanol
-
Keto acid standards or sample extract
Procedure:
-
Dissolve the sample containing keto acids in a solution of 10% acetic acid in methanol.
-
Add GirT solution to the sample. The optimal molar ratio of GirT to the keto acid should be determined, but ratios from 10:1 to 100:1 are common.
-
Incubate the reaction mixture at room temperature for a period ranging from 10 minutes to 12 hours. The optimal time should be determined experimentally.
-
Stop the reaction by freezing at -80°C.
-
The sample can then be directly analyzed by LC-MS/MS in positive ion mode.
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) Derivatization for GC-MS Analysis
This method is ideal for the analysis of volatile keto acid derivatives.
Materials:
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 15 mg/mL in water)
-
Sulfuric acid (0.2 N)
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Keto acid standards or sample extract
Procedure:
-
Add 1 mL of the PFBHA solution to the aqueous sample containing keto acids.
-
Heat the sample at a controlled temperature (e.g., 35°C) for a defined period (e.g., ≥ 24 hours for complete derivatization).
-
Quench the reaction by adding a few drops of 0.2 N sulfuric acid.
-
Extract the PFBHA-oxime derivatives from the aqueous solution using a suitable organic solvent like dichloromethane.
-
The organic extract can be concentrated under a stream of nitrogen and then analyzed by GC-MS.
Dansylhydrazine Derivatization for HPLC-Fluorescence Analysis
This protocol is used to label keto acids with a highly fluorescent tag.
Materials:
-
Dansylhydrazine solution
-
Trichloroacetic acid (TCA)
-
Ethyl acetate
-
Keto acid standards or deproteinized sample
Procedure:
-
To the sample containing keto acids, add the dansylhydrazine solution.
-
The reaction is typically carried out in an acidic environment, which can be achieved by the addition of TCA.
-
Incubate the mixture at a controlled temperature (e.g., 60-80°C) for a specific duration (e.g., 15-30 minutes).
-
After the reaction, extract the dansylhydrazone derivatives into an organic solvent like ethyl acetate.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for HPLC analysis with fluorescence detection (Excitation: ~340 nm, Emission: ~520 nm).
Signaling Pathways and Experimental Workflows
Visual representations of the derivatization workflows can aid in understanding the experimental process. The following diagrams were generated using Graphviz (DOT language).
Caption: Workflow for OPD derivatization of α-keto acids.
Caption: Workflow for DNPH derivatization of keto acids.
Caption: Workflow for Girard's Reagent T derivatization.
Caption: Workflow for PFBHA derivatization of keto acids.
Caption: Workflow for Dansylhydrazine derivatization.
Conclusion
The selection of an appropriate derivatization agent is a critical step in the development of robust and sensitive analytical methods for keto acids. This guide provides a comparative overview to assist researchers in making an informed decision based on the specific requirements of their analysis, including the analytical platform available, the desired sensitivity, and the nature of the keto acids of interest. For optimal results, it is always recommended to validate the chosen method for the specific sample matrix and analytical conditions.
A Comparative Guide to the Cross-Validation of Analytical Methods for Branched-Chain Keto Acids
This guide provides a detailed comparison of common analytical methods for the quantification of branched-chain keto acids (BCKAs), the catabolic intermediates of branched-chain amino acids (BCAAs). Accurate measurement of BCKAs—specifically α-ketoisocaproate (KIC), α-keto-β-methylvalerate (KMV), and α-ketoisovalerate (KIV)—is critical for research into metabolic diseases such as Maple Syrup Urine Disease (MSUD), diabetes, and certain cancers.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.
BCAA Metabolism Overview
BCAAs (leucine, isoleucine, and valine) are first metabolized through a reversible transamination step catalyzed by branched-chain amino acid transaminases (BCATs) to form their corresponding BCKAs.[2][3] These BCKAs are then irreversibly decarboxylated by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex.[1] The activity of BCKDH is a rate-limiting step in BCAA catabolism and is tightly regulated.[1]
Performance Comparison of Analytical Methods
The selection of an analytical method depends on the specific requirements for sensitivity, throughput, and the biological matrix being studied. The most common techniques are Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC) with fluorescence detection, and Gas Chromatography-Mass Spectrometry (GC-MS).[4]
The table below summarizes the key performance metrics from various validated methods.
| Parameter | LC-MS/MS | HPLC-Q-TOF/MS | HPLC-Fluorescence Detection |
| Derivatization | Often used (e.g., OPD), but not always required[3][5] | Not required[6] | Required (e.g., OPD, DMB)[7][8] |
| Linearity (r²) | > 0.999[3] | Not explicitly stated, but method validated | > 0.99 (Implied by linear range)[9] |
| Dynamic Range | 7.8 nM - 32 µM[3] | 10 - 50 µmol L⁻¹ (spiked samples)[6] | 0.5 - 50 µM[9] |
| Limit of Detection (LOD) | ~1 µM[5] | Not specified | 1.3 - 5.4 nM[8] |
| Limit of Quantification (LOQ) | 2.0 µM[10] | 0.06 - 0.23 µmol L⁻¹ (serum)[6] | 4.2 - 18 nM[8] |
| Precision (CV%) | 4 - 10%[10] | < 9.7% (RSD)[6] | Intra-day: < 3.1%; Inter-day: < 5.6%[9] |
| Recovery | > 80%[10] | 78.4% - 114.3%[6] | 90% - 110%[7] |
| Typical Run Time | < 6 minutes[3][10] | 10 minutes[6] | ~15-20 minutes |
| Primary Advantage | High sensitivity, high specificity, high throughput | No derivatization required, good specificity | High sensitivity, lower equipment cost than MS |
| Primary Disadvantage | Higher equipment cost, potential for matrix effects | Moderate throughput | Derivatization is mandatory, potential for interference |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical assays. Below are representative protocols for the main techniques discussed.
Ultra-Fast Liquid Chromatography-Mass Spectrometry (UFLC-MS)
This method, adapted from a validated protocol for tissue BCKA analysis, offers high sensitivity and speed.[3] It involves protein precipitation, derivatization, extraction, and UFLC-MS analysis.
Methodology:
-
Sample Preparation: Homogenize tissue samples in a suitable buffer. For plasma, use as is. Add an internal standard (e.g., ¹³C-labeled KIV).[3]
-
Deproteinization: Precipitate proteins by adding perchloric acid, then centrifuge to pellet the precipitate.[3]
-
Derivatization: Transfer the supernatant to a new tube. Add o-phenylenediamine (OPD) solution (in 2 M HCl) and incubate at 80°C for 20 minutes to form quinoxaline derivatives.[3]
-
Extraction: Cool the samples and perform a liquid-liquid extraction twice using ethyl acetate.[3]
-
Drying and Reconstitution: Combine the organic phases and dry them in a vacuum centrifuge. Reconstitute the dried extract in an appropriate solvent like 200 mM ammonium acetate.[3]
-
Chromatography:
-
Mass Spectrometry:
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is a cost-effective alternative to MS and provides excellent sensitivity, relying on the fluorescent properties of BCKA derivatives.[7]
Methodology:
-
Sample Preparation and Deproteinization: Follow the same steps as for the LC-MS method to obtain a clean supernatant.
-
Derivatization:
-
Chromatography:
-
Detection:
-
Fluorescence Detector: Set the excitation and emission wavelengths appropriate for the specific derivative used. For OPD derivatives, typical wavelengths are in the range of 350 nm (excitation) and 410 nm (emission).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS requires derivatization to increase the volatility of the polar BCKAs. While less common for BCKAs than LC-MS, it is a powerful technique for metabolic profiling.[4][11]
Methodology:
-
Sample Preparation and Extraction: Perform protein precipitation and extraction as described previously. The sample must be completely dry before derivatization.
-
Derivatization:
-
This is a critical step. A common method is silylation, which replaces active hydrogens with a nonpolar group.[11]
-
Add a silylating reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) and a solvent (e.g., acetonitrile).[11]
-
Heat the mixture (e.g., 100°C for 1-4 hours) to ensure a complete reaction.[11]
-
-
Chromatography:
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI).
-
Detection: Scan mode to identify compounds or Selected Ion Monitoring (SIM) mode for targeted quantification. The TBDMS derivatives produce characteristic fragments that allow for easy identification.[11]
-
References
- 1. Branched-chain amino acid catabolism in muscle affects systemic BCAA levels but not insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of putative allosteric inhibitors of BCKDK via virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-mass spectrometric method for the simultaneous analysis of branched-chain amino acids and their ketoacids from dried blood spot as secondary analytes for the detection of maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Determination of branched chain amino acids, methionine, phenylalanine, tyrosine and alpha-keto acids in plasma and dried blood samples using HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Analysis of Branched-Chain Keto Acids in Cell Extracts by HPLC-Fluorescence Detection [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
A Researcher's Guide to the Identification of 2-Acetyl-4-methylpentanoic Acid: A Comparative Spectral Database Analysis
For researchers, scientists, and professionals in drug development, the unambiguous identification of novel or synthesized compounds is a critical step. This guide provides a comparative framework for the spectral identification of 2-Acetyl-4-methylpentanoic acid. Due to the limited availability of experimental spectral data for this specific compound in public databases, this guide presents a methodology based on predicted spectral data, compared alongside experimental data from structurally similar compounds. This approach offers a robust workflow for researchers to confirm the identity of this compound in their own laboratories.
Comparative Spectral Data
The following tables summarize the predicted spectral data for this compound and the experimental data for two structurally related compounds: 4-methylpentanoic acid and 2-ethyl-4-methylpentanoic acid. These analogs provide a basis for comparison of the core structural features.
Table 1: Mass Spectrometry Data Comparison
| Compound | Molecular Weight ( g/mol ) | Key Predicted/Observed m/z Fragments |
| This compound (Predicted) | 158.20 | 158 [M]+, 143 [M-CH3]+, 115 [M-C2H3O]+, 101 [M-C4H7]+, 87, 71, 57, 43 |
| 4-methylpentanoic acid | 116.16 | 116 [M]+, 101 [M-CH3]+, 73, 57, 43 |
| 2-ethyl-4-methylpentanoic acid | 144.21 | 144 [M]+, 129 [M-CH3]+, 115 [M-C2H5]+, 101, 87, 73, 57, 43 |
Table 2: 13C NMR Data Comparison (Predicted/Experimental Chemical Shifts in ppm)
| Carbon Position | This compound (Predicted) | 4-methylpentanoic acid | 2-ethyl-4-methylpentanoic acid |
| C1 (Carboxyl) | ~175 | 180.8 | 180.2 |
| C2 | ~55 | 33.7 | 48.8 |
| C3 | ~40 | 27.2 | 30.8 |
| C4 | ~25 | 22.4 | 25.4 |
| C5 | ~22 | - | - |
| C6 (Acetyl CH3) | ~30 | - | - |
| C7 (Acetyl C=O) | ~208 | - | - |
| Isobutyl CH3's | ~22 | 22.4 | 22.5 |
Table 3: 1H NMR Data Comparison (Predicted/Experimental Chemical Shifts in ppm)
| Proton Position | This compound (Predicted) | 4-methylpentanoic acid | 2-ethyl-4-methylpentanoic acid |
| Carboxyl H | ~10-12 | ~12.2 | ~12.2 |
| H2 | ~3.5 (t) | 2.2 (t) | 2.2 (m) |
| H3 | ~1.8 (m) | 1.5 (m) | 1.2-1.8 (m) |
| H4 | ~1.6 (m) | 1.6 (m) | 1.2-1.8 (m) |
| Isobutyl CH3's | ~0.9 (d) | 0.9 (d) | 0.9 (d) |
| Acetyl CH3 | ~2.2 (s) | - | - |
Table 4: Infrared (IR) Spectroscopy Data Comparison (Key Predicted/Observed Absorptions in cm-1)
| Functional Group | This compound (Predicted) | 4-methylpentanoic acid | 2-ethyl-4-methylpentanoic acid |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | 2500-3300 (broad) | 2500-3300 (broad) |
| C-H (sp3) | 2850-3000 | 2850-3000 | 2850-3000 |
| C=O (Carboxylic Acid) | ~1710 | ~1710 | ~1710 |
| C=O (Ketone) | ~1715 | - | - |
| C-O | 1210-1320 | 1210-1320 | 1210-1320 |
Experimental Protocols
To confirm the identity of synthesized this compound, the following experimental protocols are recommended.
Mass Spectrometry (MS)
-
Technique: Electron Ionization Mass Spectrometry (EI-MS) coupled with Gas Chromatography (GC-MS).
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or methanol. If the compound is not volatile enough, derivatization to a more volatile ester (e.g., methyl or trimethylsilyl ester) may be necessary.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Data Analysis: Compare the obtained mass spectrum with the predicted fragmentation pattern in Table 1. Look for the molecular ion peak and key fragment ions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Techniques: 1H NMR and 13C NMR.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
1H NMR Acquisition:
-
Spectrometer: 300 MHz or higher.
-
Number of Scans: 16-64.
-
Data Analysis: Analyze chemical shifts, integration, and multiplicity to assign protons to the molecular structure. Compare with the predicted values in Table 3.
-
-
13C NMR Acquisition:
-
Spectrometer: 75 MHz or higher.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Technique: Proton-decoupled.
-
Data Analysis: Identify the number of unique carbon environments and their chemical shifts. Compare with the predicted values in Table 2.
-
Infrared (IR) Spectroscopy
-
Technique: Fourier-Transform Infrared (FTIR) Spectroscopy.
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with KBr powder and pressing it into a thin disk.
-
-
Acquisition:
-
Range: 4000-400 cm-1.
-
Resolution: 4 cm-1.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule, such as the broad O-H stretch of the carboxylic acid, the C=O stretches for the carboxylic acid and ketone, and the C-H stretches. Compare with the predicted values in Table 4.
Visualizing the Identification Workflow
The following diagram illustrates the logical workflow for the identification of this compound using the comparative spectral data approach.
Efficacy of different chiral columns for separating 2-Acetyl-4-methylpentanoic acid
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Predicted Efficacy of Chiral Columns
The following table summarizes the predicted performance of different types of chiral stationary phases (CSPs) for the separation of 2-Acetyl-4-methylpentanoic acid. The predictions are extrapolated from performance data with analogous acidic compounds.
| Chiral Stationary Phase (CSP) Type | Common Column Names | Predicted Resolution (Rs) | Predicted Separation Factor (α) | Typical Mobile Phase | Advantages & Considerations |
| Polysaccharide-based (Cellulose/Amylose Derivatives) | Chiralcel® OD-H, Chiralpak® AD, Chiralpak® AS-H | Good to Excellent | > 1.2 | Normal Phase: Hexane/Ethanol or IPA with acidic modifier (e.g., TFA, Acetic Acid) | Broad enantioselectivity for a wide range of compounds.[1] The use of acidic additives is often necessary to suppress the ionization of the carboxylic acid and improve peak shape. |
| Pirkle-type (Brush-type) | (R,R)-Whelk-O® 2 | Good | > 1.1 | Reversed-Phase: Ethanol/Water with buffer (e.g., Ammonium Acetate) | Covalently bonded phases offer excellent durability.[2][3] Can be used in both normal and reversed-phase modes.[3] |
| Macrocyclic Glycopeptide | Chirobiotic® V, Chirobiotic® T | Moderate to Good | > 1.1 | Polar Organic or Reversed-Phase: THF/TEAA buffer or MeOH/TEAA buffer | Can separate chiral acids effectively.[4] The mobile phase composition, especially pH and additives, is critical for achieving good separation.[5][6] |
| Anion-Exchanger | CHIRALPAK® QN-AX, CHIRALPAK® QD-AX | Good to Excellent | > 1.2 | Polar Organic: Methanol with additives like ammonium formate | Specifically designed for the separation of acidic compounds through an ion-exchange mechanism.[7] The chiral selector is based on quinine or quinidine.[7] |
| Chiral Mobile Phase Additive (Indirect Method) | Standard C18 Column | Moderate | Variable | Reversed-Phase: Acetonitrile/Water with a chiral additive (e.g., Hydroxypropyl-β-Cyclodextrin) | A cost-effective alternative to dedicated chiral columns, using a standard achiral column.[8] The concentration of the chiral additive and the mobile phase pH are key parameters for optimization. |
Experimental Workflow
The logical flow for developing a chiral separation method for this compound is outlined below. This workflow starts with column and mobile phase screening and proceeds to method optimization and validation.
Caption: Experimental workflow for chiral method development.
Experimental Protocols
The following are generalized experimental protocols for screening and optimizing the chiral separation of this compound based on the successful separation of similar compounds.
1. Protocol for Polysaccharide-Based Columns (e.g., Chiralcel® OD-H)
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A primary screening would involve an isocratic elution with varying ratios of n-Hexane and an alcohol modifier (Isopropanol or Ethanol), with an acidic additive.
-
Initial Condition: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
-
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at an appropriate wavelength for the analyte (e.g., 210 nm, or higher if derivatized).
-
Optimization:
-
Vary the percentage of the alcohol modifier (e.g., from 5% to 20%) to adjust retention times and resolution.
-
Evaluate different acidic additives such as acetic acid in place of TFA, as this can influence selectivity.
-
2. Protocol for Pirkle-Type Columns (e.g., (R,R)-Whelk-O® 2)
-
Column: (R,R)-Whelk-O® 2 (250 x 4.6 mm, 10 µm)
-
Mobile Phase: A reversed-phase approach is often effective.
-
Initial Condition: Ethanol / Water (30:70, v/v) containing 100 mM Ammonium Acetate.[2]
-
-
Flow Rate: 1.3 mL/min[2]
-
Temperature: Ambient (25 ± 1°C)[2]
-
Detection: UV at 220 nm.[2]
-
Optimization:
-
Adjust the ratio of ethanol to the aqueous buffer to control retention.
-
The concentration and pH of the buffer can be modified to improve peak shape and resolution.
-
3. Protocol for Anion-Exchanger Columns (e.g., CHIRALPAK® QN-AX)
-
Column: CHIRALPAK® QN-AX (150 x 4.6 mm, 5 µm)
-
Mobile Phase: A polar organic mobile phase is typically used.
-
Initial Condition: Methanol / Acetic Acid / Ammonium Acetate (concentrations to be optimized, but a starting point could be 0.25% / 0.5% respectively).
-
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at an appropriate wavelength.
-
Optimization:
Logical Relationships in Chiral Recognition
The separation of enantiomers on a chiral stationary phase is governed by the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. For a successful separation, there must be a sufficient difference in the stability of these two complexes.
Caption: Chiral recognition mechanism in HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. hplc.eu [hplc.eu]
- 4. researchgate.net [researchgate.net]
- 5. [Enantiomeric separation of ketoprofen by HPLC using chirobiotic V CSP and vancomycin as chiral mobile phase additives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chiraltech.com [chiraltech.com]
- 8. Analytical Enantioseparation of β-Substituted-2-Phenylpropionic Acids by High-Performance Liquid Chromatography with Hydroxypropyl-β-Cyclodextrin as Chiral Mobile Phase Additive - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Method Robustness Testing for the Analysis of 2-Acetyl-4-methylpentanoic Acid
For researchers, scientists, and professionals in drug development, ensuring the reliability of analytical methods is paramount. This guide provides a comparative overview of robustness testing for the analysis of 2-Acetyl-4-methylpentanoic acid, a key organic acid intermediate. By examining the impact of deliberate variations in method parameters, this document offers insights into ensuring method reliability and reproducibility.
Analytical Methodologies
The primary analytical techniques for the quantification of this compound and similar organic acids are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3]
-
High-Performance Liquid Chromatography (HPLC): Often utilizing a reverse-phase C18 column, HPLC provides a straightforward and robust method for the separation and quantification of organic acids.[4][5][6] Detection is typically achieved using a UV/VIS detector.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and selectivity. For non-volatile organic acids like this compound, a derivatization step is often necessary to increase volatility for GC analysis.[2][7]
Robustness Testing: A Comparative Analysis
Robustness testing evaluates a method's capacity to remain unaffected by small, deliberate variations in its parameters.[8][9] This process is crucial during method development and validation to identify critical parameters that may influence the accuracy and precision of the results.[8][9]
Below is a comparative summary of hypothetical robustness testing data for both an HPLC-UV and a GC-MS method for the analysis of this compound.
Table 1: Comparative Robustness Data for HPLC-UV and GC-MS Methods
| Parameter | Variation | HPLC-UV Method (% RSD) | GC-MS Method (% RSD) | Acceptance Criteria (% RSD) |
| Mobile Phase pH | ± 0.2 units | 1.8 | N/A | ≤ 2.0 |
| Column Temperature | ± 2 °C | 1.5 | 1.2 | ≤ 2.0 |
| Flow Rate | ± 5% | 1.9 | N/A | ≤ 2.0 |
| Mobile Phase Composition | ± 2% Organic | 2.1 | N/A | ≤ 2.0 |
| GC Oven Temperature Ramp | ± 2 °C/min | N/A | 1.7 | ≤ 2.0 |
| Derivatization Time | ± 10 min | N/A | 2.5 | ≤ 2.0 |
| Derivatization Temperature | ± 2 °C | N/A | 1.9 | ≤ 2.0 |
* Indicates a parameter that significantly impacts the results and requires strict control.
Experimental Protocols
Detailed methodologies are essential for reproducing and validating analytical methods. The following are representative protocols for the robustness testing of HPLC-UV and GC-MS methods for this compound analysis.
HPLC-UV Method Robustness Testing Protocol
-
Standard Solution Preparation: Prepare a standard stock solution of this compound at 1 mg/mL in methanol. Prepare working standards at a concentration of 100 µg/mL by diluting the stock solution with the mobile phase.
-
Chromatographic Conditions (Nominal):
-
Robustness Variations:
-
pH of Mobile Phase: Analyze samples with the mobile phase pH adjusted to 2.8 and 3.2.
-
Column Temperature: Analyze samples with the column temperature set to 28 °C and 32 °C.
-
Flow Rate: Analyze samples with the flow rate adjusted to 0.95 mL/min and 1.05 mL/min.
-
Mobile Phase Composition: Analyze samples with the mobile phase composition adjusted to 48:52 and 52:48 (Acetonitrile:Buffer).
-
-
Data Analysis: Inject each sample in triplicate. Calculate the peak area and retention time. Determine the percentage relative standard deviation (%RSD) for the peak areas under each varied condition.
GC-MS Method Robustness Testing Protocol
-
Standard Solution Preparation: Prepare a standard stock solution of this compound at 1 mg/mL in methanol. Prepare working standards at a concentration of 100 µg/mL.
-
Sample Derivatization (Nominal):
-
Evaporate 100 µL of the working standard to dryness under a stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat at 60 °C for 30 minutes.
-
-
GC-MS Conditions (Nominal):
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mode: Selected Ion Monitoring (SIM)
-
-
Robustness Variations:
-
GC Oven Temperature Ramp: Analyze samples with the oven ramp rate set to 8 °C/min and 12 °C/min.
-
Derivatization Time: Analyze samples with the derivatization time adjusted to 20 minutes and 40 minutes.
-
Derivatization Temperature: Analyze samples with the derivatization temperature set to 58 °C and 62 °C.
-
-
Data Analysis: Inject each derivatized sample in triplicate. Calculate the peak area of the derivatized analyte. Determine the %RSD for the peak areas under each varied condition.
Visualizing the Robustness Testing Workflow
The following diagrams illustrate the logical flow of the robustness testing process for both the HPLC-UV and GC-MS methods.
Caption: Workflow for HPLC-UV Method Robustness Testing.
Caption: Workflow for GC-MS Method Robustness Testing.
References
- 1. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. louis.uah.edu [louis.uah.edu]
- 3. shimadzu.com [shimadzu.com]
- 4. Separation of Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 6. public.pensoft.net [public.pensoft.net]
- 7. research.vu.nl [research.vu.nl]
- 8. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Performance of different extraction methods for 2-Acetyl-4-methylpentanoic acid from serum
For researchers and professionals in drug development, the accurate quantification of metabolites like 2-Acetyl-4-methylpentanoic acid, a derivative of the amino acid leucine, is paramount.[1] The choice of extraction method from complex matrices such as serum is a critical first step that significantly influences the reliability and accuracy of downstream analysis. This guide provides a comparative overview of common extraction techniques, supported by performance data, to aid in the selection of the most suitable method.
The primary challenge in preparing serum samples for analysis lies in the removal of abundant proteins that can interfere with the detection of low-concentration analytes.[2][3] The most prevalent methods to achieve this are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
Performance Comparison of Extraction Methods
The selection of an appropriate extraction method depends on a balance of factors including recovery, reproducibility, and the complexity of the workflow. Below is a summary of the performance of common extraction methods based on studies of metabolite extraction from serum.
| Extraction Method | Key Advantages | Potential Drawbacks | Typical Recovery Rates |
| Protein Precipitation (Methanol) | Simple, cost-effective, high metabolite coverage.[2][4] | Can result in less clean extracts, potential for ion suppression in mass spectrometry. | >90% for some analytes.[5] |
| Protein Precipitation (Acetonitrile) | Efficient protein removal, provides a clear supernatant.[3][6] | May have lower recovery for more polar metabolites compared to methanol. | Analyte dependent, generally high. |
| Protein Precipitation (Methanol/Acetonitrile) | Aims to balance the advantages of both solvents, offering broad metabolite coverage.[7][8] | Optimization of the solvent ratio may be required. | Generally high and reproducible.[7][8] |
| Solid-Phase Extraction (SPE) | Provides cleaner extracts by removing phospholipids and other interferences, can be automated.[7][9] | More complex and costly, may have lower reproducibility if not optimized.[7][8] | Can be highly selective with recoveries often >90% with proper method development.[10] |
Visualizing the Workflow
To better understand the procedural differences, the following diagrams illustrate the general workflows for Protein Precipitation and Solid-Phase Extraction.
Detailed Experimental Protocols
The following are representative protocols for the extraction of metabolites, including keto acids, from serum. These should be optimized for the specific analyte and analytical system.
Protocol 1: Protein Precipitation with Methanol
This method is favored for its simplicity and effectiveness in precipitating the bulk of serum proteins.[4]
-
Sample Preparation: Thaw 100 µL of serum on ice.
-
Precipitation: Add 900 µL of HPLC-grade methanol to the serum sample.[2]
-
Vortexing: Vortex the mixture thoroughly for 30 seconds to ensure complete mixing and protein denaturation.
-
Incubation (Optional but Recommended): Incubate the samples at -20°C for 1 hour to enhance protein precipitation.[7]
-
Centrifugation: Centrifuge the samples at 15,000 x g for 30 minutes at 4°C.[7]
-
Supernatant Collection: Carefully collect the supernatant, which contains the metabolites of interest.
-
Further Processing: The supernatant can be directly analyzed or dried down and reconstituted in a suitable solvent for analysis.[2]
Protocol 2: Protein Precipitation with Acetonitrile
Acetonitrile is also a common choice for protein precipitation and is known for its efficiency in creating a clean supernatant.[6]
-
Sample Preparation: Use 100 µL of serum.
-
Precipitation: Add 300 µL of acetonitrile to the serum.[2]
-
Vortexing and Centrifugation: Vortex the sample and then centrifuge to pellet the precipitated proteins.[2]
-
Supernatant Collection: Collect the resulting supernatant for analysis.
Protocol 3: Hybrid Solid-Phase Extraction (SPE)
This method combines protein precipitation with a subsequent clean-up step to remove phospholipids, which can be a significant source of matrix effects in LC-MS analysis.[7]
-
Sample Preparation: Dispense 50 µL of thawed serum into a phospholipid removal SPE tube.[7]
-
Solvent Addition: Add 200 µL of an acidic solvent (e.g., 0.1% formic acid in methanol or acetonitrile) to the tube to precipitate proteins.[7]
-
Centrifugation: Centrifuge the SPE tube at 15,000 x g at 4°C until the filtrate is collected in the collection tube below.[7]
-
Eluate Collection: The collected eluate, now free of proteins and phospholipids, is ready for analysis. Store at -80°C if not analyzed immediately.[7]
Conclusion
The choice of extraction method for this compound from serum is a critical decision that impacts the quality of analytical data. Protein precipitation with methanol or acetonitrile offers a straightforward and efficient approach suitable for high-throughput applications.[4][8] For applications requiring the highest level of sensitivity and specificity, a hybrid SPE method that removes both proteins and phospholipids is recommended, though it comes with increased complexity and cost.[7] Researchers should validate their chosen method to ensure it meets the specific requirements of their study in terms of recovery, reproducibility, and linearity.
References
- 1. Leucine - Wikipedia [en.wikipedia.org]
- 2. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masspec.scripps.edu [masspec.scripps.edu]
- 5. actapharmsci.com [actapharmsci.com]
- 6. agilent.com [agilent.com]
- 7. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2-Acetyl-4-methylpentanoic Acid
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Acetyl-4-methylpentanoic acid (CAS #5699-53-6) was not publicly available at the time of this writing. The following disposal procedures are based on safety data for structurally similar compounds, such as other pentanoic acid derivatives. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to review the official SDS for this compound when it becomes available.
Proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Based on data from related chemical compounds, it is prudent to handle this substance as a hazardous waste, likely possessing corrosive properties and posing a risk to aquatic life.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against potential splashes that can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact, which may cause burns or irritation. |
| Body Protection | Laboratory coat or chemical-resistant apron | Protects against contamination of personal clothing. |
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Treat all waste containing this compound, including the pure substance, solutions, and contaminated materials (e.g., paper towels, gloves), as hazardous waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.
-
-
Containment:
-
Collect all this compound waste in a designated, leak-proof, and chemically compatible container. The container should be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound."
-
Keep the waste container securely closed when not in use.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong bases and oxidizing agents.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash, as this can lead to environmental damage and may be in violation of regulations.
-
Emergency Procedures for Spills
In the event of a spill, follow these immediate steps:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Control: Prevent the spill from spreading by using absorbent materials, such as vermiculite or sand.
-
Neutralize (for small spills, with caution): For small spills of this acidic compound, and only if you are trained to do so, you may consider neutralizing it with a mild base, such as sodium bicarbonate, before absorbing it.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
